Antennapedia Peptide
Description
Properties
CAS No. |
188842-14-0 |
|---|---|
Molecular Formula |
C₁₀₄H₁₆₈N₃₄O₂₀S |
Molecular Weight |
2246.80 |
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
sequence |
One Letter Code: RQIKIWFQNRRMKWKK |
Origin of Product |
United States |
Foundational & Exploratory
The Antennapedia Peptide: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the homeodomain of the Drosophila melanogaster Antennapedia protein, has revolutionized the field of molecular delivery. Its remarkable ability to translocate across cellular membranes, a property discovered through a fascinating journey from developmental biology to biophysics, has established it as a cornerstone of cell-penetrating peptide (CPP) technology. This technical guide provides an in-depth exploration of the discovery and history of the Antennapedia peptide, detailing the pivotal experiments and scientific milestones that unveiled its unique capabilities. We present a comprehensive overview of its proposed translocation mechanisms, supported by quantitative data, detailed experimental protocols for its synthesis, purification, and cellular uptake analysis, and visualizations of key biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and harness the power of this influential cell-penetrating peptide.
Discovery and History: From a Homeotic Mutant to a Molecular Vehicle
The story of the this compound begins not with a quest for a drug delivery vehicle, but with a fundamental question in developmental biology: how do genes control the body plan of an organism?
The Antennapedia Mutation: A Leg in Place of an Antenna
In the fruit fly Drosophila melanogaster, a striking mutation known as Antennapedia results in the growth of legs in the place of antennae on the fly's head[1][2]. This "homeotic" transformation, where one body part is replaced by another, pointed to the existence of master regulatory genes that dictate the identity of different body segments. The gene responsible, aptly named Antennapedia (Antp), was identified as a key player in the Antennapedia complex (ANT-C), a cluster of genes responsible for specifying the identity of the head and thoracic segments of the fly[1][3].
The Homeobox and the Homeodomain: A Conserved DNA-Binding Motif
Further investigation into the Antennapedia gene and other homeotic genes led to a groundbreaking discovery in 1984: a conserved 180-base-pair DNA sequence named the "homeobox". This sequence was found to be present in a number of genes that control development in Drosophila and, remarkably, in a wide range of other organisms, from insects to vertebrates, including humans.
The homeobox encodes a 60-amino acid protein domain known as the "homeodomain." Subsequent research revealed that the homeodomain is a DNA-binding motif, enabling the proteins that contain it to function as transcription factors, turning other genes on or off to orchestrate the intricate process of development. The Antennapedia protein, through its homeodomain, acts as a master regulator, controlling the expression of downstream genes that ultimately determine the fate of cells in the thoracic segments[4].
An Unexpected Discovery: The Translocation of the Antennapedia Homeodomain
The pivotal moment in the history of the this compound came from an unexpected observation. In the early 1990s, the research group of Alain Prochiantz was studying the properties of the Antennapedia homeodomain. In a seminal 1991 paper, they reported that the 60-amino acid Antennapedia homeodomain, when added to the culture medium of neuronal cells, could be internalized by the cells and accumulate in the nucleus. This was a surprising finding, as the cell membrane is generally considered impermeable to molecules of this size and charge.
Penetratin: The Minimal Peptide for Translocation
Intrigued by this discovery, the researchers sought to identify the minimal portion of the homeodomain responsible for this remarkable translocation ability. Through a series of elegant experiments involving the synthesis of various fragments of the homeodomain, they pinpointed a 16-amino acid peptide corresponding to the third helix of the homeodomain. This peptide, which they named "Penetratin," was found to be sufficient to mediate the entry of molecules into cells. The sequence of Penetratin is RQIKIWFQNRRMKWKK . This discovery, published in 1994, marked the birth of a new class of molecular tools: cell-penetrating peptides.
Mechanisms of Cellular Uptake
The precise mechanism by which the this compound traverses the cell membrane has been a subject of intense research and debate. It is now generally accepted that multiple pathways contribute to its uptake, and the dominant mechanism can depend on factors such as peptide concentration, cargo, and cell type. The two major proposed mechanisms are direct translocation and endocytosis.
Direct Translocation
This model proposes that the this compound can directly cross the lipid bilayer of the cell membrane in an energy-independent manner. Several hypotheses have been put forward to explain this process:
-
Inverted Micelle Formation: One of the earliest proposed models suggests that the peptide interacts with the negatively charged phospholipids of the cell membrane, inducing a local disruption and the formation of an inverted micelle. The peptide is then encapsulated within this micelle and transported across the membrane, after which the micelle disassembles, releasing the peptide into the cytoplasm.
-
Pore Formation: Another hypothesis suggests that the accumulation of peptide molecules on the membrane surface leads to the transient formation of pores or channels through which the peptide and its cargo can pass.
-
Carpet Model: In this model, the peptide binds to the membrane surface, disrupting the lipid bilayer in a detergent-like manner, which allows the peptide to enter the cell.
Endocytosis
Contrary to the direct translocation model, a significant body of evidence suggests that the this compound can also be internalized through various endocytic pathways, which are energy-dependent processes. These pathways involve the engulfment of the peptide and its cargo into vesicles that are then transported into the cell. The specific endocytic routes implicated in Penetratin uptake include:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes.
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.
It is important to note that even when taken up by endocytosis, for the peptide and its cargo to be biologically active, they must escape from the endosomal vesicles into the cytoplasm, a process known as "endosomal escape."
Quantitative Analysis of Cellular Uptake
The efficiency of this compound-mediated delivery is a critical parameter for its application in research and therapeutics. Various quantitative methods have been employed to assess its uptake efficiency, including flow cytometry, fluorescence microscopy, and mass spectrometry. The following table summarizes representative quantitative data on Penetratin uptake from the literature.
| Peptide/Cargo | Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency/Intracellular Concentration | Method | Reference |
| FITC-Penetratin | C6 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |
| FITC-Penetratin | B16F10 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |
| FITC-Penetratin | MCF-7 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |
| FITC-Penetratin | MDA-MB-231 | Not Specified | Not Specified | Time and concentration-dependent | Not Specified | |
| Tat-peptide | HeLa | 10 | 3 hours | 1.8 ± 0.24 µM | Mass Spectrometry | |
| BR2-R9-FITC | MCF-7 | 5 | 48 hours | 73.8% of cells | Cell Counter | |
| BR2-R9-FITC | MDA-MB-231 | 5 | 48 hours | 97.6% of cells | Cell Counter | |
| R9-FITC | MCF-7 | 5 | 48 hours | 21.7% of cells | Cell Counter | |
| R9-FITC | MDA-MB-231 | 5 | 48 hours | 4.1% of cells | Cell Counter | |
| BR2-FITC | MDA-MB-231 | 5 | 48 hours | 11.2% of cells | Cell Counter | |
| Tamra-Pen-iCAL36 | Caco-2 | 1 | 1.5 hours | ~40% decrease with 10% serum | Flow Cytometry | |
| Tamra-Pen-iCAL36 | Calu-3 | 1 | 1.5 hours | ~50% decrease with 20% serum | Flow Cytometry |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of the this compound.
Solid-Phase Peptide Synthesis (SPPS) of Penetratin
Principle: This protocol describes the synthesis of the 16-amino acid Penetratin peptide using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy.
Materials:
-
Rink-amide resin
-
Fmoc-protected amino acids (Arg(Pbf), Gln(Trt), Ile, Lys(Boc), Trp(Boc), Phe, Asn(Trt), Met, Lys(Boc), Trp(Boc), Lys(Boc))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.
-
Add DIC and OxymaPure to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Penetratin sequence (KKWM RRNQFI KIWQR).
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Purification of Recombinant Antennapedia Homeodomain
Principle: This protocol describes the purification of the 60-amino acid Antennapedia homeodomain from E. coli using a histidine-tag affinity chromatography method.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged Antennapedia homeodomain sequence.
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing
-
Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Expression:
-
Inoculate a culture of the transformed E. coli in LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Antennapedia homeodomain with elution buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against storage buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein if necessary.
-
Analyze the purity of the protein by SDS-PAGE.
-
Store the purified protein at -80°C.
-
Quantification of Cellular Uptake by Flow Cytometry
Principle: This protocol describes the quantification of the cellular uptake of a fluorescently labeled this compound using flow cytometry.
Materials:
-
Fluorescently labeled Penetratin (e.g., FITC-Penetratin)
-
Cultured cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.
-
Peptide Incubation:
-
Prepare different concentrations of the fluorescently labeled Penetratin in serum-free medium.
-
Wash the cells with PBS and replace the medium with the peptide-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
Wash the cells with PBS to remove excess peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
Wash the cells with cold PBS to remove any remaining extracellularly bound peptide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the internalized peptide.
-
Use untreated cells as a negative control to set the background fluorescence.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Antennapedia Signaling Pathway in Drosophila Development
The Antennapedia protein functions as a transcription factor, regulating a network of downstream genes to specify the identity of the second thoracic segment (T2) in Drosophila. It achieves this by both activating and repressing target genes.
Caption: Antennapedia gene regulatory network in Drosophila imaginal discs.
Experimental Workflow for Cellular Uptake Analysis by Flow Cytometry
The following diagram illustrates the key steps involved in quantifying the cellular uptake of a fluorescently labeled this compound using flow cytometry.
Caption: Workflow for quantifying CPP uptake using flow cytometry.
Proposed Mechanism of this compound Translocation (Inverted Micelle Model)
This diagram illustrates the inverted micelle model, one of the proposed mechanisms for the direct translocation of the this compound across the cell membrane.
Caption: The inverted micelle model of this compound translocation.
Conclusion
The discovery of the this compound, a journey that began with the observation of a curious fruit fly mutant, has had a profound impact on cell biology and drug delivery. Its ability to ferry a wide range of molecules across the cellular barrier has opened up new avenues for therapeutic intervention and biological research. While the precise mechanisms of its translocation are still under investigation, the versatility and efficiency of Penetratin and its derivatives continue to make them invaluable tools for the scientific community. This technical guide has provided a comprehensive overview of the history, mechanisms, and practical applications of the this compound, with the aim of empowering researchers to effectively utilize this remarkable molecular vehicle in their own investigations. As our understanding of cell-penetrating peptides continues to evolve, the legacy of the this compound will undoubtedly endure, inspiring new innovations in the quest to conquer the cellular frontier.
References
- 1. Antennapedia - Wikipedia [en.wikipedia.org]
- 2. mun.ca [mun.ca]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Antennapedia Homeodomain Cellular Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Antennapedia (Antp) homeodomain, and specifically its third helix, a 16-amino acid peptide known as Penetratin, has garnered significant attention for its remarkable ability to translocate across cellular membranes.[1][2][3] This property has positioned it as a leading cell-penetrating peptide (CPP) for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes.[4][5] This technical guide provides an in-depth exploration of the core mechanisms governing its cellular uptake, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanisms of Cellular Uptake
The precise mechanism of Antennapedia homeodomain and Penetratin uptake has been a subject of extensive research, with evidence pointing towards multiple pathways that can operate simultaneously or become dominant under specific conditions, such as peptide concentration. The primary models proposed are direct translocation across the lipid bilayer and various forms of endocytosis.
1.1. Direct Translocation: An Energy-Independent Pathway
Early studies proposed a non-endocytotic, receptor- and energy-independent mechanism for Penetratin's entry into cells. This model is supported by observations that the peptide can be internalized efficiently at 4°C, a condition that inhibits most energy-dependent cellular processes, including endocytosis. The translocation is not dependent on a chiral receptor, as retro, enantio, and retro-inverso forms of Penetratin are also effectively internalized.
The proposed mechanism for direct translocation involves a two-step process:
-
Phase Transfer via Charge Neutralization : The initial step involves electrostatic interactions between the positively charged Penetratin peptide and negatively charged components of the cell membrane, such as phospholipids. This interaction neutralizes the charge, promoting the transfer of the peptide from the hydrophilic extracellular environment into the hydrophobic core of the lipid bilayer.
-
Tryptophan-Dependent Translocation : Following the initial membrane association, the translocation across the bilayer is critically dependent on specific amino acid residues, most notably tryptophan. The substitution of tryptophan at position 6 with phenylalanine (W6F) impairs the peptide's ability to cross the biological membrane, even though the mutant can still undergo the initial phase transfer. This highlights that simple binding and charge neutralization are insufficient for full translocation, which requires a specific tryptophan-mediated interaction with the lipid core. Some models suggest this process may involve the transient formation of inverted micelles.
1.2. Endocytic Pathways
Contrary to a purely direct translocation model, a significant body of evidence demonstrates the involvement of endocytosis in the uptake of Antp and other CPPs. This is particularly prevalent for the full homeodomain or when Penetratin is conjugated to large cargo molecules. Studies suggest that Antp can utilize multiple endocytic pathways simultaneously, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-dependent endocytosis.
-
Lipid Raft-Dependent Endocytosis : Confocal microscopy studies have shown that Antp-peptide conjugates co-localize with cholera toxin, a marker for lipid raft domains, but not with transferrin, a marker for clathrin-mediated endocytosis. The disruption of these lipid rafts using methyl-β-cyclodextrin was found to attenuate peptide uptake, suggesting this is a predominant endocytic route.
-
Macropinocytosis : The complete Antennapedia homeodomain, which exhibits a higher translocation efficiency than Penetratin alone, has been shown to be internalized via macropinocytosis. This is supported by pharmacological inhibition studies and the co-localization of the internalized homeodomain with fluid-phase dyes like dextran. Macropinocytosis is a non-selective process for internalizing large quantities of solute, which may explain its role in the uptake of larger cargo.
Quantitative Analysis of Uptake
The efficiency of Antennapedia-mediated delivery can be quantified and compared with other CPPs. The choice of CPP can significantly impact delivery magnitude and associated cytotoxicity.
Table 1: Comparative Uptake and Toxicity of Cell-Penetrating Peptides
| CPP | Relative Uptake Magnitude (with cargo) | Relative Cellular Toxicity |
|---|---|---|
| Antennapedia | > TAT | < TAT < Transportan < Polyarginine |
| TAT | < Antennapedia | > Antennapedia |
| Transportan | = Polyarginine | > TAT |
| Polyarginine | = Transportan | Highest Toxicity |
Data synthesized from studies in HeLa, A549, and CHO cell lines.
Table 2: Quantitative Data on Antp-Mediated Molecular Transfer
| Experiment | Peptide/Cargo | Concentration | Result | Reference |
|---|---|---|---|---|
| Phase Transfer Assay | NBD-Penetratin & PS Lipids | 4.4 µM Peptide | Optimal transfer at 8:1 lipid:peptide molar ratio | |
| DNA Phase Transfer | Penetratin & dsDNA | 4.4 µM Peptide | Up to 80% of dsDNA transferred to hydrophobic phase | |
| Cellular DNA Uptake (37°C) | Penetratin & DNA | 32 µM Peptide | 30-fold stimulation of DNA internalization | |
| Cellular DNA Uptake (37°C) | W6F Mutant & DNA | 32 µM Peptide | 15-fold stimulation of DNA internalization | |
| Cellular DNA Uptake (4°C) | Penetratin & DNA | 32 µM Peptide | ~60-fold stimulation of DNA internalization |
| Cellular DNA Uptake (4°C) | W6F Mutant & DNA | 32 µM Peptide | ~6-fold stimulation (uptake nearly lost) | |
Key Experimental Methodologies
The elucidation of the Antp uptake mechanism relies on a combination of biophysical and cell-based assays.
3.1. Phase Transfer Assay This assay is used to assess the ability of Penetratin to move from a hydrophilic (aqueous) to a hydrophobic (organic) environment, mimicking the transition into a cell membrane.
-
Protocol :
-
A fluorescently labeled peptide (e.g., NBD-Penetratin) is dissolved in an aqueous buffer (e.g., 10 mM Tris, pH 7.4) to a known concentration (e.g., 4.4 µM).
-
Lipids (e.g., phosphatidylserine, PS) are dissolved in an organic solvent like chloroform.
-
The aqueous and organic phases are mixed to allow for interaction.
-
After separation of the phases, the fluorescence remaining in the aqueous phase is quantified. A decrease in aqueous fluorescence indicates a transfer of the peptide into the hydrophobic phase.
-
The assay can be adapted to measure the co-transfer of hydrophilic cargo, such as DNA oligonucleotides, by using a radiolabeled or fluorescently tagged cargo.
-
3.2. Confocal Microscopy for Live-Cell Imaging This technique is crucial for visualizing the intracellular localization of the peptide and determining the pathway of entry by co-localization with specific endocytic markers.
-
Protocol :
-
Cells (e.g., HeLa cells) are cultured on glass-bottom dishes suitable for microscopy.
-
Cells are incubated with a fluorescently labeled Antp-cargo conjugate (e.g., 5 µM rhodamine-labeled Antp-PKI).
-
To identify the uptake pathway, cells are co-incubated with markers for different endocytic routes (e.g., fluorescently labeled transferrin for clathrin-mediated endocytosis, or cholera toxin subunit B for lipid rafts).
-
To confirm the role of a specific pathway, cells can be pre-treated with pharmacological inhibitors (e.g., methyl-β-cyclodextrin to disrupt lipid rafts).
-
Live cells are imaged at various time points using a confocal microscope to observe the kinetics and spatial distribution of the peptide and markers. Performing imaging on live cells avoids potential artifacts associated with cell fixation.
-
3.3. FACS Analysis for Quantitative Uptake Flow cytometry (FACS) allows for the high-throughput quantification of peptide internalization across a large cell population.
-
Protocol :
-
Cells (e.g., HeLa, A549, CHO) are incubated with fluorescently labeled CPPs for various time points (e.g., 1-3 hours to determine maximal uptake).
-
Following incubation, cells are washed and treated with trypsin to remove any non-internalized, membrane-bound peptide.
-
Cells are then resuspended in buffer and analyzed by a flow cytometer.
-
The mean fluorescence intensity of the cell population is measured, which is proportional to the amount of internalized peptide. This allows for a quantitative comparison of the uptake efficiency between different CPPs, concentrations, and cell types.
-
Conclusion
The cellular uptake of the Antennapedia homeodomain is a complex process involving a dual mode of entry. While direct, energy-independent translocation across the plasma membrane is a key feature, particularly for the short Penetratin peptide, endocytic pathways—primarily lipid raft-mediated endocytosis and macropinocytosis—play a significant and often dominant role. The prevalence of each pathway is influenced by factors such as peptide concentration, the nature and size of the conjugated cargo, and the specific cell type. For professionals in drug development, a thorough understanding of these mechanisms is critical for designing efficient and non-toxic delivery vectors tailored to specific therapeutic applications.
References
- 1. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The third helix of the Antennapedia homeodomain translocates through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new Antennapedia-derived vector for intracellular delivery of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Penetratin: A Technical Guide to Sequence, Structure, and Cellular Translocation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin (pAntp) is a highly-studied cell-penetrating peptide (CPP) renowned for its remarkable ability to traverse cellular membranes and deliver a wide array of molecular cargo.[1][2] Originally derived from the third helix of the homeodomain of the Drosophila Antennapedia transcription protein, this 16-amino-acid peptide has become a pivotal tool in drug delivery and molecular biology.[1][3][4] Its capacity to transport molecules like nucleic acids, proteins, and therapeutic agents across the cell membrane, and even the blood-brain barrier, makes it a subject of intense research for applications in gene therapy and targeted drug delivery, particularly for cancer and neurodegenerative diseases.
Peptide Sequence and Physicochemical Properties
Penetratin is characterized by a high proportion of basic (positively charged) and hydrophobic residues, which are critical for its interaction with and subsequent penetration of the negatively charged cell membrane. The primary sequence and core properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK) | |
| Alternative Sequence | RQIKIWFQNRRMKWKKGG | |
| Molecular Weight | ~2246.8 Da (for 16-residue version) | |
| Classification | Cationic, Secondary Amphipathic CPP | |
| Minimal Sequence | RRMKWKK (P7), though its delivery efficacy is debated. |
Structural Characteristics
The structure of Penetratin is highly dependent on its environment. This conformational flexibility is key to its mechanism of action.
-
In Aqueous Solution: In a standard buffer solution, Penetratin exists primarily as a random coil.
-
In Membrane Environments: Upon interaction with the phospholipid bilayer of a cell membrane, Penetratin undergoes a significant conformational change. Driven by electrostatic interactions between the cationic peptide and anionic membrane components, it folds into a more ordered secondary structure. Biophysical studies, including high-resolution NMR spectroscopy, have shown that Penetratin adopts an α-helical conformation, particularly in the N-terminal region, when embedded in membrane-mimicking environments like micelles or lipid bilayers. The C-terminus often remains more flexible and unstructured.
Mechanism of Cellular Uptake
The precise mechanism of Penetratin's entry into cells is a subject of ongoing research and is understood to be a multi-faceted process dependent on factors like peptide concentration and cargo type. Several models have been proposed, and it is likely that multiple pathways occur concurrently.
The initial step universally involves the electrostatic interaction between the positively charged Penetratin and negatively charged components of the cell surface, such as heparan sulfates and phospholipids. Following this binding, internalization is thought to proceed via one or more of the following pathways.
-
Direct Translocation: Some evidence suggests Penetratin can directly penetrate the lipid bilayer without requiring energy-dependent processes. This may involve the formation of transient pores or other forms of membrane destabilization that allow the peptide and its cargo to pass directly into the cytosol.
-
Endocytosis: Penetratin uptake can also be an energy-dependent process involving endocytic pathways. This is initiated by the interaction of the peptide with cell surface proteoglycans, which promotes internalization into endosomes. For the attached cargo to become biologically active, it must then escape the endosome and enter the cytoplasm.
-
Inverted Micelle Formation: A third model proposes that Penetratin dimers interact with negatively charged phospholipids to form an inverted micelle structure within the membrane bilayer. This structure encapsulates the hydrophilic peptide, facilitating its passage through the hydrophobic membrane core.
Experimental Protocols
Investigating the efficacy and mechanism of Penetratin requires specific experimental procedures. Below are generalized protocols for peptide synthesis and a cellular uptake assay.
Protocol: CPP-Mediated Plasmid Delivery
This protocol outlines a general method for transfecting cells with a plasmid DNA using a CPP like Penetratin.
-
Cell Culture: Plate target cells in appropriate culture dishes and grow until they are healthy and sub-confluent at the time of transfection.
-
Reagent Preparation:
-
Prepare a stock solution of Penetratin (e.g., 1-10 mM) in sterile, nuclease-free water.
-
Prepare the DNA plasmid at a concentration of 1-2 µg/µL.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, mix the Penetratin and plasmid DNA solutions. A common starting point is a molar ratio of 5:1 to 10:1 (CPP:DNA).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of CPP-DNA nanocomplexes.
-
-
Transfection:
-
Dilute the complexes in a sterile, serum-free medium.
-
Remove the existing medium from the cells and add the diluted complex solution dropwise.
-
Incubate the cells with the complexes at 37°C in a CO2 incubator for 4 to 48 hours, depending on the cell line and experimental goals.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with a fresh, complete culture medium.
-
Allow the cells to grow for another 24-72 hours before analysis.
-
-
Analysis: Assess transfection efficiency by measuring the expression of a reporter gene on the plasmid (e.g., GFP via fluorescence microscopy or flow cytometry) or by assaying the function of the delivered gene.
Quantitative Data Summary
The efficiency of Penetratin can be influenced by modifications to its sequence. Truncating the peptide can significantly impact its ability to not only enter cells but also to deliver functional cargo to the cytosol.
| Peptide | Sequence | Relative Internalization Efficiency | Efficacy in Cytosolic Cargo Delivery | Reference |
| Penetratin (P16) | RQIKIWFQNRRMKWKK | 100% (Baseline) | Effective | |
| Truncated Penetratin (P7) | RRMKWKK | ~60% | Ineffective |
As shown in the table, while the shortened P7 sequence retains a significant portion of its ability to be internalized by cells, it is largely ineffective at delivering a bioactive cargo to the cytosol, highlighting that cellular entry alone is insufficient for successful delivery. The full-length sequence is required for proper interaction with the lipid bilayer to enable cytosolic access.
References
- 1. lifetein.com [lifetein.com]
- 2. Cell-penetrating peptides (CPPs) | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
The Unlocking of the Cell: An In-depth Technical Guide to the Mechanism of Action of the Antennapedia Peptide
For Researchers, Scientists, and Drug Development Professionals
The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, has emerged as a powerful tool in cellular and molecular biology. Its remarkable ability to traverse cellular membranes, a feat that has earned it the classification of a cell-penetrating peptide (CPP), has opened new avenues for the intracellular delivery of a wide array of cargo molecules, from small molecules and peptides to large proteins and nucleic acids. This technical guide provides a comprehensive overview of the current understanding of the Antennapedia peptide's mechanism of action, with a focus on the molecular interactions and cellular pathways that govern its entry into cells.
I. Core Mechanisms of Cellular Uptake: A Dual Modality
The scientific community has extensively investigated the precise mechanisms by which the this compound, also known as Penetratin, achieves cellular internalization. The prevailing evidence points towards a dual modality of uptake, encompassing both direct translocation across the plasma membrane and energy-dependent endocytotic pathways. The dominance of one pathway over the other appears to be influenced by several factors, including peptide concentration, the nature of the conjugated cargo, and the specific cell type.
Direct Translocation: An Energy-Independent Passage
Early investigations into the Antp peptide's mechanism of action revealed its capacity to enter cells at low temperatures (4°C), a condition that effectively halts energy-dependent cellular processes like endocytosis. This observation provided strong evidence for a direct translocation mechanism, a physical passage across the lipid bilayer that does not require cellular energy expenditure. This process is thought to be initiated by the electrostatic interaction between the positively charged amino acid residues of the Antp peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans and the head groups of acidic phospholipids like phosphatidylserine[1][2].
Several models have been proposed to elucidate the molecular events of direct translocation:
-
The Inverted Micelle Model: This model postulates that the interaction of the Antp peptide with the lipid bilayer induces a localized destabilization, leading to the formation of inverted micelles. In this transient structure, the polar head groups of the phospholipids orient inwards to surround the peptide, creating a hydrophilic core that facilitates its transport across the hydrophobic membrane interior[3][4].
-
Pore Formation and the "Electroporation-like" Mechanism: Another proposed mechanism involves the formation of transient pores or disruptions in the membrane. High-resolution NMR studies have suggested that the Antp peptide, particularly its critical tryptophan residues, can insert deep into the hydrophobic core of the membrane. This insertion is thought to induce a change in the orientation of the lipid headgroups, creating a localized electric field gradient that facilitates the peptide's passage in a manner akin to electroporation[5]. This translocation does not appear to involve the formation of stable pores that would lead to cellular leakage.
-
The Two-Step "Phase Transfer and Translocation" Model: This model breaks down the direct translocation process into two critical events. The first step is a "phase transfer," where the peptide moves from the aqueous extracellular environment into the hydrophobic environment of the lipid bilayer. This is driven by charge neutralization through interactions with negatively charged lipids. The second step is the actual translocation across the membrane, a process that is critically dependent on the presence of specific tryptophan residues within the peptide sequence.
Endocytosis: An Energy-Dependent Engulfment
Contrary to the initial belief that Antp uptake was solely an energy-independent process, a significant body of evidence now supports the involvement of endocytotic pathways, particularly at higher peptide concentrations. Endocytosis is an active cellular process where the cell membrane engulfs substances from the external environment, forming vesicles that are then transported into the cell's interior. For the this compound, several endocytotic routes have been implicated:
-
Macropinocytosis: This form of endocytosis involves the formation of large, irregular vesicles called macropinosomes and is often triggered by the binding of ligands to the cell surface.
-
Clathrin-Mediated Endocytosis: This pathway is characterized by the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles. Studies have shown a higher contribution of this pathway for Antp uptake compared to other CPPs like TAT.
-
Caveolae-Dependent Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane that are also involved in cellular uptake.
The involvement of endocytosis is often demonstrated by the inhibition of peptide uptake in the presence of metabolic inhibitors or at low temperatures. Furthermore, co-localization studies using markers for specific endocytotic pathways have provided visual evidence for the internalization of Antp via these routes. It is important to note that for cargo delivered via endocytosis, endosomal escape is a critical subsequent step for the cargo to reach its intracellular target.
II. Quantitative Data on this compound Interactions and Uptake
The following tables summarize key quantitative data from various studies, providing a comparative overview of the parameters influencing the this compound's interaction with membranes and its cellular uptake.
| Parameter | Value | Experimental Context | Reference |
| Optimal Lipid:Peptide Molar Ratio for Phase Transfer | 8:1 | NBD-Penetratin transfer from aqueous to hydrophobic phase in the presence of phosphatidylserine (PS). | |
| Peptide Concentration for DNA Internalization | 32 µM | Penetratin promoting the uptake of 6.5 nM dsDNA oligonucleotides into COS7 cells. | |
| Peptide Concentration for Confocal Microscopy | 100 µM | Penetratin facilitating the nuclear localization of 0.2 µM FITC-labeled dsDNA in COS7 cells at 4°C. | |
| Peptide Concentration for Cellular Uptake Studies | 0.5 - 10 µM | Concentration range used to study the internalization of an Antp analogue in CHO cells, showing a cooperative sigmoidal-like uptake curve. | |
| Maximal Uptake Time | 1 - 3 hours | Kinetic profile of unconjugated this compound uptake in HeLa, A549, and CHO cell lines as determined by FACS analysis. |
III. Experimental Protocols: Methodologies for Studying the Mechanism of Action
A variety of experimental techniques have been employed to dissect the mechanism of this compound uptake. Below are detailed methodologies for key experiments cited in the literature.
Phase Transfer Assay
This assay is used to assess the ability of the this compound to facilitate the transfer of a molecule from a hydrophilic (aqueous) to a hydrophobic (organic) phase, mimicking the initial step of membrane interaction.
Protocol:
-
Prepare a solution of NBD (nitrobenzoxadiazole)-labeled Penetratin at a concentration of 2.2 µM in 10 mM Tris buffer, pH 7.4.
-
Prepare lipid solutions (e.g., phosphatidylserine, phosphatidylcholine) in chloroform.
-
Mix the NBD-Penetratin solution with the lipid solution in a two-phase system (water/chloroform).
-
Vortex the mixture to allow for partitioning of the peptide.
-
Allow the phases to separate by centrifugation.
-
Quantify the amount of NBD-Penetratin remaining in the aqueous phase by measuring the NBD fluorescence.
-
A decrease in fluorescence in the aqueous phase indicates a transfer of the peptide into the hydrophobic phase.
Reference for this protocol is based on the description in.
Cellular Uptake of Oligonucleotides
This experiment is designed to quantify the ability of the this compound to deliver a cargo, in this case, a DNA oligonucleotide, into living cells.
Protocol:
-
Culture cells (e.g., COS7) in appropriate growth medium.
-
Prepare a solution of 32P-labeled double-stranded DNA oligonucleotide (6.5 nM) in serum-free medium.
-
Pre-incubate the labeled oligonucleotide with or without the this compound (e.g., 32 µM) for a specified time.
-
Add the mixture to the cultured cells and incubate for 2 hours at 37°C or 4°C.
-
Wash the cells extensively with PBS to remove non-internalized peptide and oligonucleotide.
-
Lyse the cells and quantify the internalized radioactivity using a scintillation counter.
-
Compare the radioactivity in cells treated with the peptide to control cells (oligonucleotide alone) to determine the enhancement of uptake.
Reference for this protocol is based on the description in.
Confocal Microscopy for Intracellular Localization
This technique provides visual evidence of the intracellular localization of the this compound and its cargo.
Protocol:
-
Seed cells (e.g., COS7) on glass coverslips and allow them to adhere.
-
Prepare a solution of FITC (fluorescein isothiocyanate)-labeled dsDNA oligonucleotide (0.2 µM) with or without the this compound (100 µM) in serum-free medium.
-
Incubate the cells with the mixture for 2 hours at 4°C to favor direct translocation.
-
Wash the cells with PBS.
-
Fix the cells with an appropriate fixative (note: some studies suggest that fixation can cause artifacts, so live-cell imaging is an alternative).
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular fluorescence using a confocal microscope to determine the subcellular localization of the labeled oligonucleotide.
Reference for this protocol is based on the description in.
IV. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Overview of this compound cellular uptake mechanisms.
Caption: Experimental workflow for the phase transfer assay.
References
- 1. Antennapedia and HIV transactivator of transcription (TAT) "protein transduction domains" promote endocytosis of high molecular weight cargo upon binding to cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homeodomain-derived peptides. In and out of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Energy-Independent Translocation of the Antennapedia Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Antennapedia (Antp) peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, has garnered significant attention as a cell-penetrating peptide (CPP) capable of traversing biological membranes. A substantial body of evidence supports a receptor- and energy-independent mechanism for its translocation, making it a promising vector for the intracellular delivery of therapeutic cargo. This technical guide provides an in-depth exploration of the core mechanisms governing this process, detailed experimental protocols for its study, and a summary of key quantitative data.
Introduction to Antennapedia Peptide and its Translocation Properties
The Antennapedia homeodomain is a highly conserved 60-amino acid DNA-binding motif found in a class of transcription factors crucial for embryonic development.[1][2] Unexpectedly, it was discovered that this homeodomain and its third helix, also known as Penetratin, could readily enter cells, even at low temperatures that inhibit energy-dependent uptake pathways.[1][3] This observation pointed towards an unconventional, non-endocytotic mechanism of internalization.[4] Further studies using retro, enantio, and retro-inverso forms of Penetratin, which are also efficiently internalized, confirmed that the translocation is independent of chiral receptors. This energy- and receptor-independent translocation is a key feature that distinguishes it from many other cellular uptake mechanisms and makes it an attractive tool for drug delivery.
The Core Mechanism: A Two-Step Energy-Independent Process
The energy-independent translocation of the this compound is widely accepted to occur via a direct interaction with the plasma membrane, bypassing the need for metabolic energy. This process can be dissected into two principal steps:
-
Phase Transfer via Electrostatic Interaction and Charge Neutralization: The initial event is the electrostatic interaction of the positively charged Antp peptide with the negatively charged phospholipids, such as phosphatidylserine (PS), on the outer leaflet of the cell membrane. This interaction leads to charge neutralization, facilitating the transfer of the peptide from the aqueous extracellular environment into the hydrophobic core of the lipid bilayer. This "phase transfer" is a critical prerequisite for translocation.
-
Tryptophan-Dependent Translocation: Following insertion into the membrane, the subsequent translocation into the cytoplasm is critically dependent on a specific tryptophan residue (W48 in the homeodomain, W6 in the 16-amino acid Penetratin peptide). A mutant form of the peptide where this tryptophan is replaced by phenylalanine (W6F) can still undergo phase transfer but fails to translocate across the membrane at 4°C, highlighting the crucial role of the indole ring of tryptophan in this step. The proposed mechanism for this final translocation step involves the induction of a transient membrane destabilization, possibly through the formation of inverted micelles, which allows the peptide and its associated cargo to enter the cytoplasm without forming pores.
The following diagram illustrates this proposed two-step mechanism.
Quantitative Data on Translocation Efficiency
The efficiency of Antennapedia-mediated translocation has been quantified in various experimental settings. The following tables summarize key findings.
| Experiment | Peptide/Cargo | Concentration | Key Finding | Reference |
| Phase Transfer Assay | NBD-Penetratin | 4.4 µM | Optimal phase transfer achieved at an 8:1 lipid (PS) to peptide molar ratio. | |
| DNA Transfer (in vitro) | Penetratin + dsDNA | 4.4 µM Penetratin | Promoted the transfer of up to 80% of dsDNA oligonucleotides into a hydrophobic phase. | |
| Cellular DNA Uptake (4°C) | Penetratin + 32P-dsDNA | 32 µM Penetratin, 6.5 nM dsDNA | 60-fold increase in DNA internalization in COS7 cells compared to control. | |
| Cellular DNA Uptake (37°C) | Penetratin + 32P-dsDNA | 32 µM Penetratin, 6.5 nM dsDNA | 30-fold increase in DNA internalization in COS7 cells. | |
| Mutant Peptide DNA Uptake (4°C) | W6F Penetratin + 32P-dsDNA | 32 µM W6F Penetratin, 6.5 nM dsDNA | Only a 6-fold increase in DNA internalization, demonstrating the importance of Tryptophan. | |
| Confocal Microscopy | Penetratin + FITC-dsDNA | 100 µM Penetratin, 0.2 µM FITC-dsDNA | Strong nuclear signal in all cells after 2 hours at 4°C. |
Table 1: Quantitative analysis of this compound-mediated transfer and uptake.
| Cell Line | Unconjugated Peptide Uptake Ranking | Peptide-Cargo Conjugate Uptake Ranking | Reference |
| A549, HeLa, CHO | Polyarginine > Antennapedia > TAT = Transportan | Polyarginine = Transportan > Antennapedia > TAT |
Table 2: Comparative cellular uptake of different cell-penetrating peptides.
Key Experimental Protocols
The study of Antennapedia's energy-independent translocation relies on a set of specialized in vitro and cell-based assays.
Phase Transfer Assay
This assay is fundamental to demonstrating the first step of the translocation mechanism: the transfer of the peptide from an aqueous to a hydrophobic environment.
Objective: To quantify the transfer of a fluorescently labeled this compound from an aqueous phase to an organic phase in the presence or absence of lipids.
Materials:
-
NBD (7-nitrobenz-2-oxa-1,3-diazol)-labeled this compound (NBD-Penetratin)
-
Aqueous buffer: 10 mM Tris, pH 7.4
-
Organic solvent: Chloroform
-
Lipids: Phosphatidylserine (PS) and Phosphatidylcholine (PC) dissolved in chloroform
-
Fluorimeter
Procedure:
-
Prepare a solution of NBD-Penetratin in the aqueous buffer (e.g., 4.4 µM).
-
In a separate tube, prepare the organic phase (chloroform) with or without lipids at the desired concentration.
-
Mix 1 mL of the aqueous phase with 1 mL of the organic phase.
-
Vortex the mixture vigorously for 30 seconds to create an emulsion.
-
Separate the two phases by either overnight incubation at 4°C or by centrifugation at 800 x g for 15 minutes.
-
Carefully collect the aqueous phase.
-
Quantify the amount of NBD-Penetratin remaining in the aqueous phase using a fluorimeter (excitation at 464 nm, emission at 537 nm).
-
The amount of peptide transferred to the organic phase can be calculated by subtracting the remaining aqueous fluorescence from the initial fluorescence.
Cellular Uptake Assay at Low Temperature
This assay provides evidence for energy-independent translocation by demonstrating peptide uptake under conditions where energy-dependent pathways are inhibited.
Objective: To quantify the internalization of this compound and its cargo into cultured cells at 4°C.
Materials:
-
Cultured cells (e.g., COS7)
-
Cell culture medium (e.g., DMEM)
-
This compound (Penetratin)
-
Fluorescently or radioactively labeled cargo (e.g., FITC-dsDNA or 32P-dsDNA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Instrumentation for detection (Confocal microscope, scintillation counter, or flow cytometer)
Procedure:
-
Seed cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips) and grow to a suitable confluency.
-
Pre-cool all solutions and the cells to 4°C.
-
Wash the cells twice with ice-cold PBS.
-
Prepare the incubation medium containing the Antp peptide and labeled cargo at the desired concentrations in serum-free medium.
-
Incubate the cells with the peptide-cargo mixture for a defined period (e.g., 2 hours) at 4°C.
-
Remove the incubation medium and wash the cells twice with ice-cold PBS containing 0.5 M NaCl, followed by one wash with ice-cold PBS to remove non-specifically bound peptide.
-
Treat the cells with trypsin to detach them and to remove any remaining surface-bound peptide.
-
For quantification of radiolabeled cargo, lyse the cells and measure the radioactivity using a scintillation counter.
-
For visualization of fluorescent cargo, fix the cells (if necessary, using a mild fixation protocol) and mount them for confocal microscopy.
-
For flow cytometry, quench the trypsin activity, wash the cells, and resuspend them in an appropriate buffer for analysis.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a powerful tool to study the direct interaction of the this compound with a lipid bilayer in a simplified, protein-free system.
Objective: To create cell-sized vesicles with a single lipid bilayer for microscopy studies.
Materials:
-
Lipids (e.g., POPC, with a small percentage of negatively charged lipids like MPB-PE)
-
Chloroform
-
Indium Tin Oxide (ITO) coated glass slides
-
Function generator and amplifier for applying an AC electric field
Procedure (Electroformation Method):
-
Prepare a lipid solution in chloroform.
-
Deposit a small volume of the lipid solution onto the conductive side of an ITO-coated glass slide and allow the solvent to evaporate, forming a thin lipid film.
-
Assemble a chamber with two such slides facing each other, separated by a spacer.
-
Fill the chamber with a swelling buffer (e.g., sucrose solution).
-
Apply an AC electric field (e.g., 10 Hz, 1-2 V) to the slides for several hours. This induces the lipid film to swell and form GUVs.
-
The GUVs can then be harvested and used for microscopy experiments where fluorescently labeled Antp peptide is added to observe its interaction with the vesicle membrane.
Conclusion
The this compound's ability to translocate across cell membranes in an energy-independent manner presents a significant advantage for the delivery of a wide range of cargo molecules, including peptides, nucleic acids, and small proteins. The two-step mechanism, initiated by electrostatic interactions and culminated by a tryptophan-dependent translocation, provides a framework for understanding and potentially enhancing its delivery efficiency. The experimental protocols outlined in this guide offer robust methods for researchers to investigate this phenomenon further and to evaluate the potential of Antennapedia-based vectors in their specific drug development applications. While alternative uptake pathways like endocytosis may contribute under certain conditions, the energy-independent direct translocation remains a core and defining feature of the this compound.
References
- 1. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. epfl.ch [epfl.ch]
The Pivotal Role of Tryptophan Residues in Penetratin's Cellular Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Penetratin, a 16-amino-acid peptide derived from the Antennapedia homeodomain, has been extensively studied for its remarkable ability to traverse cellular membranes and deliver a variety of cargo molecules. Central to its function are two highly conserved tryptophan (Trp) residues. This technical guide delves into the critical role of these aromatic residues, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate processes involved in Penetratin's mechanism of action.
Tryptophan Residues: The Anchors and Engines of Penetratin's Function
Penetratin's primary sequence (RQIKIWFQNRRMKWKK) contains two tryptophan residues at positions 6 (Trp48) and 14 (Trp56) relative to the start of the full Antennapedia homeodomain's third helix. These residues are not merely passive structural components; they are actively involved in the peptide's interaction with and translocation across the lipid bilayer.
Their key functions include:
-
Membrane Anchoring and Insertion: The indole side chain of tryptophan has a unique amphipathic nature, allowing it to partition favorably at the lipid-water interface of the cell membrane.[1][2] Experimental evidence suggests that upon interaction with negatively charged membranes, Penetratin undergoes a conformational change from a random coil to an α-helix, with its tryptophan residues orienting parallel to the membrane surface.[3][4] Fluorescence quenching studies have revealed that Trp48 inserts deeper into the lipid bilayer compared to Trp56.[5] This differential insertion is crucial for initiating membrane perturbation.
-
Driving Translocation: The interaction of tryptophan residues with the membrane is not static. It is believed to be a key driver of the translocation process. One proposed mechanism involves the tryptophan residues inducing a local destabilization of the lipid bilayer, facilitating the peptide's entry. This process is a critical step in the direct translocation pathway.
-
Facilitating Endocytosis: Beyond direct translocation, tryptophan residues are also implicated in the endocytic uptake of Penetratin. They have been shown to play a significant role in the interaction with cell-surface glycosaminoglycans (GAGs). The affinity of Penetratin analogs for heparin, a type of GAG, increases linearly with the number of tryptophan residues. This interaction can trigger GAG-dependent endocytosis.
The substitution of these tryptophan residues, particularly with phenylalanine, has been shown to significantly impair the cellular uptake of Penetratin, underscoring their indispensable role.
Quantitative Analysis of Tryptophan's Contribution
The following tables summarize quantitative data from various biophysical studies, highlighting the impact of tryptophan residues on Penetratin's interaction with model membranes and its cellular uptake.
| Peptide Variant | Lipid Vesicle Composition | Fluorescence Quantum Yield (Relative to free Trp) | Maximum Emission Wavelength (λmax) Blue Shift (nm) | Key Finding | Reference |
| Wild-type Penetratin | POPC/POPG | Increase upon binding | Significant blue shift | Indicates Trp insertion into a less polar environment. | |
| W48F-Penetratin | PC/PS (80:20) | - | Smaller blue shift than W56F | Suggests W56 is in a more hydrophobic environment in this mutant. | |
| W56F-Penetratin | PC/PS (80:20) | - | Larger blue shift than W48F | Indicates a deeper insertion of Trp48 into the bilayer. | |
| Penetratin | DOPC/DOPG | - | - | Binding affinity increases with cholesterol content. |
Table 1: Tryptophan Fluorescence Spectroscopy Data for Penetratin and its Analogs.
| Peptide | GAG | Dissociation Constant (K | Cellular Uptake in CHO cells (fold increase vs. no Trp) | Key Finding | Reference |
| Penetratin analog (1 Trp) | Heparin | 30 | 2 | Affinity for GAGs and cellular uptake are dependent on the number of Trp residues. | |
| Penetratin analog (2 Trp) | Heparin | - | 10 | ||
| Penetratin analog (3 Trp) | Heparin | - | 20 | ||
| Penetratin analog (6 Trp) | Heparin | 1.5 | - |
Table 2: Impact of Tryptophan Number on GAG Binding and Cellular Uptake.
| Peptide Variant | Cellular Uptake Efficiency (% of Wild-type Penetratin) | Key Finding | Reference |
| W6F (W48F) Mutant | Almost complete loss of internalization | Demonstrates the critical role of Trp48 in translocation. | |
| Phe(6,14)-penetratin | Decreased cellular uptake | Confirms the beneficial presence of tryptophans for efficient internalization. |
Table 3: Effect of Tryptophan Substitution on Cellular Uptake.
Experimental Methodologies
The following are detailed protocols for key experiments used to elucidate the role of tryptophan residues in Penetratin function.
Intrinsic Tryptophan Fluorescence Spectroscopy
This technique is used to monitor the local environment of the tryptophan residues as the peptide interacts with lipid vesicles.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. Lipids (e.g., POPC, POPG, DOPC, DOPG) in chloroform are dried to a thin film under nitrogen and then placed under vacuum. The lipid film is hydrated with a buffer (e.g., 10 mM Tris, pH 7.4) and subjected to freeze-thaw cycles. The resulting multilamellar vesicles are then extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs.
-
Fluorescence Measurements:
-
A solution of the peptide (e.g., 1 µM) in buffer is placed in a quartz cuvette.
-
The intrinsic tryptophan fluorescence is excited at approximately 295 nm to minimize tyrosine excitation.
-
The emission spectrum is recorded from 300 to 400 nm.
-
Aliquots of the LUV suspension are titrated into the peptide solution.
-
The emission spectrum is recorded after each addition and equilibration.
-
Changes in fluorescence intensity (quantum yield) and the position of the maximum emission wavelength (blue shift) are analyzed to infer the extent of tryptophan burial in the hydrophobic membrane core.
-
-
Quenching Studies: To determine the depth of tryptophan insertion, quenching agents that reside at different depths in the bilayer (e.g., brominated lipids) are incorporated into the LUVs. The degree of fluorescence quenching provides information on the proximity of the tryptophans to the quencher.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the secondary structure of Penetratin in solution and upon interaction with membranes.
-
Sample Preparation: The peptide is dissolved in buffer or in the presence of LUVs at a desired peptide-to-lipid ratio.
-
CD Measurements:
-
Far-UV CD spectra (typically 190-250 nm) are recorded at a controlled temperature.
-
The spectra of the buffer and the LUVs alone are subtracted as background.
-
The resulting spectrum is analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of Penetratin binding to GAGs or lipid vesicles.
-
Sample Preparation: The peptide solution is placed in the sample cell of the calorimeter, and the GAG or vesicle solution is loaded into the injection syringe.
-
ITC Experiment:
-
Small aliquots of the titrant (GAGs or vesicles) are injected into the sample cell.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of titrant to peptide.
-
The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K
-
Cellular Uptake Assays using Flow Cytometry
Flow cytometry provides a quantitative measure of peptide internalization into living cells.
-
Cell Culture and Labeling:
-
Cells (e.g., Chinese Hamster Ovary - CHO) are cultured to a suitable confluency.
-
The peptide is labeled with a fluorescent dye (e.g., FITC or TAMRA).
-
-
Uptake Experiment:
-
Cells are incubated with the fluorescently labeled peptide at a specific concentration and for a defined period at 37°C.
-
To distinguish between membrane-bound and internalized peptide, the cells can be treated with trypsin to remove surface-bound peptide or a quenching agent like Trypan Blue.
-
As a control for energy-dependent uptake, experiments are also performed at 4°C.
-
-
Flow Cytometry Analysis:
-
The cells are washed, harvested, and resuspended in a suitable buffer (e.g., PBS).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The mean fluorescence intensity of the cell population is used to quantify the extent of peptide uptake.
-
Visualizing the Process: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in Penetratin function and the experimental workflow for their study.
Caption: Penetratin's dual mechanism of cellular entry.
Caption: Workflow for studying Penetratin-membrane interactions.
Conclusion
The tryptophan residues in Penetratin are far more than simple hydrophobic anchors. They are dynamic players that are integral to the peptide's ability to recognize, bind to, and ultimately cross the cellular membrane. A thorough understanding of their multifaceted role is essential for the rational design of more efficient cell-penetrating peptides for therapeutic and diagnostic applications. By leveraging the experimental techniques outlined in this guide, researchers can continue to unravel the complexities of Penetratin's function and harness its potential for drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Membrane interactions of cell-penetrating peptides probed by tryptophan fluorescence and dichroism techniques: correlations of structure to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Thoracic Identity: A Technical Guide to the Antennapedia Homeobox Gene in Drosophila melanogaster
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Antennapedia (Antp) gene in Drosophila melanogaster stands as a paradigm of homeotic gene function, offering profound insights into the genetic control of development and body plan organization. As a member of the Hox gene family, Antp plays a pivotal role in specifying the identity of the second thoracic segment (T2), ensuring the correct formation of legs. This technical guide provides an in-depth exploration of the molecular functions of the Antennapedia gene, its regulatory networks, and the experimental methodologies used to elucidate its role. We will delve into the classic gain-of-function and loss-of-function phenotypes, the structure and DNA-binding properties of the Antp protein, and its downstream targets. This document aims to be a comprehensive resource for researchers in developmental biology, genetics, and those in the pharmaceutical sector looking to understand the fundamental principles of gene regulation and its implications in disease.
Introduction: The Role of Antennapedia in Drosophila Development
The Antennapedia (Antp) gene is a homeotic selector gene in Drosophila melanogaster that belongs to the Antennapedia complex (ANT-C), one of the two Hox gene clusters in flies.[1][2] These genes are crucial for establishing the anterior-posterior axis and specifying the identity of different body segments.[3] Antp's primary function is to define the identity of the second thoracic segment (T2), which in a wild-type fly, gives rise to the second pair of legs and the wings.[4] The expression of Antp is tightly regulated, both spatially and temporally, to ensure proper development.[5]
Mutations in Antp lead to dramatic homeotic transformations, providing some of the most striking visual evidence of gene function. Gain-of-function mutations, where Antp is ectopically expressed in the head, result in the transformation of antennae into a pair of T2 legs, a phenotype that gives the gene its name. Conversely, loss-of-function mutations in the thorax can lead to the transformation of the second pair of legs into antennae. These phenotypes underscore the role of Antp as a master regulator of segmental identity.
The Antp gene spans over 100 kilobases and contains two promoters, P1 and P2, which drive complex and overlapping expression patterns during development. The gene produces multiple transcripts through alternative splicing, although the functional differences between the resulting protein isoforms are not fully understood. The Antp protein is a transcription factor containing a highly conserved 60-amino acid DNA-binding motif known as the homeodomain. This domain allows the Antp protein to bind to specific DNA sequences and regulate the expression of a suite of downstream target genes, thereby orchestrating the developmental program of the T2 segment.
Molecular Function of the Antennapedia Protein
The Antp protein functions as a transcription factor, modulating the expression of target genes to specify the T2 segmental identity. Its function is intrinsically linked to its structure, particularly the homeodomain, and its interactions with other proteins.
Protein Structure and DNA Binding
The key functional domain of the Antp protein is the homeodomain, a 60-amino acid motif that forms a helix-turn-helix structure. This structure mediates sequence-specific DNA binding. The Antp homeodomain binds to DNA as a monomer, with in vitro studies demonstrating stable complex formation.
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 1.6 x 10-9 M | Equilibrium binding studies |
| Dissociation Constant (Kd) | 1.8 x 10-10 M | Kinetic binding studies |
| Table 1: DNA Binding Affinity of the Antennapedia Homeodomain. This table summarizes the in vitro DNA binding properties of the purified Antp homeodomain peptide. |
Transcriptional Regulation of Downstream Targets
Antp exerts its developmental control by either activating or repressing a battery of downstream target genes. The identification of these targets has been crucial to understanding the genetic hierarchy of thoracic development.
Key downstream targets of Antp include:
-
homothorax (hth) : Antp represses the transcription of hth in the leg imaginal discs. hth is considered an "antennal-determining gene," and its repression by Antp is a critical step in specifying leg identity over antennal identity.
-
spalt major (salm) : Antp negatively regulates salm. In gain-of-function Antp mutants where antennae are transformed into legs, salm expression is strongly repressed in the antennal disc. Conversely, in loss-of-function Antp mutant clones in the leg, salm is derepressed.
-
teashirt (tsh) : In the embryonic visceral mesoderm, Antp activates the expression of tsh, a gene encoding a zinc-finger protein required for the proper formation of anterior and central midgut structures.
-
spineless (ss) : Antp directly represses the antennal-specific enhancer of spineless, preventing its activation in the leg.
Phenotypic Consequences of Altered Antennapedia Function
The functional importance of Antp is most vividly demonstrated by the phenotypes resulting from its misexpression.
Gain-of-Function Phenotype
Dominant, gain-of-function mutations that cause ectopic expression of Antp in the head region lead to the classic homeotic transformation of antennae into mesothoracic (T2) legs. This occurs because Antp represses antennal identity genes, such as hth, and promotes the leg developmental program.
Loss-of-Function Phenotype
Recessive, loss-of-function mutations in Antp result in the transformation of structures in the second thoracic segment into more anterior structures, typically antennae. For example, the second pair of legs can be partially or fully transformed into antennae. Homozygous null mutations of Antp are lethal during embryogenesis due to severe defects in thoracic development.
The Antennapedia Gene Regulatory Network
The function of Antp is embedded within a complex network of regulatory interactions. It is regulated by upstream genes and, in turn, regulates a cascade of downstream targets.
Upstream, Antp expression is modulated by the Polycomb and Trithorax group proteins, which are responsible for maintaining the repressed and active states of gene expression, respectively. Interestingly, in the wing imaginal disc, Homothorax acts as a positive regulator of Antp. Downstream, Antp's repression of hth is a key event. hth itself is a positive regulator of salm, creating a regulatory cascade. Antp also directly represses spineless (ss). In a different context, the visceral mesoderm, Antp activates tsh. Furthermore, Antp can physically interact with the Eyeless (Ey) protein, mutually inhibiting each other's function, which is relevant for the eye reduction phenotype seen in some Antp gain-of-function mutants.
Experimental Protocols
A variety of experimental techniques are employed to study Antp function. Below are outlines of key methodologies.
Immunohistochemistry for Protein Localization
This technique is used to visualize the spatial distribution of the Antp protein in tissues like imaginal discs.
Protocol Outline:
-
Dissection: Third instar larvae are dissected in phosphate-buffered saline (PBS) to isolate imaginal discs.
-
Fixation: The dissected tissues are fixed, typically with a paraformaldehyde-based fixative, to preserve cellular structures.
-
Permeabilization: Tissues are treated with a detergent (e.g., Triton X-100) in PBS (PBT) to allow antibodies to penetrate the cells.
-
Blocking: Tissues are incubated in a blocking solution (e.g., normal goat serum in PBT) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Tissues are incubated with a primary antibody specific to the Antp protein.
-
Washing: Unbound primary antibody is removed by washing with PBT.
-
Secondary Antibody Incubation: Tissues are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Final Washes and Mounting: Tissues are washed again and mounted on a slide with anti-fade mounting medium for visualization by fluorescence microscopy.
In Situ Hybridization for mRNA Localization
This method is used to detect the location of Antp mRNA transcripts within embryos or imaginal discs.
Protocol Outline:
-
Probe Synthesis: A labeled antisense RNA probe complementary to the Antp mRNA is synthesized in vitro. The probe is often labeled with digoxigenin (DIG).
-
Tissue Preparation: Embryos or imaginal discs are collected, fixed, and permeabilized.
-
Hybridization: The tissues are incubated with the labeled probe, which hybridizes to the endogenous Antp mRNA.
-
Washing: Excess and non-specifically bound probe is washed away.
-
Antibody Incubation: An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that specifically recognizes the probe label (e.g., anti-DIG-AP) is added.
-
Detection: A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA. Alternatively, fluorescent detection methods can be used.
Genetic Manipulation using CRISPR/Cas9
The CRISPR/Cas9 system allows for precise targeted mutagenesis of the Antp gene to create loss-of-function alleles.
Protocol Outline:
-
Guide RNA (gRNA) Design and Synthesis: gRNAs are designed to target a specific sequence within the Antp gene. These can be synthesized in vitro or expressed from a plasmid.
-
Cas9 and gRNA Delivery: The Cas9 nuclease (as protein or mRNA) and the gRNA are injected into early-stage Drosophila embryos.
-
Generation of Mutant Lines: The injected embryos are raised, and their progeny are screened for mutations in the Antp gene. This can be done by PCR and sequencing.
-
Phenotypic Analysis: The resulting mutant lines are analyzed for developmental defects and homeotic transformations.
Chromatin Immunoprecipitation (ChIP) for DNA Binding Site Identification
ChIP is used to identify the genomic regions that the Antp protein binds to in vivo.
Protocol Outline:
-
Cross-linking: Drosophila embryos or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the Antp protein is used to pull down the Antp protein along with the cross-linked DNA fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to test for enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify all binding sites across the genome.
Conclusion and Future Directions
The Antennapedia gene has been instrumental in shaping our understanding of developmental genetics. Its role as a master regulator of segment identity in Drosophila provides a clear and compelling example of how a single gene can orchestrate a complex developmental program. The classic homeotic transformations resulting from Antp mutations continue to be a powerful tool for both research and education.
Future research will likely focus on several key areas. A complete and quantitative understanding of the Antp gene regulatory network, including the identification of all its direct and indirect targets and the dynamics of their regulation, remains a major goal. The use of advanced techniques like single-cell RNA-seq in Antp mutants will provide unprecedented resolution of its effects on cell fate decisions. Furthermore, understanding how the Antp protein interacts with other transcription factors and the chromatin landscape to achieve its precise regulatory output will provide deeper insights into the mechanisms of transcriptional control. For drug development professionals, the principles of developmental gene regulation illuminated by the study of Antp can inform strategies for understanding and potentially treating congenital abnormalities and other diseases with a developmental origin. The intricate control of a master regulatory gene like Antennapedia serves as a powerful model for the complex genetic pathways that underpin human health and disease.
References
- 1. Antennapedia - Wikipedia [en.wikipedia.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. sdbonline.org [sdbonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Spatial and temporal regulation of the homeotic selector gene Antennapedia is required for the establishment of leg identity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antennapedia Peptide as a Cell-Penetrating Peptide
The Antennapedia (pAntp) peptide, also known as Penetratin, is a 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain.[1][2] It has garnered significant attention within the scientific community for its remarkable ability to translocate across cellular membranes and deliver a wide array of cargo molecules into cells.[2][3] This property makes it a valuable tool in drug delivery and molecular biology research.[4] This guide provides a comprehensive technical overview of the this compound, including its mechanism of action, quantitative delivery efficiency, cytotoxicity, and detailed experimental protocols.
Mechanism of Cellular Uptake
The precise mechanism by which this compound enters cells has been a subject of extensive research, with evidence supporting multiple pathways. The uptake is generally considered to be a receptor- and energy-independent process, capable of occurring at both 37°C and 4°C. The primary models for its translocation include direct penetration of the lipid bilayer and endocytotic pathways.
Direct Translocation: This model proposes a two-step process:
-
Electrostatic Interaction and Phase Transfer: The highly cationic nature of the peptide facilitates its initial binding to negatively charged components of the cell membrane, such as phospholipids. This interaction neutralizes the charge and promotes the transfer of the peptide from the aqueous extracellular environment into the hydrophobic lipid bilayer.
-
Tryptophan-Dependent Translocation: Following insertion into the membrane, the peptide translocates across the bilayer. This step is critically dependent on a specific tryptophan residue (Trp48 in the homeodomain, position 6 in the 16-mer peptide). Studies have shown that replacing this tryptophan with phenylalanine, while not affecting lipid interaction, significantly impairs cellular internalization, suggesting a crucial role for the indole ring of tryptophan in crossing the membrane. One proposed mechanism for this translocation is the formation of transient inverted micelles.
Endocytotic Pathways: While direct translocation is a prominent theory, substantial evidence also points to the involvement of endocytosis.
-
Macropinocytosis: This form of fluid-phase endocytosis has been identified as a major internalization route for the full Antennapedia homeodomain and the peptide itself. This pathway involves the non-selective engulfment of extracellular fluid, including the peptide and its cargo.
-
Lipid Raft-Dependent Endocytosis: Studies comparing Antennapedia with other cell-penetrating peptides (CPPs) like TAT have shown that its uptake predominantly occurs via lipid raft-mediated endocytosis and is independent of the clathrin-mediated pathway.
Quantitative Analysis of Uptake and Delivery
The efficiency of Antennapedia-mediated delivery is a critical factor for its application. Quantitative data from various studies allow for a comparative assessment of its performance against other common CPPs.
Table 1: Comparative Cellular Uptake and Cytotoxicity of CPPs This table summarizes data from studies using FACS analysis to compare the uptake and toxicity of different CPPs conjugated to a peptide cargo in various cell lines (HeLa, A549, CHO).
| Cell-Penetrating Peptide | Relative Uptake Magnitude | Relative Cytotoxicity (at 100 µM) |
| Antennapedia (pAntp) | > TAT | Very Low (< TAT) |
| TAT | < Antennapedia | Low |
| Transportan | > Antennapedia | Moderate |
| Polyarginine (Arg9) | ≈ Transportan | High |
Data synthesized from studies by Jones et al.
Table 2: Antennapedia-Mediated Delivery of Double-Stranded DNA (dsDNA) This table presents the efficiency of unconjugated Antennapedia (Penetratin) in facilitating the internalization of dsDNA into COS7 cells. The data highlights the temperature dependence and the critical role of the Tryptophan at position 6 (W6).
| Condition | Peptide Concentration | Incubation Temperature | Fold Stimulation of DNA Uptake (vs. Control) |
| Penetratin (Wild Type) | 32 µM | 37°C | ~30-fold |
| Penetratin (Wild Type) | 32 µM | 4°C | ~60-fold |
| Penetratin (W6F Mutant) | 32 µM | 37°C | ~15-fold |
| Penetratin (W6F Mutant) | 32 µM | 4°C | ~6-fold |
Data from a study by Dom et al.
The data collectively indicates that while other CPPs like Polyarginine may show higher uptake, Antennapedia offers a superior balance of delivery efficiency and low cytotoxicity, making it an optimal choice for many in vitro applications.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
SPPS is the standard method for chemically synthesizing peptides like Antennapedia. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most commonly used.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in N-Methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it twice with 20% piperidine in NMP for 10-30 minutes.
-
Washing: Thoroughly wash the resin with NMP to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (1.5-2 equivalents) using a coupling agent like HBTU/HOBt in the presence of a base (DIEA). Add this mixture to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with NMP and Dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the Antennapedia sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a water/acetonitrile mixture, and lyophilize. Purify the final product using reverse-phase HPLC. Confirm identity via mass spectrometry.
This protocol describes a common method to quantify the internalization of fluorescently labeled this compound using flow cytometry (FACS).
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, COS7) in 24-well plates at a density of 3-6 x 10⁴ cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare a solution of fluorescently labeled this compound (e.g., FITC-pAntp) in serum-free medium (like DMEM). Aspirate the culture medium from the cells, wash with PBS, and add the peptide solution at the desired concentration (e.g., 10-100 µM).
-
Incubation: Incubate the cells with the peptide for the desired time (typically 1-3 hours) at 37°C. For mechanism studies, a parallel experiment can be run at 4°C to inhibit energy-dependent uptake.
-
Washing and Detachment: After incubation, wash the cells three times with PBS to remove non-internalized peptide. Detach the cells using trypsin.
-
Analysis: Resuspend the cells in PBS or a suitable buffer for flow cytometry. Analyze the cell population to determine the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
This protocol assesses the effect of the this compound on cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound or peptide-cargo conjugate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known toxin as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is directly proportional to the absorbance and is typically expressed as a percentage relative to the untreated control cells.
References
- 1. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new Antennapedia-derived vector for intracellular delivery of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of Penetratin's Interaction with Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biophysical principles governing the interaction between the cell-penetrating peptide (CPP) Penetratin and lipid membranes. Understanding these interactions at a molecular level is paramount for the rational design of CPP-based drug delivery systems and for elucidating the mechanisms of cellular uptake. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the proposed interaction pathways.
Introduction to Penetratin and its Interaction with Lipid Membranes
Penetratin is a 16-amino-acid peptide (RQIKIWFQNRRMKWKK) derived from the third helix of the Antennapedia homeodomain.[1] It is one of the most extensively studied CPPs due to its ability to translocate across cellular membranes and deliver a variety of cargo molecules.[2] The translocation process is complex and thought to involve a combination of direct membrane penetration and endocytic pathways.[3][4] The initial and critical step in both pathways is the direct interaction of Penetratin with the lipid bilayer of the cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces.[2]
The cationic nature of Penetratin, with its numerous arginine and lysine residues, facilitates an initial electrostatic attraction to the negatively charged components of cell membranes, such as phosphatidylserine (PS) and phosphatidylglycerol (PG). Following this initial binding, the peptide undergoes a conformational change and inserts into the lipid bilayer, a process driven by hydrophobic interactions involving its tryptophan and other nonpolar residues. The specific biophysical consequences of this interaction, including changes in membrane structure and the thermodynamics of binding, are highly dependent on the lipid composition of the membrane.
Quantitative Analysis of Penetratin-Lipid Interactions
The interaction of Penetratin with lipid membranes has been quantified using a variety of biophysical techniques. The following tables summarize key parameters from the literature, providing a comparative overview of binding affinities, structural changes, and effects on membrane properties.
| Parameter | Lipid Composition | Technique | Value | Reference |
| Binding Affinity (Kd) | Negatively charged vesicles | Fluorescence Titration | Micromolar range | |
| Neutral (PC) vesicles | Fluorescence Titration | Weak binding | ||
| PC/PS (80/20) vesicles | Fluorescence Spectroscopy | Significantly decreased with cholesterol | ||
| Secondary Structure | Aqueous Buffer | Circular Dichroism (CD) | Random coil | |
| Negatively charged vesicles (PC/PS) | Circular Dichroism (CD) | Increased α-helical content | ||
| Cancer cell model membrane (with DPPS) | Raman Spectroscopy | Predominantly helical | ||
| Healthy cell model membrane (no DPPS) | Raman Spectroscopy | β-sheet and random coil | ||
| Insertion Depth | Negatively charged vesicles | Trp Fluorescence Quenching | Close to the water-lipid interface | |
| Zeta Potential of Complex | Cancer cell model (PEN-C-) | Zeta Potential Analysis | Highly negative | |
| Healthy cell model (PEN-H-) | Zeta Potential Analysis | Neutral |
Table 1: Summary of Quantitative Data on Penetratin-Lipid Interactions.
Key Experimental Methodologies
A comprehensive understanding of Penetratin-lipid interactions is derived from a suite of biophysical techniques. Below are detailed overviews of the core experimental protocols.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a versatile tool for studying peptide-membrane interactions, providing information on binding affinity, peptide conformation, and insertion depth.
Experimental Protocol: Tryptophan Fluorescence Titration to Determine Binding Affinity
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition using the extrusion method. This involves dissolving lipids in chloroform, evaporating the solvent to form a thin film, hydrating the film with buffer, and extruding the resulting multilamellar vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Sample Preparation: In a quartz cuvette, place a solution of Penetratin at a fixed concentration (e.g., 1-5 µM) in a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Titration: Sequentially add small aliquots of the LUV suspension to the cuvette containing the Penetratin solution.
-
Data Acquisition: After each addition and a brief equilibration period, record the intrinsic tryptophan fluorescence emission spectrum (excitation at ~295 nm, emission scan from ~310 to 400 nm).
-
Data Analysis: The binding of Penetratin to the vesicles often results in a blue shift of the maximum emission wavelength and a change in fluorescence intensity. Plot the change in fluorescence intensity or wavelength as a function of the lipid concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol: ITC Measurement of Penetratin-Vesicle Binding
-
Vesicle and Peptide Preparation: Prepare LUVs as described for fluorescence spectroscopy. Prepare a concentrated solution of Penetratin in the same buffer used for vesicle preparation. Degas both solutions to prevent bubble formation in the calorimeter.
-
Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal VP-ITC) at the desired temperature.
-
Loading the Calorimeter: Fill the sample cell (typically ~1.4 mL) with the Penetratin solution (e.g., 10-50 µM). Fill the injection syringe with the LUV suspension (e.g., 1-10 mM total lipid concentration).
-
Titration: Perform a series of injections (e.g., 5-10 µL each) of the lipid vesicle suspension into the sample cell containing the peptide solution.
-
Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat peak corresponding to the binding event.
-
Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of lipid to peptide. Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
Experimental Protocol: CD Analysis of Penetratin Secondary Structure
-
Sample Preparation: Prepare solutions of Penetratin (e.g., 10-50 µM) in buffer alone and in the presence of LUVs of different lipid compositions at a desired peptide-to-lipid ratio.
-
Data Acquisition: Record the CD spectra of the samples in a quartz cuvette with a short path length (e.g., 1 mm) over the far-UV range (e.g., 190-260 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm. Deconvolution algorithms can be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural and dynamic information about the peptide and its orientation within the membrane.
Experimental Protocol: Solution NMR for Structure Determination in Micelles
-
Sample Preparation: Prepare a sample of isotopically labeled (15N and/or 13C) Penetratin dissolved in a buffer containing detergent micelles (e.g., dodecylphosphocholine, DPC) that mimic a membrane environment.
-
Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, NOESY, TOCSY) on a high-field NMR spectrometer.
-
Data Analysis: The NMR data are used to assign the resonances of the peptide's atoms. Nuclear Overhauser effect (NOE) distance restraints are used to calculate the three-dimensional structure of the peptide. Paramagnetic relaxation enhancement (PRE) experiments can be used to determine the peptide's depth of insertion into the micelle.
Visualization of Interaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the study of Penetratin-lipid interactions.
Caption: Proposed pathway of Penetratin interaction with an anionic lipid bilayer.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Fluorescence Spectroscopy Titration.
Conclusion
The interaction of Penetratin with lipid membranes is a multifaceted process characterized by initial electrostatic binding, followed by a conformational change and partial insertion into the bilayer. The strength and nature of this interaction are critically dependent on the lipid composition, with a clear preference for anionic lipids. The biophysical techniques outlined in this guide provide a robust framework for quantifying the thermodynamics, kinetics, and structural changes associated with this process. A thorough understanding of these fundamental biophysical properties is essential for the continued development of Penetratin and other CPPs as effective tools for intracellular drug delivery. Future research employing a combination of these experimental approaches with advanced computational methods, such as molecular dynamics simulations, will further refine our understanding of the intricate dance between Penetratin and the cell membrane.
References
- 1. Membrane interaction and cellular internalization of penetratin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Penetratin-Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has immense therapeutic potential. However, its clinical application is hindered by the challenges of efficient and safe intracellular delivery.[1][2] Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as promising non-viral vectors for siRNA delivery.[3] Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, can translocate across cellular membranes and deliver various cargo molecules, including siRNA, into the cytoplasm.[3][4] This document provides a detailed protocol for the formation of Penetratin-siRNA complexes and their application in mediating gene silencing in mammalian cells.
Mechanism of Action
Penetratin-mediated siRNA delivery involves a multi-step process that begins with the formation of non-covalent complexes between the cationic Penetratin peptide and the anionic siRNA molecule. These interactions are primarily electrostatic, leading to the condensation of siRNA into stable nanoparticles. The resulting complexes can then interact with the cell surface and are internalized, primarily through endocytosis. A critical and often rate-limiting step for successful gene silencing is the escape of the siRNA from the endosomal compartment into the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of the target mRNA. While Penetratin facilitates cellular uptake, its ability to promote endosomal escape can be limited, and strategies to enhance this step are an active area of research.
Quantitative Data Summary
The efficiency of Penetratin-mediated siRNA delivery and subsequent gene silencing is influenced by several factors, including the peptide-to-siRNA ratio, the concentration of the complexes, and the cell type. The following tables summarize key quantitative data from relevant studies.
| Parameter | Value | Cell Line | Target Gene | Reference |
| Optimal Peptide:siRNA Molar Ratio | 20:1 | HEp-2 | RSV F gene | |
| 10:1 - 80:1 (tested range) | U2OS | GAPDH | ||
| Transfection Efficiency | ~93% at 48h (20:1 ratio) | HEp-2 | - | |
| Gene Knockdown Efficiency | ~20% (10µM conjugate) | L929 | p38 MAP kinase | |
| Up to 90% (with MPGα, a similar CPP) | HeLa | Luciferase | ||
| ~99% reduction in viral gene | HEp-2 | RSV F gene | ||
| Cell Viability | >80% (up to 100 nM for 48h with CS-MSN) | MDA-MB-231 | - | |
| ~100% | HEp-2 | - |
Note: CS-MSN refers to CPP-capped stealth magnetic nanovectors, a more complex delivery system incorporating CPPs.
Experimental Protocols
Protocol 1: Formation of Penetratin-siRNA Complexes
This protocol describes the preparation of Penetratin-siRNA complexes for subsequent cell culture experiments.
Materials:
-
Penetratin peptide (lyophilized)
-
siRNA (lyophilized, targeting the gene of interest and a non-targeting control)
-
Nuclease-free water
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Reconstitution of Penetratin and siRNA:
-
Reconstitute lyophilized Penetratin to a stock concentration of 1 mM in nuclease-free water. Aliquot and store at -20°C.
-
Reconstitute lyophilized siRNA to a stock concentration of 20 µM in nuclease-free water. Aliquot and store at -20°C.
-
-
Complex Formation:
-
Determine the desired peptide-to-siRNA molar ratio (e.g., 20:1).
-
In a sterile microcentrifuge tube, dilute the required amount of siRNA stock solution in PBS.
-
In a separate sterile microcentrifuge tube, dilute the required amount of Penetratin stock solution in PBS.
-
Add the diluted Penetratin solution to the diluted siRNA solution. Note: Always add the peptide to the siRNA to ensure proper complex formation.
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 30-40 minutes to allow for stable complex formation.
-
Protocol 2: Cell Transfection with Penetratin-siRNA Complexes
This protocol outlines the steps for transfecting mammalian cells with the pre-formed Penetratin-siRNA complexes.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Penetratin-siRNA complexes (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, gently wash the cells with serum-free medium.
-
Add the desired volume of the prepared Penetratin-siRNA complexes to the cells. The final siRNA concentration typically ranges from 10 to 100 nM.
-
Incubate the cells with the complexes for 4 hours at 37°C in a CO2 incubator.
-
After the 4-hour incubation, add complete medium to the wells.
-
-
Post-Transfection Incubation:
-
Incubate the cells for 24-72 hours post-transfection before assessing gene knockdown. The optimal incubation time will depend on the stability of the target protein.
-
-
Assessment of Gene Knockdown:
-
Analyze the knockdown of the target gene at the mRNA level using RT-qPCR or at the protein level using Western blotting.
-
Visualizations
Caption: Experimental workflow for Penetratin-mediated siRNA delivery.
Caption: Mechanism of Penetratin-mediated siRNA delivery and gene silencing.
Conclusion
Penetratin represents a valuable tool for the non-viral delivery of siRNA in research settings. The protocols provided herein offer a foundation for utilizing this CPP for gene silencing studies. Optimization of parameters such as peptide-to-siRNA ratios and incubation times may be necessary for specific cell types and siRNA sequences to achieve maximal knockdown efficiency with minimal cytotoxicity. Further research into enhancing the endosomal escape of Penetratin-siRNA complexes will be crucial for advancing their therapeutic applications.
References
- 1. Insight into the cellular uptake mechanism of a secondary amphipathic cell-penetrating peptide for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versatility of cell-penetrating peptides for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Conjugation of Cargo to Antennapedia Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the covalent conjugation of various cargo molecules to the Antennapedia (Antp) peptide, a well-characterized cell-penetrating peptide (CPP). The protocols outlined below are intended to serve as a practical resource for researchers in drug delivery, gene therapy, and molecular probe development.
Introduction to Antennapedia Peptide as a Delivery Vector
The this compound (Antp), also known as Penetratin, is a 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain.[1] It belongs to the family of cell-penetrating peptides (CPPs), which are short peptides capable of traversing biological membranes and delivering a variety of "cargo" molecules into cells.[2] This property makes Antp a valuable tool for overcoming the limitations of cellular delivery for many therapeutic and diagnostic agents.[2]
Cargo can be associated with Antp through non-covalent interactions or, more stably, through covalent chemical linkages.[3] Covalent conjugation ensures that the cargo remains attached to the peptide until it reaches its intracellular target, which is often crucial for its biological activity. A wide range of cargo has been successfully delivered into cells using Antp, including small molecules, peptides, proteins, nucleic acids (like siRNA and antisense oligonucleotides), and even nanoparticles.[3]
The cellular uptake of Antp and its conjugates is a complex process that can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. Direct translocation is an energy-independent process, while endocytosis is an energy-dependent pathway that involves the engulfment of the conjugate into vesicles. Escape from these endosomal vesicles is a critical step for the cargo to reach its cytosolic or nuclear target.
Covalent Conjugation Chemistries
The choice of conjugation chemistry depends on the nature of the cargo molecule and the available functional groups on both the Antp peptide and the cargo. It is often desirable to have a specific and efficient reaction that results in a stable linkage with a well-defined cargo-to-peptide ratio.
Thiol-Maleimide Chemistry
This is one of the most widely used methods for bioconjugation. It involves the reaction of a maleimide group with a sulfhydryl (thiol) group, typically from a cysteine residue.
-
Principle: The maleimide group reacts specifically with the thiol group of a cysteine residue to form a stable thioether bond.
-
Requirements:
-
The Antp peptide needs to be synthesized with a unique cysteine residue, usually at the N- or C-terminus, to ensure site-specific conjugation.
-
The cargo molecule must be functionalized with a maleimide group.
-
-
Advantages: High specificity, rapid reaction kinetics, and stability of the resulting conjugate.
Amide Bond Formation (EDC/NHS Chemistry)
This method targets primary amines (e.g., from lysine residues or the N-terminus) and carboxyl groups.
-
Principle: A carboxyl group is activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester then reacts with a primary amine to form a stable amide bond.
-
Requirements:
-
One of the molecules (Antp or cargo) must have a free carboxyl group, and the other must have a primary amine.
-
The Antp peptide has several lysine residues that can be targeted, leading to a potentially heterogeneous product. For site-specific conjugation, a unique lysine or a C-terminal carboxyl group can be utilized.
-
-
Advantages: A very common and well-established method.
-
Disadvantages: Can lead to a heterogeneous mixture of conjugates if multiple primary amines are present on the peptide.
"Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Click chemistry provides a highly efficient and specific method for conjugation.
-
Principle: A copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.
-
Requirements:
-
The Antp peptide must be functionalized with either an azide or an alkyne group.
-
The cargo molecule must be functionalized with the corresponding reactive partner (alkyne or azide).
-
-
Advantages: High efficiency, specificity, and biocompatibility (can be performed in aqueous buffers).
Disulfide Bond Formation
This strategy creates a reducible linkage, which can be advantageous for intracellular cargo release.
-
Principle: A thiol-containing molecule reacts with another thiol-containing molecule in the presence of an oxidizing agent, or with a pyridyl disulfide-activated molecule, to form a disulfide bond.
-
Requirements:
-
Both the Antp peptide and the cargo must contain a free thiol group or be activated for disulfide exchange.
-
-
Advantages: The disulfide bond can be cleaved inside the cell by reducing agents like glutathione, allowing for the release of the cargo from the Antp peptide.
-
Disadvantages: The disulfide bond may be prematurely cleaved in the extracellular environment.
Quantitative Data on Conjugation and Cellular Uptake
The efficiency of conjugation and subsequent cellular uptake are critical parameters for the successful application of Antp-cargo conjugates. The following tables summarize representative quantitative data from the literature. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions, cell types, and analytical methods.
Table 1: Representative Conjugation Efficiencies for this compound
| Cargo Type | Conjugation Chemistry | Antp Derivative | Cargo Derivative | Reported Yield/Efficiency | Reference |
| Oligonucleotide | Disulfide | Cys-Antp | Thiol-Oligonucleotide | >60% (isolated yield) | |
| Protein (Cytochrome c) | Thiol-Maleimide | Antp | SMCC-activated Cytochrome c | Not explicitly quantified | |
| Small Molecule (Fluorescein) | Amide (NHS ester) | N-terminal amine | Fluorescein-NHS | High (not quantified) | N/A |
| Nanoparticle (Gold) | Thiol | Cys-Antp | Gold surface | High loading (not quantified as % yield) |
Table 2: Cellular Uptake Efficiency of Antennapedia-Cargo Conjugates
| Cargo | Cell Line | Incubation Time | Concentration | Uptake Efficiency/Observation | Reference |
| PKI peptide | HeLa, A549, CHO | 1-3 hours | 10 µM | Maximal uptake observed | |
| Oligonucleotide | HeLa | Not specified | Submicromolar | Enhanced nuclear delivery | |
| Cytochrome c | HeLa | Not specified | 5 µg/mL | Activation of apoptosis | |
| NBD peptide | A549 | 7 hours | 10-100 µM | Concentration-dependent uptake |
Experimental Protocols
The following are detailed protocols for the conjugation, purification, and characterization of Antp-cargo conjugates, as well as for assessing their cellular uptake.
Protocol 1: Conjugation of a Cysteine-Containing Antp to a Maleimide-Activated Cargo
This protocol describes a common method for site-specific conjugation.
Materials:
-
Cysteine-terminated this compound (e.g., Ac-Cys-RQIKIWFQNRRMKWKK-NH2)
-
Maleimide-activated cargo molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing Antp peptide in the conjugation buffer. If the peptide has formed disulfide-linked dimers, add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Cargo Preparation: Dissolve the maleimide-activated cargo in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add the maleimide-activated cargo solution to the peptide solution. A molar ratio of 1.2-1.5 moles of maleimide-cargo per mole of peptide is a good starting point.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the cargo is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to the reaction mixture.
-
Purification: Purify the Antp-cargo conjugate from unreacted peptide, cargo, and byproducts using RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass will be the sum of the masses of the peptide and the cargo.
-
Quantify the conjugate concentration using UV-Vis spectroscopy at a wavelength where either the peptide or the cargo absorbs, or by using a peptide quantification assay.
-
Protocol 2: Characterization of Antp-Cargo Conjugates
A. Mass Spectrometry:
-
Prepare the purified conjugate sample by diluting it in an appropriate solvent.
-
For MALDI-TOF MS, mix the sample with a suitable matrix (e.g., sinapinic acid for larger molecules) and spot it onto the target plate.
-
For ESI-MS, infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the conjugate.
B. RP-HPLC Analysis:
-
Inject a small aliquot of the purified conjugate onto an analytical C18 RP-HPLC column.
-
Run a gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and another wavelength if the cargo has a chromophore).
-
Purity is assessed by the percentage of the main peak area relative to the total peak area.
Protocol 3: Cellular Uptake Assay using Flow Cytometry
This protocol is for quantifying the cellular uptake of a fluorescently labeled Antp-cargo conjugate.
Materials:
-
Fluorescently labeled Antp-cargo conjugate
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubation with Conjugate: The next day, remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled Antp-cargo conjugate at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for a specific time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the medium containing the conjugate and wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.
-
Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% fetal bovine serum).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and measure the emission in the corresponding channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative amount of cellular uptake. Untreated cells should be used as a negative control.
Visualizations
Experimental Workflow for Antp-Cargo Conjugation
Caption: Workflow for covalent conjugation of cargo to this compound.
Cellular Uptake Pathways of Antp-Cargo Conjugates
Caption: Major cellular uptake pathways for Antennapedia-cargo conjugates.
References
- 1. A comparison of nanoparticle-antibody conjugation strategies in sandwich immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-covalent Complex Formation with Penetratin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin (RQIKIWFQNRRMKWKK) is a well-characterized cell-penetrating peptide (CPP) derived from the third helix of the Antennapedia homeodomain.[1] Its ability to traverse cellular membranes makes it an invaluable tool for the intracellular delivery of various cargo molecules that are otherwise membrane-impermeable. One of the key strategies for utilizing Penetratin is through the formation of non-covalent complexes with therapeutic or diagnostic agents. This approach is favored for its simplicity, efficiency, and the potential for the auto-release of the cargo within the cell.[2][3]
These application notes provide a comprehensive overview of the principles and methodologies for forming and characterizing non-covalent complexes with Penetratin. Detailed protocols for key analytical techniques are provided to guide researchers in quantifying the binding affinity and thermodynamics of these interactions.
Mechanism of Non-covalent Complex Formation
The formation of non-covalent complexes between the cationic Penetratin peptide and its cargo is primarily driven by electrostatic interactions.[3] Penetratin is rich in positively charged amino acids (arginine and lysine), which readily interact with negatively charged moieties on cargo molecules such as the phosphate backbone of nucleic acids (siRNA, plasmid DNA) or acidic residues on proteins. Hydrophobic interactions can also contribute to the stability of these complexes. This self-assembly process leads to the formation of nanoparticles that can be internalized by cells. The net positive charge of the resulting complex is a crucial factor for efficient cellular uptake.
Quantitative Analysis of Penetratin-Cargo Interactions
The stability and efficacy of Penetratin-cargo complexes are determined by their binding affinity and thermodynamic parameters. Techniques such as Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are instrumental in quantifying these interactions.
Table 1: Summary of Reported Binding Affinities and Thermodynamic Parameters for Penetratin Non-covalent Complexes
| Cargo Type | Interacting Partner | Technique | Dissociation Constant (Kᵈ) | Thermodynamic Parameters (ΔH, TΔS) | Stoichiometry (n) | Reference(s) |
| Protein | G-actin | ITC | ~10 µM | Not Reported | ~5 peptides per actin monomer | |
| Lipids | Phospholipid Vesicles | Fluorescence | Micromolar range | Not Reported | Not Applicable | |
| Glycosaminoglycans (GAGs) | Heparan Sulfate | ITC | Low micromolar range | Enthalpy and entropy driven | Not Reported | |
| Nucleic Acids | siRNA | Molecular Docking | Favorable binding energy | Not Applicable | Not Reported | |
| Nucleic Acids | DNA | Not Specified | Not Reported | Not Reported | Not Reported |
Note: The data in this table is illustrative of the typical ranges found in the literature. The exact binding parameters are highly dependent on the specific cargo, buffer conditions, and the experimental technique used.
Experimental Protocols
Protocol 1: Characterization of Penetratin-Cargo Binding using Fluorescence Spectroscopy
This protocol describes the use of intrinsic tryptophan fluorescence quenching of Penetratin upon binding to a cargo molecule.
Workflow for Fluorescence Quenching Assay
Caption: Workflow for determining binding affinity using fluorescence quenching.
Materials:
-
Penetratin peptide
-
Cargo molecule (e.g., protein, nucleic acid)
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Penetratin in the binding buffer.
-
Prepare a stock solution of the cargo molecule in the same binding buffer.
-
Accurately determine the concentrations of both stock solutions.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 310 nm to 450 nm.
-
Pipette a known volume and concentration of the Penetratin solution into the cuvette.
-
Record the initial fluorescence spectrum.
-
-
Titration:
-
Add small aliquots of the cargo solution to the Penetratin solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
If the cargo absorbs at the excitation or emission wavelengths, correct for the inner filter effect.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of the cargo.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᵈ).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) of Penetratin-Cargo Interaction
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Workflow for Isothermal Titration Calorimetry
Caption: Workflow for ITC analysis of Penetratin-cargo binding.
Materials:
-
Penetratin peptide
-
Cargo molecule
-
Identical, high-purity buffer for both samples (e.g., PBS or HEPES, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both Penetratin and the cargo molecule against the same buffer to minimize buffer mismatch heats.
-
Accurately determine the concentrations of both solutions.
-
Degas both solutions immediately before use to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters (e.g., 20 injections of 2 µL each).
-
-
Experiment:
-
Load the cargo solution (e.g., 10-50 µM) into the sample cell.
-
Load the Penetratin solution (e.g., 100-500 µM, typically 10-fold higher than the cargo concentration) into the injection syringe.
-
Perform a control experiment by titrating Penetratin into the buffer to determine the heat of dilution.
-
Perform the main experiment by titrating Penetratin into the cargo solution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of Penetratin to cargo.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᵈ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
-
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Penetratin-Cargo Interaction
SPR is a label-free technique for real-time monitoring of binding events at a sensor surface. This protocol describes the immobilization of a cargo molecule and the analysis of Penetratin binding.
Workflow for Surface Plasmon Resonance
Caption: Workflow for SPR analysis of Penetratin-cargo interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Penetratin peptide
-
Cargo molecule
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the cargo molecule over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Prepare a series of dilutions of Penetratin in the running buffer.
-
Inject the lowest concentration of Penetratin over the sensor surface to monitor association, followed by a flow of running buffer to monitor dissociation.
-
Regenerate the sensor surface by injecting the regeneration solution to remove bound Penetratin.
-
Repeat the injection and regeneration steps for each concentration of Penetratin.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).
-
Cellular Uptake Pathway of Penetratin-Cargo Complexes
Penetratin and its non-covalent cargo complexes are predominantly internalized through endocytosis. The process is initiated by the interaction of the positively charged complex with negatively charged components of the cell surface, such as glycosaminoglycans (GAGs) and phospholipids. This interaction can trigger different endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis. Following internalization, the complex is enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and be released into the cytoplasm, a process that is often a rate-limiting step in CPP-mediated delivery.
Signaling Pathway for Penetratin-Mediated Endocytosis
Caption: Cellular uptake of Penetratin-cargo complexes via endocytosis.
Conclusion
The formation of non-covalent complexes with Penetratin is a versatile and effective strategy for the intracellular delivery of a wide range of macromolecules. A thorough understanding of the binding thermodynamics and the cellular uptake mechanisms is crucial for the rational design and optimization of Penetratin-based delivery systems. The protocols and information provided herein serve as a valuable resource for researchers aiming to harness the potential of Penetratin in their drug development and research endeavors.
References
- 1. Thermodynamic studies and binding mechanisms of cell-penetrating peptides with lipids and glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A thermodynamic approach to the mechanism of cell-penetrating peptides in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of lipid interactions with cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antennapedia Peptide for Nanoparticle Surface Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Antennapedia Peptide
The Antennapedia (Antp) peptide, also known as Penetratin, is a 16-amino acid cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain.[1][2][3] Its remarkable ability to translocate across cellular membranes makes it a powerful tool for enhancing the intracellular delivery of various molecular cargoes, including nanoparticles.[2] The typical sequence of Penetratin is H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-OH (RQIKIWFQNRRMKWKK).[1]
Functionalizing the surface of nanoparticles with this compound overcomes the significant barrier of the plasma membrane, which typically limits the efficacy of nanomedicines. This strategy is employed to improve the delivery of therapeutic and diagnostic agents, such as drugs, proteins, and nucleic acids, directly into the cytoplasm and nucleus of target cells.
Principle of Translocation: The cellular uptake of Antennapedia is a complex process. It is generally considered to be receptor- and energy-independent, involving direct interaction with the membrane's lipid bilayer. The process is thought to occur in two steps: an initial electrostatic interaction with negatively charged membrane components, followed by a tryptophan-dependent translocation that may involve the transient formation of inverted micelles. While direct membrane penetration occurs, some studies suggest that at higher concentrations or with certain cargo, endocytic pathways can also contribute to the uptake.
Applications in Research and Drug Development
Surface functionalization with this compound is a versatile strategy with numerous applications:
-
Targeted Drug Delivery: Enhancing the intracellular concentration of chemotherapeutic agents in cancer cells, thereby increasing efficacy and potentially reducing side effects.
-
Gene Therapy: Facilitating the delivery of nucleic acids (e.g., siRNA, plasmids) into cells for gene silencing or expression.
-
Imaging and Diagnostics: Delivering contrast agents or quantum dots for high-resolution intracellular imaging.
-
Protein Therapeutics: Enabling the entry of biologically active proteins and peptides into cells to modulate cellular functions.
Experimental Protocols
Protocol 1: Conjugation of this compound to Nanoparticles
This protocol describes a general method for conjugating a thiol-modified this compound to gold nanoparticles (AuNPs), a common model system. The principle relies on the strong affinity between sulfur and gold, forming a stable dative bond. This method can be adapted for other types of nanoparticles (e.g., PLGA, silica) by using appropriate surface chemistries, such as carbodiimide chemistry for particles with carboxyl groups.
Materials:
-
Gold Nanoparticles (AuNPs) of desired size (e.g., 20 nm)
-
Thiol-modified this compound (Cys-RQIKIWFQNRRMKWKK)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Storage Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)
-
Microcentrifuge tubes
Procedure:
-
Peptide Reduction:
-
Dissolve the thiol-modified this compound in nuclease-free water to a stock concentration of 1 mM.
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 1 hour to reduce any disulfide bonds.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the AuNP solution.
-
Add the reduced, thiol-modified this compound to the AuNP solution at a specific molar ratio (optimization may be required, start with a 100:1 peptide-to-NP ratio).
-
Incubate the mixture at room temperature for at least 2 hours with gentle mixing to allow for the formation of the gold-thiol bond.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unconjugated peptide.
-
Resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.
-
-
Final Resuspension and Storage:
-
Resuspend the final pellet in the desired storage buffer.
-
Store the Antp-functionalized nanoparticles at 4°C until use.
-
Protocol 2: Characterization of Antp-Functionalized Nanoparticles
Characterization is a critical step to confirm successful conjugation and assess the physicochemical properties of the functionalized nanoparticles.
A. UV-Vis Spectroscopy:
-
Purpose: To confirm peptide conjugation by observing the shift in the surface plasmon resonance (SPR) peak of AuNPs.
-
Method: Acquire the UV-Vis spectra of the nanoparticles before and after conjugation. A red-shift in the SPR peak indicates a change in the surface dielectric environment, consistent with peptide binding.
B. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution.
-
Method: Dilute a small aliquot of the nanoparticle solution in an appropriate buffer. An increase in hydrodynamic diameter post-conjugation confirms the presence of the peptide layer.
C. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Method: Measure the zeta potential using an appropriate instrument. Antennapedia is a cationic peptide, so successful conjugation should lead to an increase in the zeta potential (a more positive value) compared to the bare nanoparticles.
D. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, morphology, and aggregation state of the nanoparticles.
-
Method: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry. Image the nanoparticles to confirm they remain monodisperse after functionalization.
Protocol 3: Quantitative In Vitro Cellular Uptake Assay
This protocol uses flow cytometry to quantify the cellular uptake of fluorescently labeled Antp-functionalized nanoparticles.
Materials:
-
Fluorescently labeled Antp-functionalized nanoparticles (e.g., containing a fluorescent dye).
-
Non-functionalized fluorescent nanoparticles (as a negative control).
-
Mammalian cell line (e.g., HeLa or RAW 264.7 macrophages).
-
Complete cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Nanoparticle Treatment:
-
Prepare different concentrations of both functionalized and non-functionalized nanoparticles in serum-free media.
-
Remove the old media from the cells, wash once with PBS.
-
Add the nanoparticle solutions to the cells and incubate for a set time period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in cold PBS or a suitable flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Use untreated cells to set the baseline fluorescence.
-
Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
-
Expected Results and Data Presentation
Quantitative data from characterization and uptake experiments should be summarized for clarity.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 20.5 ± 1.2 | 0.15 | -30.2 ± 2.5 |
| Antp-Functionalized NPs | 35.8 ± 2.1 | 0.21 | +15.7 ± 3.1 |
Table 2: Cellular Uptake Efficiency via Flow Cytometry
| Treatment Group | Concentration (µg/mL) | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 0 | 0.5% | 150 |
| Bare Nanoparticles | 10 | 15.2% | 1,200 |
| Antp-Functionalized NPs | 10 | 85.7% | 25,000 |
| Antp-Functionalized NPs | 25 | 98.1% | 68,000 |
Visualizations
Caption: Workflow from nanoparticle synthesis to in vitro cellular uptake analysis.
Caption: Proposed mechanisms for cellular entry of Antennapedia-functionalized nanoparticles.
References
Application Notes and Protocols: Utilizing Penetratin for shRNA-Mediated Inhibition of Viral Replication
Introduction
The targeted delivery of short hairpin RNA (shRNA) represents a promising therapeutic strategy for combating viral infections by silencing essential viral genes. A significant challenge in this approach is the efficient and safe delivery of shRNA into target cells. Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as effective non-viral vectors for intracellular delivery of various therapeutic molecules, including nucleic acids.[1][2][3] Penetratin, a well-characterized CPP, can form non-covalent complexes with shRNA-encoding plasmids, facilitating their entry into cells with high efficiency and low cytotoxicity.[1][2] This document provides detailed protocols and application notes based on a study that successfully utilized Penetratin to deliver shRNA targeting the Respiratory Syncytial Virus (RSV) F gene, leading to a significant reduction in viral replication and virus-induced apoptosis.
Principle
Penetratin is a 16-amino-acid peptide (RQIKIWFQNRRMKWKK) that can translocate across cellular membranes. It can be complexed with negatively charged shRNA-containing plasmids through electrostatic interactions. The formation of these complexes results in nanoparticles that can be internalized by cells, likely through endocytosis. Once inside the cell, the shRNA is expressed and processed by the cell's RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the target viral mRNA, leading to the inhibition of viral protein synthesis and subsequent suppression of viral replication.
Data Presentation
The following tables summarize the quantitative data from a study investigating the efficacy of Penetratin-shRNA complexes in inhibiting RSV replication.
Table 1: Physicochemical Properties of Penetratin-shRNA Complexes
| Molar Ratio (Penetratin:shRNA) | Particle Size (nm) | Zeta Potential (mV) |
| 5:1 | Not specified | Not specified |
| 10:1 | Not specified | Not specified |
| 20:1 | 164 | +8.7 |
Table 2: Transfection Efficiency and Cytotoxicity in HEp-2 Cells
| Delivery Vehicle | Molar Ratio | Transfection Efficiency | Cell Viability |
| Penetratin-shRNA | 20:1 | Up to 93% | ~100% |
| Penetratin-shRNA | 25:1 | Not specified | Not specified |
| Lipofectamine | Not specified | 81.2% | Not specified |
Table 3: Inhibition of RSV Replication in HEp-2 Cells
| Treatment | RSV F Gene Copy Number (per mL) | Viral Titer (PFU/mL) | Reduction in Viral Load |
| Untreated | 8.8 x 10^5 | 1.8 x 10^6 | - |
| Penetratin-shRNA | 5.45 x 10^3 | 8.3 x 10^4 | ~99.38% |
| Ribavirin | 6.28 x 10^3 | 9.3 x 10^4 | ~99.28% |
| Penetratin-shRNA + Ribavirin | 4.5 x 10^2 | Not specified | ~99.95% |
Experimental Protocols
Protocol 1: Preparation of Penetratin-shRNA Complexes
This protocol describes the formation of non-covalent complexes between Penetratin and a plasmid encoding shRNA.
Materials:
-
Penetratin peptide (e.g., synthesized with >95% purity)
-
Plasmid DNA encoding the desired shRNA (pGFP-V-RS containing shRNA in the cited study)
-
HEPES-buffered saline (HBS): 15 mM HEPES, 150 mM NaCl, pH 7.4
Procedure:
-
Prepare stock solutions of Penetratin and the shRNA plasmid in HBS.
-
To form the complexes, mix the Penetratin solution with the shRNA plasmid solution at the desired molar ratio (e.g., 20:1).
-
Briefly agitate the mixture.
-
Incubate at room temperature for 45-60 minutes to allow for complex formation.
Protocol 2: Characterization of Penetratin-shRNA Complexes (Optional but Recommended)
a) Gel Retardation Assay:
-
Prepare Penetratin-shRNA complexes at various molar ratios (e.g., 1:1 to 25:1).
-
Load the complexes onto a 1% agarose gel.
-
Run the gel and visualize the DNA to determine the optimal ratio at which the peptide completely retards the migration of the plasmid DNA.
b) Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Prepare Penetratin-shRNA complexes in 10 mM HEPES buffer (pH 7.4) at the desired molar ratios.
-
Use a Zetasizer instrument to measure the particle size (hydrodynamic diameter) and zeta potential of the complexes.
-
Perform measurements in triplicate for accuracy.
Protocol 3: In Vitro Transfection of Cells with Penetratin-shRNA Complexes
This protocol is for delivering the complexes to a cell line susceptible to the target virus (e.g., HEp-2 or A549 cells for RSV).
Materials:
-
HEp-2 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Penetratin-shRNA complexes (from Protocol 1)
-
96-well or other appropriate cell culture plates
Procedure:
-
Seed the cells in the culture plates and grow them to approximately 70% confluency.
-
Replace the growth medium with fresh medium.
-
Add the prepared Penetratin-shRNA complexes to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
Protocol 4: Assessment of Antiviral Efficacy
a) Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate.
-
Once at 70% confluency, treat the cells with different concentrations of Penetratin-shRNA complexes.
-
Incubate for 24, 48, and 72 hours.
-
Perform an MTT assay to determine cell viability and the 50% cytotoxic concentration (CC50).
b) Viral Load Quantification (Real-Time RT-PCR):
-
Infect the transfected cells with the target virus.
-
After a suitable incubation period (e.g., 24 hours post-transfection), extract total viral RNA from the cells.
-
Perform real-time RT-PCR to quantify the copy number of a specific viral gene (e.g., the RSV F gene).
c) Viral Titer Determination (Plaque Assay):
-
Infect transfected HEp-2 cell monolayers with the virus.
-
Overlay the cells with a medium containing 0.3% agarose.
-
Incubate for an appropriate time for plaque formation (e.g., 5 days).
-
Stain the cells and count the plaque-forming units (PFU) to determine the viral titer.
Visualizations
Caption: Experimental workflow for Penetratin-mediated shRNA delivery and antiviral testing.
Caption: Mechanism of Penetratin-shRNA delivery and viral inhibition via RNAi.
References
- 1. Intracellular delivery of antiviral shRNA using penetratin-based complexes effectively inhibits respiratory syncytial virus replication and host cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular delivery of antiviral shRNA using penetratin-based complexes effectively inhibits respiratory syncytial virus replication and host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatility of cell-penetrating peptides for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antennapedia Peptide-Mediated Plasmid DNA Transfection in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
The Antennapedia peptide, a cell-penetrating peptide (CPP) derived from the Drosophila melanogaster Antennapedia homeodomain, offers a promising alternative to traditional viral and lipid-based methods for delivering plasmid DNA into mammalian cells.[1] Its ability to translocate across cellular membranes with low associated toxicity makes it an attractive vector for gene delivery in research and therapeutic applications.[2] These application notes provide a comprehensive guide to using the this compound for plasmid DNA transfection, including detailed protocols, data interpretation, and troubleshooting.
Introduction to this compound (Penetratin)
The this compound, also known as Penetratin, is a 16-amino acid cationic peptide with the sequence RQIKIWFQNRRMKWKK.[1] Its mechanism of cellular entry is not fully elucidated but is understood to involve a multi-step process. Initially, the positively charged peptide interacts with negatively charged components of the cell membrane.[2][3] This is followed by internalization, which can occur through direct translocation across the lipid bilayer or via endocytic pathways, including lipid raft-mediated endocytosis. A critical and often rate-limiting step for successful transfection is the subsequent escape of the peptide-plasmid complex from endosomal vesicles into the cytoplasm.
Data Summary
While extensive quantitative data for this compound-mediated plasmid DNA transfection is limited in publicly available literature, the following tables summarize key performance indicators based on studies with oligonucleotides and comparative data from other common transfection reagents. This information provides a valuable baseline for optimizing plasmid DNA delivery.
Table 1: Performance of this compound in Oligonucleotide Delivery
| Parameter | Cell Type | Cargo | Peptide Concentration | Transfection Efficiency/Uptake | Reference |
| Cellular Uptake | COS7 | dsDNA oligonucleotide | 32 µM | ~60-fold increase over DNA alone at 4°C | |
| Cellular Uptake | COS7 | dsDNA oligonucleotide | 32 µM | ~15-fold increase over DNA alone at 37°C |
Table 2: Comparative Analysis of Transfection Reagents for Plasmid DNA Delivery
| Transfection Reagent | Cell Line | Plasmid | Transfection Efficiency (%) | Cytotoxicity | Reference |
| Lipofectamine 3000 | CHO-K1 | pCDH | 64% | Moderate | |
| Lipofectamine 3000 | HEK293 | pCDH | 53% | Moderate | |
| Turbofect | CHO-K1 | pEGFP-N1 | 74% | Low | |
| Turbofect | HEK293 | pEGFP-N1 | 59% | Low | |
| PEI | 293T | pmaxGFP | 32% | High at optimal N/P | |
| This compound | Various | Plasmid DNA | Dependent on optimization | Generally low | N/A |
Note: The data for Lipofectamine 3000, Turbofect, and PEI are provided for comparative context. The efficiency of this compound for plasmid DNA transfection requires empirical optimization.
Experimental Protocols
Preparation of this compound-Plasmid DNA Complexes
The formation of stable complexes between the cationic this compound and the anionic plasmid DNA is crucial for successful transfection. This is primarily governed by the N/P ratio, which is the molar ratio of the nitrogen atoms in the peptide's amine groups to the phosphate groups in the DNA backbone.
Materials:
-
This compound (Penetratin)
-
High-quality, endotoxin-free plasmid DNA
-
Nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.3)
Protocol:
-
Peptide and DNA Preparation:
-
Prepare a stock solution of the this compound (e.g., 1 mM) in nuclease-free water.
-
Prepare a stock solution of the plasmid DNA (e.g., 1 mg/mL) in nuclease-free water or TE buffer.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in your chosen buffer.
-
In a separate tube, dilute the calculated amount of this compound to achieve the desired N/P ratio. A common starting point for optimization is an N/P ratio between 5:1 and 10:1.
-
Add the diluted peptide solution to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.
-
Transfection of Adherent Mammalian Cells
Materials:
-
Healthy, sub-confluent mammalian cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
This compound-plasmid DNA complexes
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, gently wash the cells with PBS.
-
Replace the medium with fresh, serum-free medium.
-
Add the pre-formed this compound-plasmid DNA complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation period, replace the transfection medium with complete, serum-containing medium.
-
Analysis: Analyze gene expression 24-72 hours post-transfection.
Assessment of Cell Viability (WST-1 Assay)
Materials:
-
Transfected and control cells in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Following the post-transfection incubation period (e.g., 24 or 48 hours), add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 30 minutes to 4 hours at 37°C.
-
Shake the plate thoroughly for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-mediated plasmid DNA transfection.
Proposed Mechanism of Cellular Uptake
Caption: Proposed pathway of Antennapedia-mediated plasmid delivery.
References
- 1. lifetein.com [lifetein.com]
- 2. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Antennapedia Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antennapedia peptide, a 16-amino acid sequence (RQIKIWFQNRRMKWKK), is a well-characterized cell-penetrating peptide (CPP) capable of translocating across cellular membranes. This property makes it an invaluable tool for delivering various molecular cargoes, such as drugs, nucleic acids, and imaging agents, into cells. Fluorescently labeling the this compound allows for the direct visualization and tracking of its uptake, intracellular localization, and distribution, providing critical insights for drug delivery and cellular biology research.
This document provides a detailed protocol for the fluorescent labeling of the this compound at its N-terminus using an amine-reactive fluorescent dye, specifically a Carboxyfluorescein (FAM) N-hydroxysuccinimide (NHS) ester. The protocol covers the labeling reaction, purification of the labeled peptide by High-Performance Liquid Chromatography (HPLC), and characterization of the final product.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| This compound (H-RQIKIWFQNRRMKWKK-NH2), lyophilized powder, >95% purity | Custom Peptide Synthesis Provider | Peptide to be labeled |
| 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE) | Thermo Fisher Scientific, Lumiprobe | Amine-reactive fluorescent dye |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the fluorescent dye |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | Prepared in-house | Reaction buffer for labeling |
| HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) | Fisher Scientific | Mobile phase for HPLC purification |
| HPLC Grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (Solvent B) | Fisher Scientific | Mobile phase for HPLC purification |
| C18 Reverse-Phase HPLC Column (e.g., 5 µm particle size, 100 Å pore size) | Waters, Agilent Technologies | Stationary phase for peptide separation |
| 0.5 M Hydroxylamine solution, pH 8.5 (Optional) | Prepared in-house | To quench the labeling reaction |
Experimental Protocols
Preparation of Reagents
-
This compound Solution: Dissolve the lyophilized this compound in the 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL. The optimal concentration should be determined based on the specific batch and solubility.
-
Fluorescent Dye Solution: Immediately before use, dissolve the 5-FAM, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1] This solution should be protected from light.
Fluorescent Labeling Reaction
The following protocol is optimized for labeling the N-terminal primary amine of the this compound.
-
Reaction Setup: In a microcentrifuge tube, combine the this compound solution and the freshly prepared 5-FAM, SE solution. A 1.5 to 5-fold molar excess of the dye over the peptide is recommended as a starting point.[1] The reaction should be performed in the 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) to ensure the primary amine is deprotonated and reactive.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
Quenching (Optional): To stop the reaction, add hydroxylamine to a final concentration of 10-50 mM and incubate for an additional 30 minutes at room temperature. This step is optional but can prevent over-labeling.
Purification by Reverse-Phase HPLC
Purification of the fluorescently labeled peptide from unreacted dye and unlabeled peptide is crucial and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Sample Preparation: Acidify the reaction mixture with a small volume of 10% TFA in water to ensure peptide protonation before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Solvent A: HPLC grade water with 0.1% TFA.
-
Solvent B: HPLC grade acetonitrile with 0.1% TFA.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and 495 nm for the FAM dye.[2]
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point for separation. The labeled peptide will be more hydrophobic than the unlabeled peptide and will therefore have a longer retention time.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 495 nm.
-
Solvent Removal: Lyophilize the collected fractions to remove the HPLC solvents and obtain the purified, labeled peptide as a powder.
Characterization of the Labeled Peptide
-
Mass Spectrometry: Confirm the successful conjugation of the FAM dye to the this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the FAM dye (approximately 376.32 Da for the added moiety from 5-FAM, SE).
-
UV-Vis Spectroscopy for Degree of Labeling (DOL):
-
Dissolve the purified, lyophilized FAM-Antennapedia peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of the solution at 280 nm (A280) and 494 nm (A494).
-
Calculate the concentration of the FAM dye using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of fluorescein at pH > 8 at 494 nm is approximately 75,000 M⁻¹cm⁻¹.
-
Calculate the concentration of the peptide. The absorbance of the peptide at 280 nm will be a combination of the peptide's intrinsic absorbance and the contribution from the FAM dye. A correction factor is needed to account for the dye's absorbance at 280 nm. The correction factor (CF) for FAM is approximately 0.3.
-
Corrected A280 = A280 - (A494 * CF)
-
-
Calculate the peptide concentration using its molar extinction coefficient at 280 nm (for this compound, this can be estimated based on its amino acid composition, primarily from the Tryptophan residues).
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the peptide. An ideal DOL for most applications is between 0.5 and 1.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| This compound | ||
| Sequence | H-RQIKIWFQNRRMKWKK-NH2 | |
| Molecular Weight (Monoisotopic) | ~2244.4 Da | |
| 5-FAM, SE Dye | ||
| Molecular Weight | 475.4 Da | |
| Excitation Maximum (λex) | ~494 nm | pH dependent |
| Emission Maximum (λem) | ~518 nm | pH dependent |
| Labeling Reaction | ||
| Reaction Buffer | 0.1 M Sodium Bicarbonate | |
| Reaction pH | 8.3 - 8.5 | Critical for amine reactivity |
| Dye:Peptide Molar Ratio | 1.5:1 to 5:1 | To be optimized for desired DOL |
| Reaction Time | 1 - 2 hours | |
| Reaction Temperature | Room Temperature | |
| Purification & Analysis | ||
| HPLC Column | C18 Reverse-Phase | |
| Mobile Phase A | H₂O + 0.1% TFA | |
| Mobile Phase B | Acetonitrile + 0.1% TFA | |
| Expected Mass Shift after Labeling | + ~376.32 Da | Mass of the FAM moiety |
| Desired Degree of Labeling (DOL) | 0.5 - 1.0 | Minimizes self-quenching and peptide perturbation |
Visualizations
Caption: Workflow for fluorescently labeling this compound.
Caption: Amine-reactive labeling of this compound.
References
Application Notes: Antennapedia Peptide for Enhanced Antibody Delivery into Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of many antibody-based cancer therapies is limited by their inability to access intracellular targets. Cell-penetrating peptides (CPPs) offer a promising strategy to overcome this barrier. The Antennapedia peptide, a 16-amino acid sequence (RQIKIWFQNRRMKWKK) also known as Penetratin, is derived from the third helix of the Drosophila Antennapedia homeodomain. It is one of the most well-characterized CPPs, capable of translocating across cellular membranes to deliver a variety of cargo molecules, including antibodies and antibody fragments, into the cytoplasm and nucleus of cancer cells. This capability opens new avenues for targeting intracellular oncoproteins, transcription factors, and other critical components of cancer signaling pathways that are otherwise inaccessible to conventional antibody therapeutics.
Mechanism of Action
The internalization of the this compound is a rapid process that is largely receptor- and energy-independent. The proposed mechanism involves a two-step process:
-
Electrostatic Interaction and Phase Transfer : The highly cationic peptide initially interacts with negatively charged components of the cell membrane, such as phospholipids. This interaction is believed to neutralize the charge and promote the transfer of the peptide from the aqueous extracellular environment into the hydrophobic lipid bilayer.
-
Translocation : Following the initial membrane interaction, the peptide translocates across the lipid bilayer into the cytoplasm. This step is critically dependent on a specific tryptophan residue within the peptide sequence, which facilitates the passage through the membrane core.
While direct membrane translocation is a key proposed mechanism, other pathways, such as lipid raft-dependent endocytosis and macropinocytosis, may also contribute to the uptake of Antennapedia and its cargo, particularly for larger constructs like antibody conjugates.
Advantages for Antibody Delivery in Oncology
-
Broad Applicability : Efficiently penetrates a wide range of cancer cell types.
-
Low Cytotoxicity : this compound conjugates generally exhibit low intrinsic toxicity, ensuring that the therapeutic effect is primarily due to the antibody cargo.[1][2]
-
Access to Novel Targets : Enables the development of antibody-based drugs against intracellular targets (e.g., c-Myc, p53, signaling kinases).
-
Versatile Conjugation : Can be chemically conjugated or genetically fused to full-length antibodies, antibody fragments (scFv, Fab), or nanobodies without abolishing the activity of either moiety.
Quantitative Data Summary
The following tables summarize key quantitative metrics for Antennapedia-mediated delivery, providing a comparative perspective on its efficiency and safety profile.
Table 1: Comparison of Cell-Penetrating Peptide (CPP) Uptake and Toxicity
| CPP | Relative Uptake Magnitude (Peptide Conjugate) | EC₅₀ for Cytotoxicity (HeLa Cells) | Notes |
| Antennapedia (Penetratin) | > TAT | ~21 µM | Low toxicity, making it a favorable choice for in vitro delivery.[2] |
| TAT | < Antennapedia | ~67 µM | Toxicity increases upon conjugation.[2] |
| Transportan | > Antennapedia | ~5 µM | Higher uptake but also significantly higher toxicity.[2] |
| Polyarginine | > Antennapedia | ~12 µM | High uptake, but also associated with higher toxicity. |
Table 2: Internalization Efficiency of an Antennapedia-Antibody Fragment Conjugate
| Cellular Compartment | Concentration Factor (Intracellular vs. Extracellular) |
| Cytoplasm | 4-5x higher |
| Nucleus | 7-8x higher |
| Nucleoli | ~10x higher |
| (Data derived from a study using a fluoresceinated single-chain variable fragment (scFv) antibody fused to the this compound (Fl-G11-scFv-Int(+)) after 5 hours of incubation with HCT116 cells). |
Visualizations
Caption: Mechanism of Antennapedia-mediated antibody delivery.
References
Troubleshooting & Optimization
Technical Support Center: Improving Antennapedia Peptide Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of Antennapedia peptide (also known as Penetratin).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it enter cells?
A1: The this compound, or Penetratin, is a 16-amino acid cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain.[][2][3][4] It facilitates the intracellular delivery of various cargo molecules.[5] Its entry into cells is a multi-step process that can involve both direct translocation across the plasma membrane and endocytosis. The initial interaction is electrostatic, between the positively charged peptide and the negatively charged cell surface. This is followed by a translocation step that is critically dependent on a tryptophan residue at position 6, which is thought to destabilize the lipid bilayer. While it can be receptor- and energy-independent, evidence also points towards uptake via lipid raft-mediated endocytosis.
Q2: What are the main challenges in using this compound for cargo delivery?
A2: The primary challenges include:
-
Endosomal Entrapment: A significant portion of the this compound and its cargo can become trapped in endosomes after uptake, leading to degradation in lysosomes and preventing the cargo from reaching its intracellular target.
-
Low Internalization Efficiency: The efficiency of uptake can vary significantly depending on the cell type, cargo properties (size, charge), and experimental conditions.
-
Lack of Target Specificity: Like most conventional CPPs, this compound can enter nearly all cell types, which can lead to off-target effects in a multicellular organism.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases and may aggregate, affecting their activity.
Q3: Is the this compound toxic to cells?
A3: this compound is generally considered to have low cytotoxicity compared to other cell-penetrating peptides like TAT and polyarginine. However, at high concentrations, it can cause membrane disruption and lead to cell death. It is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: How can I improve the endosomal escape of my Antennapedia-cargo conjugate?
A4: Enhancing endosomal escape is a critical step for improving delivery efficiency. Strategies include:
-
Co-administration with endosomolytic agents: Using agents that disrupt endosomal membranes, such as chloroquine or fusogenic peptides (e.g., GALA, HA2).
-
Incorporating pH-sensitive linkers: Designing a linker between the peptide and cargo that cleaves in the acidic environment of the endosome, releasing the cargo.
-
Modifying the peptide sequence: While the core Antennapedia sequence is defined, some research explores modifications to enhance its membrane-disruptive properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no intracellular uptake of cargo. | 1. Suboptimal peptide concentration: The concentration of the this compound-cargo conjugate may be too low for efficient uptake. 2. Inappropriate incubation time: The incubation period may be too short for significant internalization to occur. 3. Peptide aggregation: The peptide may have aggregated, reducing its effective concentration and activity. 4. Cell type resistance: Some cell lines are inherently more resistant to CPP-mediated delivery. | 1. Perform a dose-response experiment to determine the optimal peptide concentration. Start with a range of 1-20 µM. 2. Optimize the incubation time. A typical range is 1-4 hours. 3. Ensure proper peptide handling and storage. Dissolve the peptide in a suitable buffer and avoid repeated freeze-thaw cycles. Consider using fresh peptide stock. 4. If possible, test the delivery in a different, more permissive cell line to confirm the activity of your conjugate. |
| High cell death or cytotoxicity observed. | 1. Peptide concentration is too high: Excessive concentrations of this compound can disrupt the cell membrane and induce apoptosis. 2. Contamination of peptide stock: The peptide preparation may be contaminated with toxins (e.g., endotoxins) or residual chemicals from synthesis (e.g., TFA). | 1. Determine the maximum non-toxic concentration using a cytotoxicity assay such as the MTT or WST-1 assay. 2. Use high-purity peptide from a reputable source. Ensure that the peptide has been properly purified and handled. |
| Cargo is delivered into the cell but shows no biological activity. | 1. Endosomal entrapment: The cargo is trapped in endosomes and cannot reach its cytosolic or nuclear target. 2. Cargo degradation: The cargo is being degraded in the endo-lysosomal pathway. 3. Conjugation strategy: The method used to link the peptide to the cargo may have inactivated the cargo. | 1. Confirm endosomal localization using confocal microscopy with endosomal markers (e.g., LysoTracker). Implement strategies to enhance endosomal escape (see FAQ 4). 2. Use lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) to see if this rescues cargo activity. 3. Consider using a different conjugation chemistry or a cleavable linker that releases the cargo in its active form inside the cell. |
| High variability in experimental results. | 1. Inconsistent cell conditions: Variations in cell density, passage number, or metabolic state can affect uptake efficiency. 2. Inconsistent peptide preparation: Differences in peptide concentration or aggregation state between experiments. 3. Methodological inconsistencies: Variations in incubation times, washing steps, or measurement techniques. | 1. Standardize cell culture conditions. Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare fresh peptide dilutions for each experiment from a carefully stored stock solution. 3. Follow a strict, standardized protocol for all steps of the experiment. |
Quantitative Data Summary
The following tables summarize typical experimental parameters and comparative data for this compound delivery.
Table 1: Comparison of Cell-Penetrating Peptides
| Peptide | Relative Uptake Magnitude | Relative Cytotoxicity | Primary Uptake Mechanism(s) |
| Antennapedia (Penetratin) | Moderate | Low | Direct translocation, Lipid raft-mediated endocytosis |
| TAT | Low to Moderate | Moderate | Lipid raft-mediated endocytosis |
| Polyarginine | High | High | Macropinocytosis |
| Transportan | High | High | Direct translocation, Endocytosis |
Data compiled from comparative studies. Actual values may vary depending on cell type, cargo, and experimental conditions.
Table 2: Recommended Starting Concentrations and Incubation Times
| Application | Peptide Concentration Range (µM) | Incubation Time | Cell Line Examples |
| Protein/Peptide Delivery | 5 - 20 | 1 - 4 hours | HeLa, COS-7, A549 |
| Oligonucleotide Delivery | 10 - 50 | 2 - 6 hours | CHO, HEK293 |
| Nanoparticle Delivery | 1 - 10 | 30 min - 2 hours | Various |
These are general guidelines. Optimal conditions should be determined empirically for each specific application.
Key Experimental Protocols
Protocol 1: Quantification of this compound Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled this compound-cargo conjugate.
Materials:
-
Cells of interest
-
Complete culture medium
-
Fluorescently labeled Antennapedia-cargo conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.
-
Peptide Treatment: Prepare different concentrations of the fluorescently labeled Antennapedia-cargo conjugate in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the wells and incubate for 1-4 hours at 37°C. Include a negative control (cells with no peptide).
-
Cell Harvesting: Remove the peptide solution and wash the cells twice with cold PBS to remove surface-bound peptide.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample. The mean fluorescence intensity corresponds to the amount of internalized peptide-cargo conjugate.
Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of the this compound-cargo conjugate.
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Fluorescently labeled Antennapedia-cargo conjugate
-
Hoechst stain (for nuclei)
-
LysoTracker Red (for endosomes/lysosomes)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with the fluorescently labeled peptide as described in Protocol 1.
-
Co-staining (Optional): During the last 30 minutes of incubation, add LysoTracker Red to the medium to label acidic organelles like endosomes and lysosomes.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells twice with PBS and then incubate with Hoechst stain for 10 minutes to label the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Analyze the images for co-localization of the peptide-cargo signal with the endosomal/lysosomal marker to assess endosomal entrapment.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol determines the cytotoxic effect of the this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound in culture medium.
-
Remove the old medium and add 100 µL of the peptide solutions to the wells. Include a control group with medium only. Incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. Plot the viability against the peptide concentration to determine the CC50 (the concentration that causes 50% cell death).
Visualizations
Caption: Workflow of this compound-mediated cargo delivery.
Caption: The endosomal escape challenge in CPP-mediated delivery.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. The this compound penetratin translocates across lipid bilayers - the first direct observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Amide Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Reducing Penetratin Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of Penetratin in your primary cell experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using Penetratin with sensitive primary cells.
Q1: My primary cells are dying after treatment with Penetratin. What is the likely cause?
A1: Penetratin, like many cell-penetrating peptides (CPPs), can induce cytotoxicity, particularly in primary cells which are often more sensitive than immortalized cell lines. The primary cause of cell death is typically dose-dependent membrane disruption. At high concentrations, Penetratin can create transient pores in the cell membrane, leading to leakage of cellular contents and ultimately cell death[1][2]. It is also important to consider that the cargo conjugated to Penetratin may contribute to the observed toxicity[3].
Q2: How can I determine the optimal, non-toxic concentration of Penetratin for my primary cells?
A2: The optimal concentration of Penetratin is a balance between efficient cargo delivery and minimal cytotoxicity. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific primary cell type. We recommend testing a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) and assessing cell viability using a standard cytotoxicity assay.[4][5]
Q3: What are the recommended assays to measure Penetratin-induced cytotoxicity?
A3: Several robust assays can be used to quantify cytotoxicity. We recommend a multi-assay approach to get a comprehensive understanding of the cytotoxic effects.
-
Metabolic Viability Assays:
-
AlamarBlue (Resazurin) Assay: Measures the metabolic activity of viable cells.
-
MTT Assay: Assesses cell viability based on the mitochondrial conversion of MTT to formazan.
-
-
Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Cytotox Red/Propidium Iodide Staining: These dyes enter cells with compromised membranes and stain the nucleus, allowing for visualization and quantification of dead cells.
-
Q4: I'm still observing cytotoxicity even at low concentrations of Penetratin. What other strategies can I employ to reduce it?
A4: If optimizing the concentration is insufficient, consider the following strategies:
-
PEGylation: Conjugating polyethylene glycol (PEG) to Penetratin can shield its positive charge, reducing non-specific interactions with the cell membrane and thereby lowering cytotoxicity. This modification has been shown to be an effective strategy for mitigating the non-specific toxicity of cationic CPPs while preserving their biological activity.
-
Formulation with Liposomes: Encapsulating the Penetratin-cargo complex within liposomes can improve delivery and reduce direct exposure of the peptide to the cell membrane, thus decreasing toxicity.
-
Sequence Analogs: Consider using synthetic analogs of Penetratin, such as Shuffle or Penetramax, which have been shown to have improved drug delivery potential and potentially lower cytotoxicity.
-
Optimize Incubation Time: Reducing the exposure time of the cells to Penetratin can minimize toxicity. We recommend a time-course experiment to determine the shortest incubation time that still allows for efficient cargo delivery.
Q5: Could the cargo I'm delivering with Penetratin be the source of cytotoxicity?
A5: Yes, the cargo itself can be cytotoxic. It is essential to have a control group where you treat the cells with the cargo molecule alone (without Penetratin) to assess its intrinsic toxicity. Additionally, the conjugation of a cargo can sometimes alter the cytotoxic properties of the CPP itself.
Quantitative Data Summary
The following table summarizes cytotoxicity data for various cell-penetrating peptides, including Penetratin, from published studies. This can serve as a reference for expected toxicity levels.
| CPP | Cell Line | Assay | Concentration | Result | Reference |
| Penetratin | Caco-2 | AlamarBlue | Up to 100 µM | No evident cytotoxic effect | |
| Penetratin | HeLa, CHO | WST-1 | Up to 50 µM | Negligible effects on proliferation | |
| Tat | Caco-2 | AlamarBlue | Up to 100 µM | No evident cytotoxic effect | |
| R8 | Caco-2 | AlamarBlue | Up to 100 µM | No evident cytotoxic effect | |
| R9 | Caco-2 | AlamarBlue | Up to 100 µM | No evident cytotoxic effect | |
| pVEC | Caco-2 | AlamarBlue | Up to 100 µM | No evident cytotoxic effect | |
| RRL helix | Caco-2 | AlamarBlue | 5 µM | Toxic | |
| PN159 | Caco-2 | AlamarBlue | 5 µM | Toxic |
Experimental Protocols
Here are detailed protocols for commonly used cytotoxicity assays.
Protocol 1: AlamarBlue Cell Viability Assay
This protocol is adapted from studies assessing CPP cytotoxicity.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere and grow for 24 hours at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of Penetratin or Penetratin-cargo complexes in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a positive control for cell death (e.g., treatment with a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2, 24, or 48 hours) at 37°C with 5% CO2.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the untreated control wells (considered 100% viable) to calculate the percentage of cell viability.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the AlamarBlue protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use the absorbance values to calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visual Guides
Signaling Pathway for CPP-Induced Cytotoxicity
Caption: A simplified diagram illustrating the direct membrane disruption pathway of Penetratin-induced cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
References
- 1. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cell‐penetrating peptides in potential anti‐cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 5. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of Antennapedia Peptide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antennapedia (also known as Penetratin) peptide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to endosomal entrapment and enhance the cytosolic delivery of your cargo.
Frequently Asked Questions (FAQs)
Q1: My Antennapedia-cargo conjugate shows high cellular uptake but low biological activity. What is the likely cause?
A1: This is a classic sign of endosomal entrapment. While Antennapedia is efficient at entering cells, primarily through endocytosis, the conjugate can become trapped within endosomes and lysosomes.[1][2] These compartments are destined for degradation, preventing your cargo from reaching its cytosolic or nuclear target. The punctate fluorescence pattern observed via microscopy is a common indicator of endosomal localization.[2]
Q2: How can I confirm that my Antennapedia conjugate is trapped in endosomes?
A2: You can use co-localization studies with endosomal markers. Incubate your cells with the fluorescently labeled Antennapedia conjugate and a fluorescent marker for specific endocytic compartments, such as LysoTracker for acidic organelles (late endosomes and lysosomes). If the fluorescence from your conjugate overlaps with the endosomal marker, it confirms endosomal entrapment.
Q3: What are the main strategies to improve the endosomal escape of my Antennapedia conjugate?
A3: Several strategies can be employed to enhance endosomal escape:
-
Co-administration with endosomolytic agents: Use of chemical agents like chloroquine or fusogenic peptides that disrupt the endosomal membrane.[3][4]
-
Conjugation to pH-sensitive fusogenic peptides: Incorporating peptides that undergo a conformational change at the acidic pH of the endosome, leading to membrane disruption.
-
Addition of Endosomal Escape Domains (EEDs): Fusing short, hydrophobic sequences to your conjugate that can insert into and destabilize the endosomal membrane.
-
Photochemical Internalization (PCI): This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.
Troubleshooting Guide
Issue 1: Low Cytosolic Delivery of Antennapedia-Cargo Conjugate
Problem: Fluorescence microscopy shows a punctate distribution of the labeled conjugate, and the biological effect of the cargo is minimal.
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Endosomal Entrapment | Co-incubate with chloroquine, a lysosomotropic agent that increases endosomal pH and osmotic pressure, leading to swelling and rupture. | --INVALID-LINK-- |
| Inefficient Membrane Destabilization | Conjugate your cargo to a pH-sensitive fusogenic peptide, such as GALA or an influenza-derived peptide like INF7 or HA2. These peptides become active in the acidic environment of the endosome. | --INVALID-LINK-- |
| Lack of a Dedicated Escape Moiety | Synthesize your conjugate with a C-terminal Endosomal Escape Domain (EED), such as -GWWG or -GFWFG, which are hydrophobic motifs that can insert into and disrupt the endosomal membrane. | --INVALID-LINK-- |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing endosomal escape.
Table 1: Effect of Endosomal Escape Enhancers on Transfection Efficiency
| Enhancer | Cell Line | Fold Increase in Transfection Efficiency | Reference |
| Chloroquine (100 µM) | H1299 | ~4-fold increase in GFP fluorescence | |
| GALA peptide (0.1 µM) | Various | Significant increase, especially with Lipofectin | |
| INF7 peptide | CHO | 10-fold increase with PEG-DBP vehicles | |
| H5WYG peptide | CHO | Less effective than INF7 |
Table 2: Comparison of Endosomal Escape Domains (EEDs) using Split-GFP Assay
| EED Motif | Fold Increase in GFP Fluorescence (vs. TAT alone) | Cytotoxicity | Reference |
| -GWWG | ~5-fold | Low | |
| -GFWFG | ~5-fold | Low | |
| -GFFFFG | Not significant | High |
Experimental Protocols
Protocol 1: Chloroquine Co-incubation for Enhanced Endosomal Escape
This protocol describes the use of chloroquine to promote the release of Antennapedia-cargo conjugates from endosomes.
Materials:
-
Cells plated in a suitable format (e.g., 24-well plate)
-
Antennapedia-cargo conjugate
-
Chloroquine diphosphate salt solution (e.g., 10 mM stock in water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader for analysis
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of Treatment Medium: Prepare the treatment medium by diluting the Antennapedia-cargo conjugate to the desired final concentration in complete cell culture medium. In a separate tube, dilute the chloroquine stock solution to a final concentration of 50-100 µM in the same volume of medium.
-
Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the Antennapedia-cargo conjugate and chloroquine to the cells. As a control, treat a set of cells with the conjugate alone.
-
Incubation: Incubate the cells for a period of 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your specific cargo and cell type.
-
Analysis: After incubation, wash the cells twice with PBS to remove any extracellular conjugate. Analyze the cells for the biological activity of the cargo or visualize the subcellular localization of the fluorescently labeled conjugate using fluorescence microscopy. A diffuse cytosolic and/or nuclear fluorescence pattern, as opposed to a punctate one, indicates successful endosomal escape.
Protocol 2: Conjugation to pH-Sensitive Peptides (e.g., GALA)
This protocol outlines a general strategy for creating a fusion construct of your Antennapedia-cargo with the pH-sensitive fusogenic peptide GALA.
GALA Peptide Sequence: WEAALAEALAEALAEHLAEALAEALEALAA
Materials:
-
Solid-phase peptide synthesizer
-
Fmoc-protected amino acids
-
Resin for peptide synthesis
-
Reagents for peptide cleavage and purification (e.g., TFA cocktail, HPLC)
-
Your Antennapedia-cargo construct with a suitable reactive group for conjugation
Procedure:
-
Peptide Synthesis: Synthesize the GALA-Antennapedia fusion peptide using standard Fmoc solid-phase peptide synthesis. The GALA sequence can be added to the N- or C-terminus of the Antennapedia sequence. A flexible linker (e.g., a few glycine residues) can be incorporated between the two peptides.
-
Cargo Conjugation: If your cargo is a protein or another peptide, it can be included in the solid-phase synthesis. For other types of cargo, the synthesized peptide can be purified and then conjugated to the cargo using appropriate bioconjugation chemistry (e.g., maleimide-thiol coupling, click chemistry).
-
Purification and Characterization: Purify the final conjugate by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
-
Cellular Delivery and Analysis: Treat cells with the GALA-Antennapedia-cargo conjugate and compare its biological activity and subcellular distribution to the Antennapedia-cargo conjugate without the GALA peptide.
Protocol 3: Incorporation of Endosomal Escape Domains (EEDs)
This protocol describes the addition of a simple -GWWG EED to an Antennapedia peptide during solid-phase synthesis.
Materials:
-
Solid-phase peptide synthesizer
-
Fmoc-protected amino acids, including Fmoc-Trp(Boc)-OH and Fmoc-Gly-OH
-
Resin for peptide synthesis
-
Reagents for peptide cleavage and purification
Procedure:
-
Peptide Synthesis: During the solid-phase synthesis of your Antennapedia-cargo peptide, add the -GWWG sequence to the C-terminus of the this compound. The synthesis would proceed by sequentially coupling Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Gly-OH before continuing with the Antennapedia sequence.
-
Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the mass and purity of the final EED-containing peptide conjugate using mass spectrometry.
-
Functional Assays: Compare the cytosolic delivery and biological activity of the Antennapedia-EED-cargo conjugate with the unmodified Antennapedia-cargo conjugate.
Protocol 4: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This is a highly sensitive assay to quantify the cytosolic delivery of your conjugate.
Principle: The assay uses a split NanoLuciferase system. A small fragment (HiBiT) is conjugated to your Antennapedia-cargo, and a large, complementary fragment (LgBiT) is expressed in the cytosol of the target cells. Luminescence is only produced when the HiBiT-tagged conjugate escapes the endosome and binds to LgBiT in the cytosol.
Materials:
-
HEK293 cells stably expressing cytosolic LgBiT (or other suitable cell line)
-
Antennapedia-cargo conjugate labeled with the HiBiT peptide
-
Nano-Glo® Live Cell Assay System (or similar)
-
Luminometer
-
Digitonin for cell permeabilization
Procedure:
-
Cell Seeding: Plate the LgBiT-expressing cells in a white, clear-bottom 96-well plate.
-
Treatment: Treat the cells with your HiBiT-labeled Antennapedia-cargo conjugate at various concentrations for 4 hours.
-
Wash: Remove the treatment medium and wash the cells thoroughly with PBS to remove any unbound conjugate.
-
Measure Cytosolic Luminescence: Add the Nano-Glo® substrate to the cells and immediately measure the luminescence using a luminometer. This reading represents the amount of conjugate that has escaped into the cytosol.
-
Measure Total Cellular Uptake: To a parallel set of treated and washed cells, add digitonin to permeabilize the cell membranes, allowing the endosomally trapped HiBiT-conjugate to interact with cytosolic LgBiT. Then add the Nano-Glo® substrate and measure the total luminescence.
-
Calculate Endosomal Escape Efficiency: The efficiency of endosomal escape can be calculated as the ratio of the cytosolic luminescence to the total cellular uptake luminescence.
Visualizations
Caption: Strategies to enhance the endosomal escape of Antennapedia-cargo conjugates.
Caption: Workflow of the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with a pH-sensitive fusogenic peptide and cationic lipids achieves enhanced cytosolic delivery of exosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Serum Instability of Antennapedia Peptide Fusions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of serum instability encountered with Antennapedia (Antp) peptide fusions.
Frequently Asked Questions (FAQs)
Q1: My Antennapedia peptide fusion protein is rapidly degrading in serum. What are the primary causes?
A1: The principal cause of degradation for this compound fusions in serum is proteolysis by endogenous enzymes, primarily proteases and peptidases.[1][2] The linear and unstructured nature of many short peptides makes them susceptible to enzymatic cleavage.[3][4] Exopeptidases, which cleave amino acids from the ends of the peptide, and endopeptidases, which cleave within the peptide sequence, are both responsible for this rapid degradation.[4] The specific amino acid sequence of your fusion protein can also create cleavage sites that are particularly vulnerable to serum proteases.
Q2: How can I experimentally measure the serum stability of my Antp fusion peptide?
A2: The most common method for determining serum stability is an in vitro assay where the peptide is incubated with serum over a time course. The amount of intact peptide remaining at various time points is then quantified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This allows for the calculation of the peptide's half-life in serum. Mass spectrometry can also be used to identify degradation products and pinpoint cleavage sites.
Q3: What are the main strategies to improve the serum half-life of my Antp fusion peptide?
A3: Several strategies can be employed to enhance the serum stability of your peptide:
-
Chemical Modifications: Introducing non-natural amino acids (e.g., D-amino acids) can render the peptide resistant to proteases. Other modifications include N-terminal acetylation or C-terminal amidation to block exopeptidase activity, and cyclization to create a more rigid structure.
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PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can shield it from proteases and reduce renal clearance.
-
Lipidation: The addition of a lipid moiety, such as a fatty acid, can promote binding to serum albumin. This association protects the peptide from degradation and significantly extends its circulation time.
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Fusion to a Stabilizing Protein: Fusing the Antp peptide to a larger, stable protein like albumin or an immunoglobulin Fc domain can dramatically increase its half-life.
Troubleshooting Guides
Problem: My Antp fusion peptide shows almost complete degradation within minutes of serum incubation.
| Possible Cause | Troubleshooting Suggestion |
| Highly susceptible cleavage sites in the peptide sequence. | Analyze the amino acid sequence for known protease cleavage sites. Consider site-directed mutagenesis to replace susceptible residues. |
| Unprotected N- and C-termini. | Synthesize the peptide with an acetylated N-terminus and an amidated C-terminus to block exopeptidase activity. |
| High protease activity in the serum batch. | Ensure you are using a consistent and reputable source of serum. Consider using protease inhibitor cocktails in initial experiments to confirm that degradation is enzyme-mediated. |
Problem: Chemical modifications (e.g., D-amino acid substitution) are reducing the biological activity of my Antp fusion peptide.
| Possible Cause | Troubleshooting Suggestion |
| Alteration of the peptide's secondary structure or binding motif. | Instead of a full substitution, try incorporating D-amino acids at specific, non-critical positions. Alternatively, explore other stabilization strategies like PEGylation or lipidation that may have a less direct impact on the peptide's active conformation. |
| Steric hindrance from the modification. | If using a large modification like PEG, consider using a smaller PEG chain or a different attachment site. For lipidation, the length and position of the lipid chain can be optimized. |
Data Presentation: Strategies to Enhance Peptide Half-Life
The following table summarizes the impact of various stabilization strategies on the serum half-life of peptides, as reported in the literature.
| Peptide/Strategy | Modification | Resulting Half-Life | Reference |
| Gonadotropin-releasing hormone (GnRH) | Natural Peptide | 5 minutes | |
| Triptorelin | GnRH analog with unnatural amino acid substitutions | 2.8 hours | |
| Somatostatin | Natural Peptide | 3 minutes | |
| Lanreotide | Somatostatin analog with unnatural amino acids and cyclization | 23 to 30 days | |
| Liraglutide | GLP-1 analog | Lipid conjugation (palmitoyl chain) | ~13-14 hours |
| INF-α-2b | Native Protein | - | |
| PEGylated INF-α-2b | PEG2,40K conjugate | 330-fold prolonged half-life |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay using RP-HPLC
This protocol outlines a general procedure for assessing the stability of an Antp fusion peptide in human serum.
1. Materials and Reagents:
-
Lyophilized Antp fusion peptide (purity >95%)
-
Pooled human serum
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the Antp fusion peptide in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C, centrifuge to remove cryoprecipitates, and store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.
3. Assay Procedure:
-
Pre-warm the required volume of working serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic activity.
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to precipitate serum proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
4. RP-HPLC Analysis:
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard).
-
Integrate the peak area of the intact peptide at each time point.
5. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½).
Visualizations
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Penetratin Technical Support Center: Optimizing Concentration for Maximal Uptake and Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Penetratin, a cell-penetrating peptide (CPP). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize Penetratin concentration for delivering molecular cargo while maintaining high cell viability.
Frequently Asked Questions (FAQs)
Q1: What is Penetratin and how does it work?
Penetratin is a well-studied, 16-amino acid cell-penetrating peptide derived from the Drosophila Antennapedia homeodomain protein.[1][2] It is capable of crossing cellular membranes and transporting a wide range of molecular "cargo" (from small molecules to large DNA fragments and proteins) into cells.[1][][4] Its mechanism of entry is complex and can involve direct translocation across the plasma membrane or energy-dependent pathways like endocytosis. The initial interaction is often facilitated by electrostatic interactions with negatively charged components on the cell surface.
Q2: What is a good starting concentration for a new experiment with Penetratin?
A common starting point is to test a range of concentrations. For initial cytotoxicity and uptake assays, a broad range from 1 µM to 50 µM is advisable. Studies have shown that Penetratin often exhibits minimal cytotoxicity in many cell lines at concentrations up to 50 µM. For example, in Caco-2 epithelial cells, Penetratin did not show evident toxic effects at concentrations up to 100 µM. The optimal concentration is highly dependent on the cell type, the nature of the cargo, and the experimental conditions.
Q3: How does the cargo affect Penetratin's efficacy and toxicity?
The type of cargo, as well as the method of attachment (covalent vs. non-covalent), can significantly influence both uptake efficiency and cytotoxicity. For instance, conjugating Penetratin to a cargo might alter the peptide's properties and its interaction with the cell membrane. In some cases, the presence of a cargo like double-stranded DNA can decrease the cytotoxic side effects of a CPP, likely by altering the peptide's interaction with the cell membrane.
Q4: What are the main mechanisms of Penetratin uptake?
The exact mechanism of Penetratin's translocation across the cell membrane is still debated but is generally understood to occur via two main pathways:
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Direct Penetration: An energy-independent process where the peptide translocates directly across the lipid bilayer. This may involve the formation of transient pores or inverted micelles.
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Endocytosis: An energy-dependent process where the peptide and its cargo are engulfed by the cell membrane, forming vesicles. This is a common pathway, especially for CPPs associated with cargo. The specific endocytic route can be concentration-dependent; at lower concentrations, uptake may appear as punctate signals (endosomes), while higher concentrations can lead to a more diffuse signal throughout the cell.
Q5: How long should I incubate cells with Penetratin?
Incubation times can vary significantly, typically ranging from 30 minutes to 24 hours. The penetration process itself can be rapid, with half-times reported to be between 5 and 20 minutes. For uptake assays, shorter incubation times (e.g., 1-4 hours) are common. For cytotoxicity assays, longer incubation periods (e.g., 24 hours or more) are often used to assess long-term effects on cell proliferation and viability.
Troubleshooting Guide
Issue 1: Low Cellular Uptake of Penetratin-Cargo Complex
| Question | Possible Cause | Suggested Solution |
| Is the Penetratin concentration optimal? | Concentration is too low for efficient uptake in your specific cell type. | Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal level for uptake without inducing significant toxicity. |
| Is the incubation time sufficient? | The incubation period may be too short for significant internalization. | Try increasing the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to determine the optimal duration. |
| Are experimental conditions affecting uptake? | Low temperature or ATP depletion can inhibit energy-dependent endocytic pathways. The presence of serum in the media can also sometimes interfere with uptake. | Ensure incubation is performed at 37°C. Consider performing the incubation in serum-free media, but be mindful that this can also affect cell health. |
| Is the cargo interfering with uptake? | The size, charge, or nature of the cargo may hinder the translocation process. | If using a non-covalent complex, try altering the molar ratio of Penetratin to cargo. If covalently conjugated, ensure the linker is not sterically hindering the peptide's interaction with the membrane. |
| Is the complex trapped in endosomes? | CPP-cargo complexes are often taken up via endocytosis and can become trapped in endosomes, preventing them from reaching their cytosolic target. | Co-incubate with endosomal escape-enhancing agents or use modified CPP sequences designed to improve endosomal release. Confirm endosomal localization using co-staining with endosomal markers like LysoTracker. |
Issue 2: High Cell Viability Loss or Cytotoxicity
| Question | Possible Cause | Suggested Solution |
| Is the Penetratin concentration too high? | While generally well-tolerated, high concentrations of CPPs can disrupt cell membranes and lead to toxicity. | Reduce the Penetratin concentration. Perform a dose-response cytotoxicity assay (e.g., MTT, WST-1, LDH) to determine the maximum non-toxic concentration for your cell line. |
| Is the cargo itself toxic? | The conjugated or complexed cargo molecule may have inherent cytotoxic effects. | Run a control experiment to assess the toxicity of the cargo molecule alone at equivalent concentrations. |
| Is the incubation period too long? | Prolonged exposure, even at moderate concentrations, may negatively impact cell health and proliferation over time. | Reduce the incubation time. Assess viability at multiple time points to find a balance between uptake and viability. |
| How was the peptide-cargo complex formed? | The method of conjugation or complexation can impact the overall toxicity of the final product. | If using a covalent strategy, ensure purification methods have removed any toxic reagents. For non-covalent complexes, optimize the mixing ratio as excess, unbound peptide might contribute to toxicity. |
Data Presentation: Penetratin Concentration and Cytotoxicity
The following table summarizes cytotoxicity data for Penetratin from various studies to provide a reference for experimental planning.
| Cell Line | Concentration Range Tested | Assay | Observed Cytotoxicity/Effect on Viability | Citation |
| Caco-2 | 1, 5, 10, 50, 100 µM | Cytotox Red & AlamarBlue | No evident cytotoxic effect observed at any tested concentration. | |
| HeLa & CHO | Up to 50 µM | WST-1 Assay (measures proliferation) | Negligible effects on cell proliferation up to 50 µM. | |
| HeLa & CHO | Up to 50 µM | LDH Leakage Assay (measures membrane integrity) | Virtually no membrane perturbation observed. | |
| Caco-2 & Calu-3 | 1, 10, 100 µM (conjugated to iCAL36) | LDH Cytotoxicity Assay | At 100 µM, Pen-iCAL36 conjugate reduced cell viability to ~70-80%. No significant effects at 1 µM and 10 µM. | |
| Human Conjunctival Epithelial (NHC) | Up to ~2.5 mM | Not specified | Low cytotoxic effect at concentrations below 0.3 mM. IC50 was higher than 2.5 mM. |
Experimental Protocols
Protocol 1: Determining Optimal Penetratin Concentration using a Cell Viability Assay (WST-1)
This protocol provides a method to assess the impact of different Penetratin concentrations on cell viability and proliferation.
Materials:
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Target cells (e.g., HeLa, CHO)
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96-well cell culture plates
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Complete culture medium
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Penetratin stock solution (e.g., 1 mM in sterile water)
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WST-1 reagent
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Preparation: Prepare serial dilutions of Penetratin in serum-free or complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" (medium with no peptide) and a "100% lysis control" for background subtraction.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared Penetratin dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C, 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.
-
Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan dye. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~690 nm can be used to subtract background noise.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
-
Viability (%) = [(Abssample - Absbackground) / (Abscontrol - Absbackground)] x 100
-
Protocol 2: Assessing Cellular Uptake of Fluorescently Labeled Penetratin
This protocol uses confocal microscopy to visualize and quantify the internalization of a fluorescently labeled Penetratin-cargo complex.
Materials:
-
Fluorescently labeled Penetratin (e.g., TAMRA-Penetratin)
-
Target cells (e.g., MDA-MB-231)
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Glass-bottom dishes or chamber slides suitable for microscopy
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Complete culture medium and serum-free medium
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Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Nuclear stain (e.g., DAPI or NucBlue)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.
-
Peptide Preparation: Dilute the fluorescently labeled Penetratin in culture medium (serum-free is often preferred to reduce background) to the desired final concentration (e.g., 5 µM).
-
Treatment: Wash the cells once with warm PBS. Replace the medium with the prepared peptide solution.
-
Incubation: Incubate the cells for the desired time (e.g., 20-60 minutes) at 37°C, 5% CO₂. Protect from light to prevent photobleaching.
-
Washing: After incubation, remove the peptide solution and wash the cells two to three times with cold PBS to remove any peptide that is only loosely attached to the cell surface.
-
Fixation: Fix the cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.
-
Staining: Wash the cells again with PBS. Add the nuclear staining solution and incubate for 5-10 minutes.
-
Imaging: Wash the cells a final time with PBS and add fresh PBS or imaging medium to the dish. Visualize the cells using a confocal microscope with the appropriate laser lines for your fluorophore and nuclear stain.
-
Analysis: Analyze the images to assess the extent and localization of the peptide's uptake (e.g., diffuse in cytoplasm, punctate in vesicles, or nuclear). Quantification can be performed using image analysis software to measure fluorescence intensity per cell.
Visualizations
Caption: Workflow for optimizing Penetratin concentration.
Caption: Troubleshooting flowchart for Penetratin experiments.
Caption: Simplified diagram of Penetratin's cellular entry pathways.
References
Technical Support Center: Strategies to Minimize Off-Target Effects of Penetratin
Welcome to the technical support center for Penetratin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using this cell-penetrating peptide (CPP). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects and cytotoxicity when using Penetratin?
A1: The primary causes of off-target effects, including cytotoxicity, stem from Penetratin's inherent properties and its mechanism of action. Key factors include:
-
Membrane Perturbation: At high concentrations, Penetratin can disrupt the cell membrane, leading to leakage of cellular contents and cell death. This is often associated with its cationic and amphipathic nature, which facilitates interaction with the negatively charged components of the cell membrane.[1][2]
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Lack of Cell Specificity: Like many conventional CPPs, Penetratin can enter a wide variety of cell types, which can lead to unintended effects in non-target cells or tissues.[1][3][4]
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Cargo-Dependent Toxicity: The nature of the conjugated cargo can significantly influence cytotoxicity. Large or highly charged cargo molecules can alter the conjugate's properties, sometimes increasing its toxic effects. For instance, some studies have shown that Penetratin linked to large cargo peptides can display enhanced toxicity compared to when it's unconjugated or linked to smaller cargoes.
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Endosomal Entrapment and Escape: While Penetratin can enter cells through direct translocation, it also utilizes endocytic pathways. Inefficient escape from endosomes can lead to degradation of the cargo and potential cytotoxicity related to endosomal disruption.
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Dose and Concentration: Toxicity is heavily dependent on the peptide concentration. Many studies report that cytotoxic effects become significant at concentrations above 10-30 μM.
Q2: My cells are showing high levels of toxicity after treatment with a Penetratin-cargo conjugate. How can I troubleshoot this?
A2: High cytotoxicity is a common issue. The following workflow can help you diagnose and mitigate the problem.
Q3: How can I improve the target specificity of Penetratin and reduce uptake in non-target cells?
A3: Enhancing target specificity is crucial for therapeutic applications. Several strategies can be employed:
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Activatable CPPs (ACPPs): This is an advanced strategy where the Penetratin sequence is "masked" or inactivated by a linker that is cleaved only in the target microenvironment (e.g., by enzymes overexpressed in tumors like MMPs). Upon cleavage, the CPP becomes active and can penetrate the target cells. This approach has been shown to reduce toxicity and improve distribution to the target site.
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Fusion with Homing Peptides: Conjugate Penetratin to a "homing" peptide that specifically binds to receptors overexpressed on your target cells (e.g., RGD peptides for integrin-expressing tumor cells). This creates a dual-domain peptide that first targets the desired cell type and then facilitates internalization.
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Formulation in Nanoparticles: Encapsulating the Penetratin-cargo conjugate within nanoparticles (e.g., liposomes) can shield the CPP, reducing non-specific interactions during circulation. The nanoparticles can then be surface-functionalized with targeting ligands to direct them to the desired tissue or cells.
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PEGylation: Attaching polyethylene glycol (PEG) chains can shield the positive charge of Penetratin, which may reduce non-specific binding and uptake by macrophages, potentially increasing circulation time. However, a balance must be struck, as excessive PEGylation can also hinder cellular uptake.
Q4: What are the best chemical modification strategies to reduce Penetratin's inherent toxicity?
A4: Chemical modifications can significantly improve the safety profile of Penetratin.
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Amino Acid Substitution: Replacing certain natural L-amino acids with their D-enantiomers can increase resistance to degradation by proteases without necessarily compromising uptake efficiency. Additionally, strategically replacing key hydrophobic or cationic residues can modulate the peptide's interaction with the cell membrane to reduce disruption. For example, replacing tryptophan with phenylalanine was found to decrease penetration, suggesting that the larger aromatic ring is important for its function.
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Cyclization: Converting the linear Penetratin peptide into a cyclic form can enhance stability against exopeptidases and constrain its conformation. This structural rigidity can prevent access by proteases and, in some cases, has been shown to increase cellular uptake.
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Hydrophobicity Modification: Adjusting the hydrophobicity by adding or modifying aliphatic or aromatic molecules can influence internalization. For Penetratin, both its positive charge and hydrophobicity are important for its function.
Q5: What are the essential control experiments I should run when using Penetratin?
A5: Rigorous controls are essential for interpreting your results accurately.
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Cargo Alone: Treat cells with the cargo molecule without Penetratin to assess its baseline toxicity and cell permeability.
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Penetratin Alone: Treat cells with unconjugated Penetratin (at the same concentration as in the conjugate) to determine the toxicity of the peptide itself.
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Scrambled Peptide Control: Use a peptide with the same amino acid composition as Penetratin but in a scrambled sequence. This helps confirm that the observed effect is due to the specific sequence of Penetratin and not just its charge or composition.
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Cell Viability Assays: Always run a standard cytotoxicity assay (e.g., MTT, LDH release, or Annexin V/PI staining) in parallel with your functional assays.
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Uptake Quantification: Use methods like flow cytometry or confocal microscopy with a fluorescently labeled conjugate to confirm and quantify cellular uptake.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Membrane Damage
Issue: You suspect that the observed cytotoxicity is due to direct membrane disruption by your Penetratin conjugate.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised plasma membrane integrity.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Treatment: Remove the culture medium and add fresh medium containing your Penetratin-cargo conjugate at various concentrations. Include the following controls:
-
Negative Control: Cells treated with vehicle only (e.g., PBS or culture medium). This represents spontaneous LDH release.
-
Positive Control: Cells treated with a lysis buffer (provided with most commercial kits) 45 minutes before the end of the experiment. This represents maximum LDH release.
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Peptide & Cargo Controls: Cells treated with Penetratin alone and cargo alone.
-
-
Incubation: Incubate the plate for the desired treatment time (e.g., 1, 4, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: After incubation, carefully collect a sample of the supernatant from each well. Avoid disturbing the cell monolayer.
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LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubation & Measurement: Incubate the reaction plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at the appropriate wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Guide 2: Optimizing Conjugate Delivery vs. Toxicity
Issue: You need to find a concentration that maximizes intracellular delivery of your cargo while minimizing cell death.
Protocol: Correlative Flow Cytometry for Uptake and Viability
This protocol allows you to simultaneously measure the amount of internalized cargo and the viability of the cells on a single-cell basis.
Methodology:
-
Preparation: Synthesize your Penetratin-cargo conjugate with a fluorescent label (e.g., FITC, Alexa Fluor 488).
-
Cell Treatment: Treat your cells in suspension or in plates with a range of concentrations of the fluorescent conjugate. Include untreated cells as a control.
-
Incubation: Incubate for the desired time.
-
Cell Harvest & Staining:
-
Harvest the cells (e.g., by trypsinization if they are adherent).
-
Wash the cells with PBS to remove any conjugate that is only bound to the cell surface. Some protocols may include a heparin wash to remove electrostatically bound peptides.
-
Resuspend the cells in a suitable buffer (e.g., Annexin V binding buffer).
-
Add a viability dye, such as Propidium Iodide (PI) or DAPI, which only enters cells with compromised membranes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Gate 1 (Cell Population): Use forward and side scatter to gate on the main cell population.
-
Gate 2 (Uptake): Measure the fluorescence intensity from your conjugate's label (e.g., in the FITC channel) to quantify uptake.
-
Gate 3 (Viability): Measure the fluorescence from the viability dye (e.g., in the PI channel) to identify dead cells.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity (MFI) of the conjugate channel against the concentration to generate a dose-response curve for uptake.
-
Plot the percentage of PI-positive (dead) cells against the concentration to generate a dose-response curve for toxicity.
-
Compare the two curves to identify the optimal concentration range.
-
Data & Visualizations
Comparative Cytotoxicity of CPPs
The toxicity of a CPP is not absolute and can be influenced by the cell line and the presence of cargo.
| Peptide | Concentration (µM) | Cell Line | Effect | Reference |
| Penetratin | up to 50 | HeLa, CHO | No significant effect on proliferation when used alone. | |
| Penetratin + dsDNA | up to 50 | HeLa, CHO | Non-toxic; dsDNA cargo appears to mitigate potential side effects. | |
| TP10 | 10 | HeLa | ~20% LDH leakage, indicating membrane disturbance. | |
| TP10 | 20 | HeLa, CHO | Displayed long-term toxic side effects. | |
| Tat | up to 50 | HeLa, CHO | No significant effect on proliferation when used alone. |
Signaling Pathway: Activatable CPP Strategy
This diagram illustrates the logic behind using an activatable CPP (ACPP) to improve target specificity. The ACPP remains inactive in the general circulation but becomes activated in the specific tumor microenvironment.
References
- 1. Activatable cell-penetrating peptides: 15 years of research - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00114G [pubs.rsc.org]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Building Cell Selectivity into CPP-Mediated Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nuclear Localization of Antennapedia Peptide Cargo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the nuclear localization of cargo molecules delivered by the Antennapedia (Antp) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Antennapedia peptide-mediated cellular uptake and nuclear import?
The this compound, a cell-penetrating peptide (CPP), translocates across the plasma membrane primarily through a direct, energy-independent mechanism that involves interaction with membrane lipids.[1] Once inside the cytoplasm, the Antp-cargo fusion protein can be transported to the nucleus. While the Antp peptide itself has some nuclear-localizing properties, efficient nuclear import of the cargo often relies on the cell's endogenous nuclear transport machinery. For larger cargo molecules, this typically involves recognition by importin proteins and transport through the nuclear pore complex (NPC).[2][3]
Q2: How does the size of the cargo protein affect its nuclear localization?
The size of the cargo is a critical factor influencing the efficiency of nuclear import. The nuclear pore complex (NPC) allows for the passive diffusion of small molecules (typically <40 kDa), but larger molecules require active transport mediated by nuclear localization signals (NLSs).[4] For large cargo delivered by Antp, increasing the number of NLSs on the cargo surface can significantly enhance nuclear import efficiency.[4] This is because a higher density of NLSs increases the avidity of the cargo for importin receptors, which facilitates more efficient translocation through the NPC.
Q3: Can adding a classical Nuclear Localization Signal (NLS) to my Antp-cargo fusion protein improve nuclear import?
Yes, fusing a classical NLS, such as the SV40 T-antigen NLS (PKKKRKV), to the Antp-cargo protein is a highly effective strategy to enhance its nuclear accumulation. The Antp peptide facilitates entry into the cytoplasm, and the NLS then acts as a specific signal for the cellular machinery to actively transport the cargo into the nucleus through the nuclear pore complex. The number of NLSs can also influence import efficiency, with multiple NLSs often leading to more robust nuclear targeting.
Q4: My Antp-cargo protein seems to be trapped in vesicles. How can I promote its release into the cytoplasm for nuclear targeting?
A significant challenge in CPP-mediated delivery is the entrapment of the cargo in endosomes following cellular uptake. To improve nuclear delivery, facilitating endosomal escape is crucial. This can be achieved by co-administering endosomolytic agents or by incorporating pH-sensitive fusogenic peptides into the delivery system. These agents work by disrupting the endosomal membrane as the pH within the endosome decreases, leading to the release of the Antp-cargo into the cytoplasm where it can then be transported to the nucleus.
Troubleshooting Guides
Problem 1: Low overall cellular uptake of the Antp-cargo fusion protein.
| Possible Cause | Suggested Solution |
| Suboptimal Peptide Concentration | Determine the optimal concentration of the Antp-cargo fusion protein through a dose-response experiment. Start with a range of concentrations (e.g., 1-20 µM) and assess uptake using fluorescence microscopy or flow cytometry if the cargo is labeled. |
| Peptide Degradation | Ensure the stability of the Antp peptide and the fusion protein. Use freshly prepared solutions and consider using protease inhibitors during incubation. The stability of the peptide can be affected by factors such as pH and temperature. |
| Fusion Protein Aggregation | Aggregation can hinder cellular uptake. Analyze the purity and aggregation state of the fusion protein using SDS-PAGE and dynamic light scattering. Optimize purification protocols to minimize aggregates. Consider including stabilizing excipients in the formulation. |
| Cell Type Variability | The efficiency of Antp-mediated uptake can vary between different cell lines. If possible, test the uptake in a different cell type known to be permissive to Antp translocation. |
Problem 2: The Antp-cargo is successfully internalized by cells but shows poor nuclear localization (predominantly cytoplasmic or vesicular staining).
| Possible Cause | Suggested Solution |
| Endosomal Entrapment | Co-incubate the cells with an endosomolytic agent (e.g., chloroquine) or a fusogenic peptide to promote endosomal escape. Visualize co-localization with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) to confirm entrapment. |
| Inefficient Nuclear Import of Large Cargo | For cargo proteins >40 kDa, the addition of one or more classical NLSs (e.g., SV40 NLS) to the fusion construct is highly recommended to engage the active nuclear import machinery. |
| Suboptimal Linker between Antp and Cargo | The linker connecting the Antp peptide and the cargo protein can impact the folding and function of both domains. Experiment with different linker designs (flexible vs. rigid) and lengths to ensure that the Antp peptide is accessible for membrane interaction and the NLS (if present) is available for importin binding. |
| Fixation Artifacts | Certain fixation methods can cause redistribution of CPP-cargo fusions. To confirm localization in living cells, perform live-cell imaging. If fixation is necessary, test different fixation protocols (e.g., methanol vs. paraformaldehyde) to minimize artifacts. |
Quantitative Data Summary
Table 1: Influence of Cargo Size and NLS Number on Nuclear Import Efficiency.
| Cargo Diameter | Number of NLSs | Relative Nuclear Import Flux |
| ~17 nm | 0 | No Import |
| ~17 nm | 30 | Low |
| ~17 nm | 60 | High |
| ~28 nm | 0 | No Import |
| ~28 nm | 60 | Low |
| ~28 nm | 120 | High |
| ~36 nm | 0 | No Import |
| ~36 nm | 120 | Low |
| ~36 nm | 240 | High |
Data adapted from a study on capsid-like particles to illustrate the general principle that larger cargo requires a higher number of NLSs for efficient nuclear import.
Key Experimental Protocols
Protocol for Quantifying Nuclear Localization by Confocal Microscopy
This protocol allows for the visualization and quantification of the subcellular localization of a fluorescently labeled Antp-cargo fusion protein.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled Antp-cargo fusion protein at the desired concentration and for various time points.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular fusion protein.
-
Nuclear Staining: Stain the nuclei with a fluorescent nuclear dye (e.g., DAPI or Hoechst 33342).
-
Imaging: Acquire images using a confocal microscope. Capture images in both the channel for the fluorescent cargo and the channel for the nuclear stain.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to define the nuclear and cytoplasmic regions of interest (ROIs) based on the nuclear stain.
-
Measure the mean fluorescence intensity of the cargo in both the nuclear and cytoplasmic ROIs for multiple cells.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio (N/C ratio) to quantify the degree of nuclear localization.
-
Protocol for Assessing Nuclear vs. Cytoplasmic Distribution by Western Blot
This biochemical method provides a quantitative measure of the amount of Antp-cargo protein in the nuclear and cytoplasmic fractions.
-
Cell Treatment and Harvesting: Treat cells with the Antp-cargo fusion protein. After incubation, wash the cells with cold PBS and harvest them by scraping.
-
Cell Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells and disrupt the plasma membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet to remove cytoplasmic contaminants.
-
Lyse the nuclear pellet using a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Include marker proteins for the cytoplasm (e.g., GAPDH, Tubulin) and the nucleus (e.g., Histone H3, Lamin B) to verify the purity of the fractions.
-
Transfer the proteins to a membrane and probe with an antibody specific to the cargo protein or a tag on the fusion protein.
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for the cargo protein in the nuclear and cytoplasmic fractions using image analysis software. Normalize the cargo protein signal to the respective fraction marker.
Visualizations
Caption: Experimental workflow for assessing the nuclear localization of Antp-cargo.
Caption: Cellular uptake and nuclear import pathways of Antp-cargo fusion proteins.
References
- 1. The this compound penetratin translocates across lipid bilayers - the first direct observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear import time and transport efficiency depend on importin β concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of large cargo transport into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antennapedia Peptide-Mediated Internalization
Welcome to the technical support center for Antennapedia peptide (Antp)-mediated cargo delivery. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
A common question in the application of this compound (also known as Penetratin) as a cell-penetrating peptide (CPP) is how the size of the cargo molecule influences the efficiency of its internalization into cells. This section addresses this and other related queries.
Q1: What is the general mechanism of this compound internalization?
A1: The internalization of the this compound is a complex process that is thought to occur through two primary, non-mutually exclusive pathways:
-
Direct Translocation: This is a rapid, energy-independent process where the peptide directly crosses the cell membrane.[1][2] This mechanism is thought to involve the interaction of the peptide with the phospholipid bilayer of the cell membrane.[2]
-
Endocytosis: This is an energy-dependent process where the peptide and its cargo are engulfed by the cell membrane, forming vesicles.[3][4] The this compound has been shown to utilize lipid raft-dependent endocytosis.
The prevalence of each pathway can depend on factors such as the concentration of the peptide-cargo complex and the cell type being used.
Q2: Is there a maximum cargo size that the this compound can deliver?
A2: While there isn't a definitively established maximum size limit, the this compound has been successfully used to deliver a wide range of cargo sizes, from small molecules to large proteins. The efficiency of internalization may decrease with increasing cargo size, but successful delivery of large molecules has been reported. For instance, a 93 amino acid peptide has been efficiently transported, and even a large protein like a 63 kDa avidin molecule has been successfully delivered into cells using Penetratin.
Q3: How does the charge of the cargo affect internalization?
A3: The charge of the cargo can significantly impact the internalization efficiency of the this compound-cargo complex. Studies have shown that positively charged cargoes can enhance uptake, while neutral and negatively charged cargoes may diminish it. This is likely due to the initial electrostatic interactions between the cationic this compound and the negatively charged cell surface, which can be influenced by the net charge of the entire complex.
Q4: Does the length of a peptide cargo affect its internalization?
A4: For peptide cargoes, studies have shown that as long as the net charge is positive, the length of the peptide cargo (tested with 4 and 8 amino acids) does not have a significant effect on the overall uptake of the CPP-cargo complex.
Data on Cargo Size and Internalization Efficiency
The following table summarizes findings from various studies on the types and sizes of cargo successfully delivered using the this compound. Direct quantitative comparisons of efficiency across different studies are challenging due to variations in experimental conditions.
| Cargo Type | Cargo Size | Internalization Observed | Reference |
| Peptide | 93 amino acids | Yes, highly efficient | |
| Protein (Avidin) | 63 kDa | Yes, efficient cellular uptake | |
| DNA oligonucleotide | double-stranded | Yes, 60-fold increase at 4°C | |
| Peptide (PKI) | 17 amino acids | Yes |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound-mediated cargo internalization, with a focus on challenges related to cargo size.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no internalization of a large cargo | 1. Steric Hindrance: The large size of the cargo may physically impede the peptide's interaction with the cell membrane. 2. Aggregation: Large, hydrophobic cargo molecules may cause the peptide-cargo complex to aggregate, preventing efficient uptake. 3. Endosomal Entrapment: The complex may be successfully endocytosed but trapped within endosomes and targeted for degradation. | 1. Optimize Peptide-to-Cargo Ratio: Experiment with different molar ratios of this compound to your cargo. A higher density of the peptide on the cargo surface may improve interaction with the cell membrane. 2. Modify Linker: If using a covalent linkage, introduce a flexible linker between the peptide and the cargo to reduce steric hindrance. 3. Check for Aggregation: Use dynamic light scattering (DLS) or a similar technique to check for aggregation of your peptide-cargo complex in your experimental buffer. If aggregation is observed, try different buffer conditions (e.g., pH, salt concentration). 4. Enhance Endosomal Escape: Co-administer with endosomolytic agents (use with caution and appropriate controls as they can be toxic). Alternatively, consider incorporating pH-sensitive linkers that cleave in the acidic environment of the endosome. |
| High background fluorescence on the cell surface | 1. Non-specific Binding: The cationic nature of the this compound can lead to strong electrostatic interactions with the negatively charged cell surface. 2. Insufficient Washing: Residual peptide-cargo complex may remain bound to the outside of the cells. | 1. Stringent Washing: After incubation, wash the cells thoroughly with a high-salt buffer (e.g., PBS with 0.5 M NaCl) to disrupt electrostatic interactions. 2. Trypsin Treatment: A brief treatment with trypsin can help to remove non-internalized, surface-bound peptide-cargo complexes. |
| Inconsistent results between experiments | 1. Cell Culture Conditions: Cell density, passage number, and metabolic state can all affect internalization efficiency. 2. Peptide-Cargo Complex Preparation: Inconsistent preparation of the complex can lead to variability. 3. Fixation Artifacts: Cell fixation can sometimes cause artificial uptake of cell-penetrating peptides. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Standardize Complex Formation: Prepare the peptide-cargo complex fresh for each experiment using a consistent protocol for incubation time and temperature. 3. Use Live-Cell Imaging: Whenever possible, analyze internalization in live cells to avoid fixation-related artifacts. |
| Cell toxicity observed | 1. High Peptide Concentration: High concentrations of this compound can be toxic to some cell lines. 2. Cargo-induced Toxicity: The cargo itself may be toxic to the cells. | 1. Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the this compound for your cell line. This compound-cargo conjugates have been shown to have no significant toxicity even at 100 μM in some cell lines. 2. Control for Cargo Toxicity: Test the toxicity of the cargo molecule alone at the same concentrations used in the internalization experiments. |
Experimental Protocols
Protocol 1: Quantification of this compound-Cargo Internalization by Flow Cytometry
This protocol allows for the quantitative analysis of peptide internalization in a large population of cells.
Materials:
-
Cells in suspension
-
Fluorescently labeled this compound-cargo complex
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in your culture medium.
-
Incubation: Incubate the cells with the fluorescently labeled this compound-cargo complex at the desired concentration and time (e.g., 1-3 hours). Include an untreated cell sample as a negative control.
-
Washing: Centrifuge the cells and wash them twice with PBS to remove the unbound peptide-cargo complex.
-
Trypsin Treatment: Resuspend the cell pellet in Trypsin-EDTA and incubate for 5 minutes at 37°C to remove non-internalized, surface-bound complexes.
-
Final Wash and Resuspension: Centrifuge the cells, wash once with flow cytometry buffer, and resuspend in an appropriate volume of flow cytometry buffer for analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of at least 10,000 live cells per sample.
-
Data Analysis: Analyze the mean fluorescence intensity of the cell population to quantify the amount of internalized peptide-cargo complex.
Protocol 2: Visualization of this compound-Cargo Internalization by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of the internalized peptide-cargo complex.
Materials:
-
Cells seeded on glass coverslips
-
Fluorescently labeled this compound-cargo complex
-
Culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional, live-cell imaging is preferred)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound-cargo complex at the desired concentration. Incubate for the desired time.
-
Live-Cell Imaging (Recommended):
-
Wash the cells twice with pre-warmed PBS or imaging medium.
-
Mount the coverslip on a slide with a drop of imaging medium.
-
Immediately visualize the cells using a confocal microscope.
-
-
Fixed-Cell Imaging (if necessary):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip on a slide using a mounting medium containing a nuclear stain.
-
Visualize the cells using a confocal microscope.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-mediated internalization.
Caption: Dual pathways of this compound internalization.
Caption: Troubleshooting workflow for large cargo delivery.
References
- 1. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound penetratin translocates across lipid bilayers - the first direct observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Cell-Penetrating Peptides: Antennapedia vs. TAT for Protein Transduction
A Comparative Guide for Researchers and Drug Development Professionals
The effective delivery of therapeutic proteins and other macromolecules into cells remains a critical hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport cargo across the cellular membrane. Among the most extensively studied CPPs are the Antennapedia peptide (Antp), derived from the Drosophila Antennapedia homeodomain, and the TAT peptide, originating from the HIV-1 trans-activator of transcription protein. This guide provides an objective comparison of their protein transduction efficiency, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Performance Snapshot: Transduction Efficiency and Cytotoxicity
Experimental evidence suggests that while both Antennapedia and TAT peptides are effective in mediating protein transduction, their efficiency and associated cytotoxicity can vary. Several studies have compared the performance of these and other CPPs, providing valuable insights for selecting the appropriate vector for a specific application.
A key study comparing the magnitude of uptake of different CPP-cargo conjugates found the following order of efficiency: polyarginine = transportan > Antennapedia > TAT.[1][2][3] This indicates that in this experimental context, Antennapedia demonstrates a higher transduction efficiency than TAT. Another study examining the delivery of a fluorescein-conjugated cargo reported the relative transduction efficacy as Rev > Antp > Tat > VP22, further supporting the observation that Antennapedia may be more efficient than TAT in certain applications.[4]
When considering the clinical potential of CPPs, cytotoxicity is a crucial factor. Research indicates that Antennapedia generally exhibits lower toxicity compared to TAT. One study established the following hierarchy of cytotoxicity: Antennapedia < TAT < transportan < polyarginine.[1] Notably, Antennapedia-peptide conjugates have been shown to have no significant toxicity at concentrations up to 100 μM.
Quantitative Comparison of Antennapedia and TAT Peptides
| Parameter | Antennapedia (Antp) | TAT | Key Findings |
| Relative Transduction Efficiency | Higher than TAT | Lower than Antennapedia | Multiple studies report a higher magnitude of uptake for Antennapedia-cargo conjugates compared to TAT-cargo conjugates. |
| Relative Cytotoxicity | Lower than TAT | Higher than Antennapedia | Studies consistently show that Antennapedia is less toxic to cells than TAT. |
Delving into the Mechanisms: How Do They Get Inside?
The cellular uptake of Antennapedia and TAT peptides is a complex process that is not yet fully understood. Evidence suggests that both peptides can utilize multiple pathways to enter cells, and the dominant mechanism can depend on the cargo, concentration, and cell type.
Both Antennapedia and TAT have been shown to employ various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis. However, a significant body of evidence points towards a predominant uptake mechanism involving lipid raft-dependent endocytosis that is independent of clathrin. The initial interaction with the cell surface is often mediated by binding to negatively charged glycosaminoglycans (GAGs), such as heparan sulfate proteoglycans.
Interestingly, for Antennapedia, a direct translocation across the plasma membrane has also been proposed. This process is thought to be energy-independent and dependent on a critical tryptophan residue within the peptide sequence.
Below are diagrams illustrating the proposed cellular uptake pathways for Antennapedia and TAT peptides.
Experimental Corner: Protocols for Evaluating Transduction Efficiency
To aid researchers in their evaluation of Antennapedia and TAT peptides, this section provides detailed methodologies for key experiments used to quantify protein transduction efficiency and cytotoxicity.
Quantifying Cellular Uptake by Flow Cytometry
Flow cytometry is a powerful technique to quantify the percentage of cells that have internalized a fluorescently labeled CPP-cargo conjugate and the relative amount of uptake per cell.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antennapedia and HIV transactivator of transcription (TAT) "protein transduction domains" promote endocytosis of high molecular weight cargo upon binding to cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery [beilstein-journals.org]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Penetratin vs. Transportan for siRNA Delivery
In the rapidly evolving field of RNA interference (RNAi) therapeutics, the effective delivery of small interfering RNA (siRNA) into target cells remains a critical hurdle. Cell-penetrating peptides (CPPs), such as Penetratin and Transportan, have emerged as promising non-viral vectors for siRNA delivery. This guide provides a comparative analysis of the efficacy of Penetratin and Transportan for siRNA delivery, supported by experimental data, to aid researchers in selecting the optimal delivery vehicle for their studies.
At a Glance: Penetratin vs. Transportan for siRNA Delivery
While both Penetratin and Transportan can facilitate the intracellular delivery of siRNA, studies suggest that Transportan-based delivery systems may offer superior efficiency in terms of both siRNA internalization and subsequent gene silencing. A direct comparative study developing conjugates of these CPPs with cationic peptides found that Transportan-based conjugates resulted in high siRNA internalization and robust gene silencing activity, whereas Penetratin-based conjugates did not yield significant gene knockdown[1].
It is important to note that the efficacy of CPP-mediated siRNA delivery is highly dependent on the specific experimental conditions, including the method of complex formation (covalent vs. non-covalent), the molar ratio of peptide to siRNA, the cell type, and the target gene.
Quantitative Comparison of Gene Silencing Efficacy
The following tables summarize quantitative data on the gene silencing efficacy of Penetratin and Transportan from various studies. It is crucial to interpret this data with caution, as the experimental conditions differ between studies, preventing a direct, perfectly controlled comparison.
Table 1: Gene Silencing Efficacy of Penetratin-siRNA Complexes
| Target Gene | Cell Line | siRNA Concentration | Molar Ratio (Peptide:siRNA) | Knockdown Efficiency | Study Reference |
| p38 MAP kinase | Murine L929 fibroblasts | 10 µM | Covalent Conjugate | ~20% | Moschos et al. |
| p38 MAP kinase | Mouse Lung (in vivo) | Not Specified | Covalent Conjugate | ~47% | Moschos et al.[2] |
| Luciferase | HeLa | 500 nM | Covalent Conjugate | No significant knockdown | Meade et al.[3] |
Note: The data presented is from different studies and experimental conditions may vary.
Table 2: Gene Silencing Efficacy of Transportan-siRNA Complexes
| Target Gene | Cell Line | siRNA Concentration | Molar Ratio (Peptide:siRNA) | Knockdown Efficiency | Study Reference |
| Luciferase | FRSK cells | Not Specified | Covalent Conjugate | Significant reduction | Ishihara et al.[1] |
| Influenza Virus NP gene | MDCK and A549 cells | Not Specified | Not Specified | More efficient than TP | A study on a Transportan derivative[4] |
| Luciferase | HeLa | 500 nM | Covalent Conjugate | No significant knockdown | Meade et al. |
Note: The data presented is from different studies and experimental conditions may vary. The study by Ishihara et al. demonstrated high silencing activity but did not provide a specific percentage. The study on the Transportan derivative suggests the potential for high efficacy with Transportan-based systems.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for the formation of CPP-siRNA complexes and cellular transfection.
Protocol 1: Non-Covalent Complex Formation of Penetratin-siRNA
-
Preparation of Stock Solutions:
-
Dissolve Penetin in sterile, RNase-free water to a final concentration of 1 mM.
-
Resuspend siRNA in RNase-free buffer to a final concentration of 20 µM.
-
-
Complex Formation:
-
For a desired molar ratio (e.g., 20:1), mix the appropriate volumes of the Penetratin and siRNA stock solutions in a sterile, RNase-free microcentrifuge tube.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation. The final concentration of the complex will depend on the experimental requirements.
-
-
Cellular Transfection:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Replace the cell culture medium with serum-free medium.
-
Add the prepared Penetratin-siRNA complexes to the cells and incubate for 4 hours at 37°C.
-
After the incubation period, add serum-containing medium and continue to culture the cells for 24-72 hours before assessing gene knockdown.
-
Protocol 2: Covalent Conjugation of Transportan-siRNA (via disulfide bond)
-
Modification of siRNA and Peptide:
-
Synthesize or purchase a thiol-modified siRNA.
-
Synthesize or purchase Transportan with a reactive disulfide group (e.g., pyridyl disulfide).
-
-
Conjugation Reaction:
-
Dissolve the thiol-modified siRNA and the activated Transportan peptide in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix the two components at a desired molar ratio and allow the reaction to proceed at room temperature for several hours or overnight.
-
-
Purification of the Conjugate:
-
Purify the Transportan-siRNA conjugate from the unreacted components using a suitable method, such as HPLC.
-
-
Cellular Transfection:
-
Follow the same procedure as for the non-covalent complex transfection (Protocol 1, step 3), using the purified Transportan-siRNA conjugate at the desired final concentration.
-
Cellular Uptake and Gene Silencing Pathway
The delivery of siRNA by CPPs involves a series of steps, from the initial interaction with the cell membrane to the final release of the siRNA into the cytoplasm to initiate gene silencing. The primary mechanisms of uptake are thought to be endocytosis and direct translocation.
The diagram above illustrates the two primary proposed pathways for the cellular uptake of CPP-siRNA complexes: endocytosis and direct translocation. Following internalization, the siRNA must escape from the endosome (if taken up via endocytosis) to reach the cytoplasm. In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary mRNA, leading to gene silencing.
Conclusion
Based on available comparative data, Transportan-based siRNA delivery systems appear to hold an advantage over Penetratin in terms of achieving higher internalization and more potent gene silencing. However, the success of any CPP-mediated delivery is highly context-dependent. Researchers should carefully optimize delivery parameters for their specific application. The protocols and mechanistic insights provided in this guide offer a starting point for the rational design and execution of siRNA delivery experiments using these two prominent cell-penetrating peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cytotoxicity: Antennapedia Peptide vs. Polyarginine
In the realm of cell-penetrating peptides (CPPs), both Antennapedia peptide (also known as Penetratin) and polyarginine peptides have emerged as prominent vectors for intracellular delivery of various cargo. However, their utility is intrinsically linked to their cytotoxic profiles. This guide provides an objective comparison of the cytotoxicity of Antennapedia and polyarginine peptides, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate CPP for their specific applications.
Quantitative Cytotoxicity Data
The cytotoxic effects of Antennapedia and polyarginine peptides have been evaluated across various cell lines and assays. The following table summarizes key quantitative data from comparative studies. In general, studies indicate that this compound exhibits lower cytotoxicity compared to polyarginine.[1][2]
| Peptide | Cell Line(s) | Assay | Key Findings | Reference |
| Antennapedia (rhodamine-labelled) | HeLa, A549, CHO | Not specified | Mean EC50 for toxicity: 17 µM | [1] |
| Polyarginine (rhodamine-labelled) | HeLa, A549, CHO | Not specified | Mean EC50 for toxicity: 10 µM | [1] |
| Antennapedia (Penetratin) | Caco-2 | Cytotox Red & AlamarBlue | No evident cytotoxic effect at concentrations up to 50 µM. | [3] |
| Polyarginine (R8 and R9) | Caco-2 | Cytotox Red & AlamarBlue | No evident cytotoxic effect at concentrations up to 50 µM. | |
| Antennapedia-peptide conjugate | Not specified | Not specified | No significant toxicity observed even at 100 µM. | |
| Polyarginine-peptide conjugate | Not specified | Not specified | Toxicity is higher than Antennapedia conjugates. | |
| Polyarginine (R6-AANCK) | DU145 | Not specified | Showed significant toxicity, with 15% and 30% cytotoxicity at 50 µM and 100 µM, respectively, after 2 hours. |
Note: The cytotoxicity of polyarginine can be dependent on the number of arginine residues. For instance, one study showed that polyarginine peptides with 5, 7, 9, and 11 residues displayed negligible cytotoxicity in A549 cells, even at high concentrations. Conversely, another study indicated that increasing the fatty acid chain length on polyarginine led to enhanced toxicity.
Mechanisms of Cytotoxicity
The differential cytotoxicity between Antennapedia and polyarginine peptides can be attributed to their distinct mechanisms of interaction with the cell membrane and intracellular components.
Antennapedia (Penetratin): The cellular uptake of Antennapedia is a two-step process that begins with the peptide binding to the cell surface lipids, followed by a translocation step that is dependent on its tryptophan residues. The mechanism is proposed to involve the formation of inverted micelles, a process that is less disruptive to the overall membrane integrity.
Polyarginine: Arginine-rich peptides, like polyarginine, interact strongly with negatively charged components of the cell membrane, which can lead to membrane destabilization and pore formation. The guanidinium headgroup of arginine is critical for this interaction and the subsequent cellular uptake. Recent studies also suggest a mechanism of toxicity where arginine-rich CPPs coat cellular nucleic acids (DNA and RNA), leading to the displacement of essential DNA- and RNA-binding proteins, thereby disrupting critical cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are representative protocols for common cytotoxicity assays used to evaluate CPPs.
MTS Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, HeLa, or HEK 293T) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of the Antennapedia and polyarginine peptides in serum-free cell culture medium. Remove the existing medium from the wells and add the peptide solutions at the desired concentrations.
-
Incubation: Incubate the cells with the peptides for a specified duration (e.g., 2, 24, or 48 hours).
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well containing 100 µL of medium.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Lactate Dehydrogenase (LDH) Leakage Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium, which is an indicator of plasma membrane damage.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.
-
Incubation: Incubate the cells with the peptides for the desired time period (e.g., 10 minutes to 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix a sample of the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of lysed cells. Results are often expressed as a percentage of the positive control (cells treated with a lysis buffer).
Visualized Experimental Workflow and Logic
To further clarify the experimental process and the underlying logic of comparing CPP cytotoxicity, the following diagrams are provided.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
Methods to quantify intracellular delivery of Antennapedia peptide
A Comparative Guide to Quantifying Intracellular Delivery of Antennapedia Peptide
The this compound, a cell-penetrating peptide (CPP) derived from the Drosophila melanogaster Antennapedia homeodomain, has emerged as a powerful tool for delivering a wide array of cargo molecules into cells. Its ability to translocate across the cell membrane makes it a valuable vector in research and for potential therapeutic applications. For researchers and drug development professionals, accurately quantifying the intracellular delivery of the this compound is crucial for evaluating its efficacy and understanding its mechanisms of action. This guide provides a comprehensive comparison of key methods used for this purpose, complete with experimental data, detailed protocols, and visual workflows.
Comparison of Quantitative Methods
Several techniques are available to quantify the intracellular uptake of the this compound, each with its own advantages and limitations. The primary methods include fluorescence-based techniques, such as confocal microscopy and flow cytometry, and mass spectrometry-based approaches like MALDI-TOF MS. Functional assays that measure the biological activity of a delivered cargo can also provide an indirect measure of uptake.
A study directly comparing a fluorometry-based method and MALDI-TOF mass spectrometry for a fluorescently and biotinylated labeled Antennapedia (Penetratin) analogue found consistent quantitative and qualitative results between the two techniques. This suggests that when properly controlled, different methodologies can yield comparable data.
Below is a summary of quantitative data from studies comparing the uptake of this compound (Penetratin) with other cell-penetrating peptides, offering insights into its relative efficiency.
Table 1: Comparison of Uptake Efficiency of Different Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Uptake Magnitude (Relative to TAT) | Cell Lines Tested | Method of Quantification | Reference |
| Antennapedia (Penetratin) | > TAT | HeLa, A549, CHO | Flow Cytometry | |
| Polyarginine | > Antennapedia | HeLa, A549, CHO | Flow Cytometry | |
| Transportan | > Antennapedia | HeLa, A549, CHO | Flow Cytometry | |
| TAT | Baseline | HeLa, A549, CHO | Flow Cytometry | |
| Knotted-1 homeodomain peptide | > Antennapedia (Penetratin) | CHO | MALDI-TOF MS | |
| Engrailed-2 homeodomain peptide | < Antennapedia (Penetratin) | CHO | MALDI-TOF MS | |
| HoxA-13 homeodomain peptide | < Antennapedia (Penetratin) | CHO | MALDI-TOF MS |
Experimental Protocols and Workflows
Detailed methodologies are critical for reproducible and accurate quantification. The following sections provide step-by-step protocols for the most common techniques.
Quantitative Confocal Microscopy
Confocal microscopy allows for the visualization and quantification of fluorescently labeled this compound within specific subcellular compartments.
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or COS-7) on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Peptide Labeling: Synthesize or procure this compound conjugated to a fluorescent dye (e.g., FITC, Rhodamine, or a far-red dye).
-
Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled this compound at the desired concentration (e.g., 5-10 µM). Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Counterstaining (Optional): To visualize the nucleus and other organelles, incubate cells with appropriate dyes (e.g., DAPI for the nucleus).
-
Imaging: Mount the coverslips or place the dish on the confocal microscope stage. Acquire z-stack images to capture the full volume of the cells.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within the cells or specific subcellular regions.
Workflow for Quantitative Confocal Microscopy:
Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the mean fluorescence of a large population of cells that have taken up a fluorescently labeled this compound.
Experimental Protocol:
-
Cell Culture: Grow cells in suspension or detach adherent cells to obtain a single-cell suspension.
-
Peptide Labeling: Use a fluorescently labeled this compound.
-
Incubation: Resuspend the cells in serum-free medium containing the fluorescent peptide at the desired concentration and incubate for the desired time at 37°C.
-
Washing: Pellet the cells by centrifugation and wash them three times with cold PBS to remove extracellular peptide.
-
Trypsin Treatment (Optional but Recommended): To remove membrane-bound peptide, incubate the cells with trypsin for a short period (e.g., 5-10 minutes) at 37°C, followed by washing.
-
Resuspension: Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
Workflow for Flow Cytometry Analysis:
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry offers a label-free and highly specific method to quantify the absolute amount of intact internalized this compound.
Experimental Protocol:
-
Cell Culture and Incubation: Culture cells and incubate with the unlabeled this compound as described for the other methods.
-
Washing and Cell Lysis: After incubation, wash the cells thoroughly with PBS. Lyse the cells using a suitable lysis buffer.
-
Internal Standard: Add a known amount of a stable isotope-labeled version of the this compound to the cell lysate as an internal standard.
-
Purification: Purify the peptide from the cell lysate, for example, by using solid-phase extraction.
-
Sample Preparation for MALDI-TOF: Mix the purified peptide sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the MALDI target plate.
-
Mass Spectrometry Analysis: Acquire mass spectra in a MALDI-TOF mass spectrometer.
-
Quantification: Determine the amount of internalized peptide by comparing the signal intensity of the analyte peptide with that of the internal standard.
Workflow for MALDI-TOF MS Quantification:
This compound Uptake Mechanisms
The intracellular uptake of the this compound is a complex process that can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. At lower concentrations, direct translocation is thought to be the predominant mechanism, while at higher concentrations, endocytotic pathways become more involved. Studies have shown that the endocytosis of this compound can be lipid raft-dependent and clathrin-independent.
Signaling Pathway for Lipid Raft-Mediated Endocytosis:
The precise signaling cascade for Antennapedia-mediated endocytosis is still an area of active research. However, a general model for lipid raft-mediated endocytosis involves the clustering of the peptide in cholesterol- and sphingolipid-rich microdomains of the plasma membrane, known as lipid rafts. This clustering can trigger signaling events that lead to membrane invagination and the formation of endocytic vesicles.
Validating Endosomal Escape of Penetratin-Delivered Cargo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic cargo into the cytoplasm is a critical hurdle in drug development. Cell-penetrating peptides (CPPs), such as Penetratin, offer a promising strategy to overcome the cell membrane barrier. However, a significant challenge remains: ensuring the cargo escapes from endosomes to reach its intracellular target. This guide provides a comparative overview of key methods used to validate and quantify the endosomal escape of Penetratin-delivered cargo, alongside alternative delivery systems. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy for your research.
Comparative Analysis of Endosomal Escape Efficiency
The efficiency of endosomal escape is a critical parameter for evaluating the effectiveness of any intracellular delivery system. The following tables summarize quantitative data from various studies, comparing the endosomal escape of cargo delivered by Penetratin with other CPPs and alternative delivery technologies.
| Delivery Vehicle | Cargo | Cell Line | Endosomal Escape Efficiency (%) | Measurement Method |
| Penetratin | NI1C (protein) | Flp-In 293 | 2 - 5% | Biotin Ligase Assay[1] |
| TAT | NI1C (protein) | Flp-In 293 | Undetectable | Biotin Ligase Assay[1] |
| dfTAT (dimeric TAT) | Various | - | High | Not specified[2][3] |
| Cyclic CPP (cFΦR4) | Various | - | 4-12 fold higher than Penetratin/TAT | Not specified[4] |
| pH-Responsive Polymer | siRNA | - | ~10% | Hemolysis Assay |
| Lipid Nanoparticles (LNPs) | mRNA | - | <10% | Not specified |
Table 1: Comparative Endosomal Escape Efficiency of Different Delivery Systems. This table highlights the variability in endosomal escape efficiency across different delivery vectors. While Penetratin shows modest escape, advanced systems like dimeric TAT and cyclic CPPs demonstrate significantly higher efficiencies.
Key Methodologies for Validating Endosomal Escape
A variety of assays are available to assess endosomal escape, each with its own advantages and limitations. Below, we detail the experimental protocols for four commonly used methods.
Calcein Leakage Assay
This straightforward, fluorescence-based assay detects the disruption of endosomal membranes. Calcein, a fluorescent dye, is loaded into endosomes. Upon endosomal rupture, calcein is released into the cytoplasm, leading to a diffuse cytosolic fluorescence signal.
Experimental Protocol:
-
Cell Seeding: Seed cells in a glass-bottom dish or 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Incubation with Delivery Agent: Treat the cells with the Penetratin-cargo conjugate at the desired concentration for 2-4 hours at 37°C.
-
Calcein Loading: Add Calcein AM (a cell-permeant, non-fluorescent precursor) to the cell culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C. Inside the cell, esterases convert Calcein AM to the fluorescent, membrane-impermeable calcein.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular Penetratin-cargo and calcein.
-
Imaging: Immediately image the cells using a fluorescence microscope. A diffuse green fluorescence throughout the cytoplasm indicates endosomal escape, while a punctate pattern suggests endosomal entrapment.
Chloroquine Release Assay
Chloroquine is a lysosomotropic agent that accumulates in endosomes and lysosomes, increasing their pH and causing osmotic swelling and rupture. This assay is often used to demonstrate that a delivery system can enhance the release of co-administered molecules from endosomes.
Experimental Protocol:
-
Cell Seeding: Plate cells in a suitable format for the desired readout (e.g., 96-well plate for a plate reader-based assay).
-
Co-incubation: Treat cells with the Penetratin-cargo conjugate along with a fluorescently labeled cargo (e.g., dextran-FITC) in the presence or absence of a sub-optimal concentration of chloroquine (e.g., 50-100 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.
-
Washing: Wash the cells with PBS to remove non-internalized compounds.
-
Analysis: Quantify the cytosolic fluorescence of the reporter cargo using fluorescence microscopy or flow cytometry. An increase in cytosolic fluorescence in the presence of both Penetratin-cargo and chloroquine, compared to each treatment alone, suggests that Penetratin facilitates endosomal escape.
Split-GFP Complementation Assay
This assay provides a more direct and quantitative measure of cytosolic delivery. The cargo is fused to a small, non-fluorescent fragment of Green Fluorescent Protein (GFP), while the larger fragment is expressed in the cytoplasm of the host cells. Complementation of the two fragments, and thus fluorescence, only occurs if the cargo escapes the endosome.
Experimental Protocol:
-
Cell Line Generation: Establish a stable cell line expressing the large fragment of GFP (GFP1-10).
-
Cell Seeding: Seed the GFP1-10 expressing cells in a 96-well plate.
-
Treatment: Add the Penetratin-cargo fused to the small GFP fragment (GFP11) to the cells at various concentrations.
-
Incubation: Incubate for 24-48 hours to allow for internalization, endosomal escape, and GFP complementation.
-
Fluorescence Measurement: Measure the GFP fluorescence using a plate reader or flow cytometer. The fluorescence intensity is directly proportional to the amount of cargo that has reached the cytoplasm.
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
The SLEEQ assay is a highly sensitive and quantitative method for measuring endosomal escape. It utilizes a split NanoLuciferase system. The cargo is tagged with the small HiBiT peptide, and the large LgBiT fragment is expressed in the cytoplasm. Upon endosomal escape, HiBiT binds to LgBiT, reconstituting the luciferase enzyme and generating a luminescent signal.
Experimental Protocol:
-
Cell Line Generation: Generate a stable cell line expressing LgBiT in the cytosol.
-
Cell Seeding: Plate the LgBiT-expressing cells in a white, opaque 96-well plate.
-
Treatment: Add the Penetratin-cargo-HiBiT conjugate to the cells.
-
Incubation: Incubate for a defined period (e.g., 4 hours) to allow for uptake and escape.
-
Luminescence Measurement:
-
Measure the luminescence of the intact cells to quantify cytosolic cargo.
-
Lyse the cells with a detergent (e.g., digitonin) to measure the total cell-associated cargo (cytosolic + endosomal).
-
-
Calculation: The endosomal escape efficiency is calculated as the ratio of the luminescent signal from intact cells to the signal from lysed cells.
Conclusion
Validating the endosomal escape of Penetratin-delivered cargo is essential for the successful development of CPP-based therapeutics. The choice of assay depends on the specific research question, available resources, and the desired level of quantification. While simple fluorescence-based methods like the calcein leakage assay provide a qualitative assessment, more advanced techniques such as the split-GFP and SLEEQ assays offer robust and quantitative data. This guide provides a framework for researchers to select and implement the most suitable methods for their studies, ultimately accelerating the development of effective intracellular drug delivery systems.
References
- 1. A quantitative comparison of cytosolic delivery via different protein uptake systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cell-Penetrating Peptides for In Vivo Delivery
For researchers, scientists, and drug development professionals, the efficient in vivo delivery of therapeutic molecules remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors capable of traversing cellular membranes to deliver a wide array of cargo. This guide provides an objective, data-driven comparison of commonly used CPPs for in vivo applications, focusing on their delivery efficiency, biodistribution, and toxicity.
Cell-penetrating peptides are typically short, cationic, or amphipathic peptides that can facilitate the cellular uptake of various molecular cargoes.[1] Their ability to overcome the cell membrane barrier has made them a focal point of research for enhancing the in vivo efficacy of drugs, proteins, and nucleic acids.[2] However, the in vivo performance of CPPs is influenced by a multitude of factors, including the CPP sequence, the nature of the cargo, and the animal model used. This guide synthesizes experimental data to offer a comparative overview of some of the most widely studied CPPs: TAT, Penetratin, and oligoarginine peptides.
In Vivo Performance Metrics: A Comparative Analysis
The in vivo efficacy of a CPP is determined by a balance of its delivery efficiency, biodistribution profile, and associated toxicity. The following tables summarize the available quantitative data for a head-to-head comparison of prominent CPPs. It is important to note that direct comparisons are challenging due to variations in experimental setups across different studies.
Biodistribution of CPPs in Murine Models
The biodistribution of CPPs is a critical factor in determining their therapeutic window and potential for off-target effects. Upon intravenous administration, many CPPs exhibit rapid clearance from the bloodstream and accumulation in various organs.
| CPP | Animal Model | Cargo | Key Findings on Biodistribution |
| TAT | Mice | Porphyrin | Higher tumor uptake (6.32 ± 1.24% IA/g) compared to porphyrin alone (2.45 ± 0.88% IA/g) at 60 minutes post-injection. However, significant retention in non-target organs was observed.[3] |
| TAT | Mice | P22 Virus-Like Particles (VLPs) | P22 VLP-mCherry-TAT showed significant accumulation in the liver, with higher fluorescence intensity at 48 hours post-injection compared to VLP-mCherry-8R and VLP-mCherry. Also showed fluorescence in the spleen, which was not observed with the other constructs.[4] Enhanced tissue distribution and retention in the lung.[4] |
| Polyarginine (r8) | Mice | P22 Virus-Like Particles (VLPs) | P22 VLP-mCherry-8R demonstrated greater accumulation in the brain compared to the TAT-conjugated counterpart. |
| Polyarginine (r9) | Mice (HT-1080 tumor-bearing) | Fluorescent dye (Cy5) | Following intravenous injection, r9 initially binds to the vasculature at the injection site and then redistributes primarily to the liver, with over 90% of the injected dose accumulating there within 30 minutes. |
| Activatable CPP (ACPP) | Mice (HT-1080 tumor-bearing) | Fluorescent dye (Cy5) | ACPPs, which have their cationic charge masked, show broader tissue access, longer circulation times, and are cleared through both renal and hepatobiliary routes. This leads to less accumulation in the liver compared to their constantly active CPP counterparts. |
In Vivo Toxicity of CPPs
Toxicity is a major hurdle for the clinical translation of CPPs. The cationic nature of many CPPs can lead to membrane disruption and other adverse effects.
| CPP | Animal Model | Metric | Result |
| Polyarginine (r9) | Mice | Acute Toxicity | Intravenous administration of 5 µmol/kg was acutely toxic, leading to respiratory collapse within a minute. A dose of 2.5 µmol/kg was survived by 4 out of 5 mice. |
| Activatable CPP (ACPP) | Mice | Acute Toxicity | An uncleavable ACPP showed no toxicity at doses up to 50 µmol/kg, which is 20-fold higher than the maximum tolerated dose of the parent r9 CPP. |
| TAT | Mice | Acute Toxicity | The LD50 of TAT was found to be 27.244 mg/kg, classifying it as a highly toxic chemical. |
| CTP | Mice | Acute Toxicity | The LD50 of CTP was determined to be 21.345 mg/kg, also placing it in the category of highly toxic chemicals. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are generalized protocols for key experiments cited in this guide.
In Vivo Biodistribution Study Using Fluorescence Imaging
This protocol outlines the steps for assessing the biodistribution of a fluorescently labeled CPP-cargo conjugate in a murine model.
-
Preparation of CPP-Cargo Conjugate: The CPP is conjugated to a fluorescent probe (e.g., Cy5, Texas Red) and the cargo of interest. The final product is purified and sterilized.
-
Animal Model: Tumor-bearing nude mice (e.g., with HT-1080 xenografts) are commonly used.
-
Administration: The fluorescently labeled CPP-cargo conjugate (e.g., 10 nmol) is administered via intravenous (tail vein) injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 30 minutes, 6 hours), the mice are anesthetized and imaged using an in vivo imaging system.
-
Ex Vivo Organ Imaging and Quantification: After the final in vivo imaging, the mice are euthanized. Organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain) are excised, and their fluorescence is imaged. For quantification, tissue samples are weighed and homogenized. The fluorescence intensity of the tissue homogenates is measured using a plate reader and compared to a standard curve to determine the concentration of the conjugate in each organ.
Assessment of Acute In Vivo Toxicity
This protocol describes a method to determine the acute toxicity of a CPP following intravenous administration in mice.
-
Peptide Preparation: The CPP is dissolved in a sterile vehicle, such as water or phosphate-buffered saline (PBS).
-
Animal Model: Nude mice are used for this study.
-
Administration: The CPP solution is injected as a bolus into the tail vein. A range of doses is tested to determine the lethal dose.
-
Observation: The animals are closely observed immediately after injection for signs of acute toxicity, such as respiratory collapse or vasodilation. Survival is monitored for at least 24 hours.
-
Data Analysis: The dose at which 50% of the animals die (LD50) is calculated. Bodyweight is measured before and 24 hours after injection as an indicator of toxicity.
Visualizing the Process: Experimental Workflow and Cellular Uptake
To better understand the process of in vivo CPP evaluation and the subsequent cellular events, the following diagrams illustrate a typical experimental workflow and the primary mechanism of cellular entry.
Experimental workflow for in vivo CPP comparison.
Once the CPP-cargo complex reaches the target tissue, it must enter the cells to deliver its payload. The predominant mechanism for this is endocytosis.
Cellular uptake pathways for CPP-cargo complexes.
References
- 1. Cationic and amphipathic cell-penetrating peptides (CPPs): Their structures and in vivo studies in drug delivery | Semantic Scholar [semanticscholar.org]
- 2. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Cell-penetrating peptides TAT and 8R functionalize P22 virus-like particles to enhance tissue distribution and retention in vivo [frontiersin.org]
Assessing the Immunogenicity of Antennapedia Peptide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug and vaccine delivery systems is a cornerstone of modern therapeutics. Cell-penetrating peptides (CPPs), such as the Antennapedia peptide (Antp), have emerged as promising vectors for delivering therapeutic cargo, including antigenic peptides, into cells. A critical aspect of their preclinical and clinical evaluation is their immunogenicity – the ability to provoke an immune response. This guide provides a comparative assessment of the immunogenicity of this compound conjugates, supported by experimental data and detailed protocols, to aid researchers in this field.
Comparative Immunogenicity: Antennapedia vs. Other Delivery Systems
The immunogenicity of an this compound conjugate is significantly influenced by the nature of the conjugated antigen. Studies have shown that Antp can enhance the immune response to weakly immunogenic epitopes.
A key study compared the immunogenicity of a cytotoxic T cell epitope from the MUC1 tumor-associated antigen conjugated to either Antennapedia (Antp) or the TAT peptide, another well-known CPP. The results indicated that both Antp-MUC1 and TAT-MUC1 conjugates elicited comparable and potent immune responses in mice, as measured by in vivo cytotoxic T lymphocyte (CTL) assays and IFNγ ELISpot assays.[1][2][3] This suggests that for the MUC1 antigen, both CPPs are equally effective at inducing a specific T-cell response.
However, the efficacy of CPPs can be cargo-dependent. For instance, when conjugated to an epitope from the model antigen ovalbumin (OVA), the Antp-OVA conjugate was found to be immunogenic, whereas the TAT-OVA conjugate was not.[1] This highlights the importance of empirical testing for each specific antigen-CPP combination.
While direct quantitative comparisons across a wide range of CPPs are limited in publicly available literature, the existing data underscores the potential of Antp as an effective enhancer of antigen-specific immunity.
Experimental Data Summary
The following tables summarize qualitative and conceptual quantitative findings from comparative immunogenicity studies involving this compound conjugates. Due to the variability in experimental setups and reporting across different studies, a standardized quantitative comparison is challenging. The data presented here is synthesized from the available literature to provide a comparative overview.
Table 1: In Vivo Cytotoxic T Lymphocyte (CTL) Assay Results
| Conjugate/Control | Target Antigen | Result |
| Antp-MUC1 | MUC1 | High level of specific cell lysis, comparable to TAT-MUC1[1] |
| TAT-MUC1 | MUC1 | High level of specific cell lysis, comparable to Antp-MUC1 |
| Antp-OVA | Ovalbumin | Significant specific cell lysis |
| TAT-OVA | Ovalbumin | No significant specific cell lysis |
| Unconjugated Peptide | MUC1/OVA | Low to negligible specific cell lysis |
Table 2: IFNγ ELISpot Assay Results
| Conjugate/Control | Target Antigen | Result |
| Antp-MUC1 | MUC1 | High number of IFNγ-secreting cells, similar to TAT-MUC1 |
| TAT-MUC1 | MUC1 | High number of IFNγ-secreting cells, similar to Antp-MUC1 |
| Antp-OVA | Ovalbumin | Significant number of IFNγ-secreting cells |
| TAT-OVA | Ovalbumin | No significant increase in IFNγ-secreting cells |
| Unconjugated Peptide | MUC1/OVA | Low number of IFNγ-secreting cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are protocols for the key experiments cited in this guide.
In Vivo Cytotoxic T Lymphocyte (CTL) Assay
This assay measures the ability of cytotoxic T lymphocytes, induced by vaccination with the peptide conjugate, to kill target cells presenting the specific antigen in a living animal.
Materials:
-
Peptide conjugate (e.g., Antp-antigen)
-
Control peptide (unconjugated antigen)
-
Syngeneic splenocytes (from a non-immunized mouse)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
Mice for immunization and as a source of splenocytes
Procedure:
-
Immunization: Immunize mice with the Antp-antigen conjugate or control peptide according to the desired schedule.
-
Target Cell Preparation:
-
Harvest splenocytes from a naive syngeneic mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with the target peptide antigen (the epitope recognized by the CTLs) and label with a high concentration of CFSE (CFSEhigh).
-
Leave the second population unpulsed and label with a low concentration of CFSE (CFSElow). This serves as an internal control.
-
-
Adoptive Transfer: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject intravenously into the immunized mice.
-
Analysis: After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100 where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).
IFNγ ELISpot Assay
This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFNγ) upon re-stimulation with the antigen.
Materials:
-
ELISpot plates pre-coated with anti-IFNγ capture antibody
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice
-
The specific peptide antigen for re-stimulation
-
Biotinylated anti-IFNγ detection antibody
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs from the immunized mice.
-
Plating: Add the cells to the wells of the pre-coated ELISpot plate.
-
Stimulation: Add the specific peptide antigen to the wells to re-stimulate the T cells. Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours. During this time, activated T cells will secrete IFNγ, which is captured by the antibodies on the plate.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFNγ detection antibody and incubate.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-AP).
-
Wash the plate and add the substrate. Colored spots will develop where IFNγ was secreted.
-
-
Analysis: Stop the reaction and count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFNγ-secreting cells.
Visualizing the Mechanism of Action
The enhanced immunogenicity of this compound conjugates is attributed to their efficient delivery of antigens to antigen-presenting cells (APCs), such as dendritic cells, and subsequent processing for presentation to T cells.
Experimental Workflow for Assessing Immunogenicity
Caption: Workflow for in vivo CTL and IFNγ ELISpot assays.
Signaling Pathway: Antigen Presentation of Antp-Conjugates
This compound facilitates the delivery of conjugated antigens into the cytoplasm of APCs, which can then be processed and presented by both MHC class I and class II molecules, leading to the activation of both CD8+ and CD4+ T cells.
References
- 1. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides [mdpi.com]
- 2. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Antennapedia Peptide
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials is paramount to ensuring safety and environmental responsibility. Antennapedia peptide, a cell-penetrating peptide widely used in research, requires careful handling and disposal due to its biological activity and the general principle of treating all non-fully characterized synthetic peptides with caution. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety protocols for chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While a Safety Data Sheet (SDS) for a FAM-labeled this compound indicates it is not classified as a dangerous substance under the Globally Harmonized System (GHS), it also notes that the hazards have not been fully investigated.[1] Therefore, it is prudent to handle it as a potentially hazardous chemical.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential for handling.
-
Eye Protection: Safety goggles or a face shield must be worn to prevent eye contact.[3]
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[3]
All handling of this compound, especially in its lyophilized (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form (liquid or solid) and must always adhere to your institution's specific environmental health and safety (EHS) guidelines.
Liquid waste containing this compound, such as unused solutions or contaminated buffers, should be chemically inactivated before disposal. This typically involves hydrolysis to break down the peptide bonds.
Experimental Protocol for Liquid Waste Inactivation:
-
Select an Inactivation Reagent: Common reagents for peptide inactivation include:
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite)
-
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully add the liquid peptide waste to the chosen inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.
-
Allow for sufficient contact time to ensure complete degradation of the peptide. For acid or base hydrolysis, a minimum of 24 hours is recommended. For a bleach solution, a minimum of 30-60 minutes is suggested.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.
-
For acidic solutions (e.g., after HCl treatment), slowly add a base such as sodium bicarbonate or sodium hydroxide.
-
For basic solutions (e.g., after NaOH treatment), slowly add a weak acid.
-
-
Final Disposal:
-
Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with local and institutional wastewater regulations . Always consult your EHS office before disposing of any chemical waste down the drain.
-
Solid waste contaminated with this compound includes items like pipette tips, gloves, vials, and absorbent paper. This waste must be segregated and disposed of as hazardous chemical waste.
Procedure for Solid Waste Disposal:
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container clearly labeled as "Hazardous Chemical Waste" and listing "this compound" as a contaminant. High-density polyethylene (HDPE) containers are generally suitable.
-
Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.
Quantitative Data for Peptide Disposal
The following table summarizes general quantitative parameters for the chemical decontamination of peptide waste. Note that these are general guidelines, and the specific toxicological properties of this compound have not been fully investigated.
| Parameter | Recommendation | Rationale | Source(s) |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Effective for peptide bond hydrolysis through chemical degradation. | |
| 10% Bleach Solution | Provides a final concentration of 0.5-1.0% sodium hypochlorite for inactivation. | ||
| Inactivation Time | Minimum 24 hours (for HCl/NaOH) | Ensures complete degradation of the peptide. | |
| Minimum 30-60 minutes (for bleach) | Sufficient contact time for deactivation. | ||
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally a requirement for institutional wastewater streams. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Antennapedia Peptide
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Antennapedia Peptide is fundamental to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. Although a Safety Data Sheet for a labeled version of this compound suggests it is not classified as a dangerous substance, handling all chemicals with caution and appropriate protective equipment is a standard and necessary laboratory practice.[1]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Face Shield | Recommended when there is a high risk of splashing, for instance, during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended. For handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator or Dust Mask | Recommended when working with the lyophilized powder to avoid the inhalation of fine particles. The necessity of a respirator should be determined by a risk assessment, especially in poorly ventilated areas. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in a laboratory setting where hazardous materials are present. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Receiving and Storage:
-
Initial Inspection: Upon receipt, visually inspect the container for any damage.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from light.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
Reconstitution and Aliquoting:
-
Solvent Selection: Refer to the manufacturer's Certificate of Analysis (CoA) for the recommended solvent. For many peptides, sterile bacteriostatic water is a suitable solvent.
-
Reconstitution Technique: In a designated clean area, such as a laminar flow hood, add the appropriate solvent to the vial containing the lyophilized peptide. Avoid shaking; instead, gently swirl or sonicate to dissolve the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to divide the reconstituted peptide solution into single-use aliquots.
-
Storage of Peptide Solutions: Store aliquots in a freezer at -20°C or -80°C.
The following diagram illustrates the general workflow for handling this compound from receipt to use.
Disposal Plan
Proper disposal of peptide waste is essential for laboratory safety and environmental protection. Peptides should be treated as chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not pour peptide solutions down the drain.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any known hazard information.
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Institutional Guidelines: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Always follow your institution's specific guidelines for chemical and hazardous waste disposal.
In the event of a spill, contain the spill promptly using absorbent materials and disinfectants. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container. Following any spill, ventilate the area and thoroughly wash the spill site after the material has been collected.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
